Fmoc-N-amido-PEG5-azide
Description
Structure
2D Structure
Properties
Molecular Formula |
C27H36N4O7 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H36N4O7/c28-31-30-10-12-34-14-16-36-18-20-37-19-17-35-15-13-33-11-9-29-27(32)38-21-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-8,26H,9-21H2,(H,29,32) |
InChI Key |
PZPHLSXIXQPFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
Fmoc-N-amido-PEG5-azide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule widely employed in the field of chemical biology and drug discovery. Its unique architecture, featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group, makes it a versatile tool for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use.
Core Properties and Specifications
This compound is a PEG-based PROTAC linker that is also classified as a click chemistry reagent.[1][2][3] The presence of an azide group allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.[1][2][3]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C27H36N4O7 | [1] |
| Molecular Weight | 528.60 g/mol | [1] |
| CAS Number | 2924480-17-9 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [1] |
| Purity | Typically >95% | N/A |
Storage and Handling
| Condition | Recommendation |
| Storage Temperature | -20°C for long-term storage |
| Shipping Temperature | Ambient temperature |
| Handling | Handle in accordance with standard laboratory safety procedures. Avoid inhalation, ingestion, and contact with skin and eyes. |
Key Applications in Research and Drug Development
The primary application of this compound is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides several advantages in PROTAC design, including increased solubility and the ability to modulate the distance between the two ends of the PROTAC.
The azide functionality allows for the covalent linkage to one of the two ligands of the PROTAC (either the E3 ligase binder or the target protein binder) via click chemistry. The Fmoc-protected amine provides an orthogonal handle for the attachment of the second ligand.
Experimental Protocols
The following are representative protocols for the use of this compound in the synthesis of a PROTAC. These protocols are based on established methods for solid-phase synthesis and click chemistry.
Protocol 1: Fmoc Deprotection
The removal of the Fmoc protecting group is a critical first step to expose the free amine for subsequent conjugation.
Materials:
-
This compound immobilized on a solid support (e.g., resin)
-
20% piperidine in dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the resin-bound this compound in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture at room temperature for 20-30 minutes.
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
Dry the resin under vacuum.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of the azide moiety of the linker to an alkyne-functionalized molecule (e.g., a ligand for the target protein).
Materials:
-
This compound (or its deprotected form)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF)
Procedure:
-
Dissolve the this compound and the alkyne-functionalized molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4 in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques.
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for the solid-phase synthesis of a PROTAC using this compound.
References
A Comprehensive Technical Guide to Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule integral to the fields of bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its chemical properties, key experimental protocols for its use, and visual representations of its structure and reaction workflows.
Core Chemical Properties and Structure
This compound is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions. The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous media, a valuable property for biological applications. The azide moiety allows for highly specific and efficient conjugation to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical Structure of this compound.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C27H36N4O7 | [1] |
| CAS Number | 2924480-17-9 | [1][2] |
| Purity | Typically ≥95% (Varies by supplier) | |
| Storage | -20°C, desiccated, protect from light | [3] |
Experimental Protocols
The utility of this compound lies in the sequential reactions of its two functional ends. The following sections provide detailed protocols for the deprotection of the Fmoc group and the subsequent conjugation via the azide group.
1. Fmoc Group Deprotection
The removal of the Fmoc protecting group is a critical first step to expose the primary amine for further conjugation. This is typically achieved using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
Materials:
-
This compound
-
Piperidine
-
Dimethylformamide (DMF)
-
Round bottom flask or reaction vessel
-
Stirring apparatus
Protocol:
-
Dissolve the this compound in DMF.
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine solution to the dissolved this compound. A common ratio is 10 mL of deprotection solution per gram of resin-bound substrate, which can be adapted for solution-phase reactions.[4]
-
Stir the reaction mixture at room temperature. The reaction is typically rapid, with an initial treatment of 2 minutes, followed by filtration and a second treatment of 5-10 minutes often being sufficient for solid-phase synthesis.[4] For solution-phase deprotection, reaction times may be around 20 minutes.[5]
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the deprotected product can be isolated. For solution-phase reactions, this may involve precipitation in a non-polar solvent like ether.[5]
Caption: Experimental workflow for Fmoc deprotection.
2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The azide group of this compound (or its deprotected form) can be efficiently conjugated to a terminal alkyne-containing molecule through a copper(I)-catalyzed click reaction. This reaction forms a stable triazole linkage.[6]
Materials:
-
Azide-containing molecule (e.g., deprotected N-amido-PEG5-azide)
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)[6]
-
Appropriate buffer (e.g., phosphate-buffered saline) or solvent system (e.g., DMSO/water)
Protocol for Stock Solution Preparation: [9]
-
Prepare a 100 mM solution of CuSO4 in water.
-
Prepare a 200 mM solution of the THPTA ligand in water.
-
Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.
-
Dissolve the azide and alkyne components in a suitable solvent, such as DMSO or an appropriate buffer.
Protocol for Conjugation Reaction: [6][9]
-
In a reaction vessel, combine the alkyne-containing molecule with the azide-containing molecule. A slight excess of one reagent may be used to drive the reaction to completion.
-
Prepare the copper catalyst by mixing the CuSO4 and THPTA solutions. A 1:2 to 1:5 molar ratio of Cu(I) to ligand is common.[8][9] Allow this mixture to stand for a few minutes to form the complex.
-
Add the copper/ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.[6][9] The reaction should be protected from light.
-
Upon completion, the conjugated product can be purified using methods such as size-exclusion chromatography or affinity purification to remove unreacted reagents and the copper catalyst.[9]
Caption: Experimental workflow for a CuAAC reaction.
Applications in Drug Development
This compound is particularly valuable in the synthesis of PROTACs.[1][2] In this context, the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase, while the azide end can be "clicked" to an alkyne-modified ligand for a target protein of interest. The PEG linker provides the necessary spacing and favorable physicochemical properties for the resulting PROTAC to effectively induce the degradation of the target protein.
Conclusion
This compound is a versatile and powerful tool for researchers in chemistry and drug development. Its well-defined functional groups allow for controlled, sequential conjugation reactions, making it an ideal linker for constructing complex biomolecules and targeted therapeutics. The protocols outlined in this guide provide a solid foundation for the successful application of this important chemical entity in the laboratory.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. axispharm.com [axispharm.com]
Technical Guide: Fmoc-N-amido-PEG5-azide for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-N-amido-PEG5-azide, a crucial building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, applications, and detailed experimental considerations.
Core Compound Data
This compound is a heterobifunctional linker molecule widely employed in bioconjugation and medicinal chemistry. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group. This combination of functionalities makes it an ideal tool for the synthesis of complex biomolecules.
| Property | Value | Reference |
| CAS Number | 2924480-17-9 | [1] |
| Molecular Formula | C₂₇H₃₆N₄O₇ | |
| Molecular Weight | 528.60 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Temperature | -20°C |
Applications in Drug Development
The primary application of this compound is in the construction of PROTACs. PROTACs are innovative therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[2]
The this compound serves as a flexible linker connecting a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase. The azide group allows for a highly specific and efficient covalent linkage to an alkyne-modified binding moiety through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] The PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves two key steps: Fmoc deprotection and the subsequent click chemistry reaction.
Fmoc Deprotection
Objective: To remove the Fmoc protecting group from the amine, enabling further conjugation.
Materials:
-
This compound
-
20% Piperidine in Dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Nitrogen gas
-
Reaction vessel
Procedure:
-
Dissolve this compound in DMF in a reaction vessel.
-
Add 20% piperidine in DMF to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the piperidine and DMF under reduced pressure.
-
Wash the resulting amine-PEG5-azide product with a suitable solvent (e.g., diethyl ether) to remove residual piperidine and dry under vacuum.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-functionalized linker to an alkyne-containing molecule (e.g., a POI ligand).
Materials:
-
Amine-PEG5-azide (from step 3.1)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) or a mixture of water and a co-solvent (e.g., DMSO, t-butanol)[5]
Procedure:
-
Dissolve the alkyne-modified molecule and the amine-PEG5-azide in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare the copper catalyst solution by mixing CuSO₄ and the THPTA or TBTA ligand in the reaction buffer.[6]
-
Add the copper catalyst solution to the mixture of the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.[6]
-
Upon completion, the resulting PROTAC can be purified using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
PROTAC Synthesis Workflow
The following diagram illustrates the general workflow for synthesizing a PROTAC molecule using this compound.
Caption: PROTAC synthesis workflow.
General PROTAC Mechanism of Action
This diagram outlines the cellular mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC mechanism of action.
Conclusion
This compound is a versatile and valuable tool for researchers in drug development. Its well-defined structure and reactivity allow for the efficient and specific synthesis of complex molecules like PROTACs. The methodologies outlined in this guide provide a solid foundation for the successful application of this linker in pioneering new therapeutic strategies for a wide range of diseases.
References
Technical Guide: Fmoc-N-amido-PEG5-azide in Proteolysis Targeting Chimera (PROTAC) Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fmoc-N-amido-PEG5-azide is a bifunctional, flexible polyethylene glycol (PEG) linker of significant interest in the field of targeted protein degradation. It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The modular nature of PROTACs, consisting of a warhead (POI ligand), a linker, and an E3 ligase ligand, allows for systematic optimization, with the linker playing a pivotal role in dictating the efficacy of the resulting degrader. The PEG5 chain of this compound imparts desirable physicochemical properties, such as increased hydrophilicity and improved aqueous solubility, to the final PROTAC molecule.
This guide provides an in-depth overview of the properties of this compound and its application in PROTAC synthesis, complete with generalized experimental protocols and a visual workflow.
Core Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 528.60 g/mol |
| Molecular Formula | C₂₇H₃₆N₄O₇ |
| CAS Number | 2924480-17-9 |
| Structure | Fmoc-NH-(PEG)₅-N₃ |
| Purity | Typically ≥95% |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and DCM |
Role in PROTAC Synthesis: A Strategic Workflow
This compound is strategically designed with two orthogonal reactive handles, allowing for a sequential and controlled approach to PROTAC synthesis. The molecule features:
-
An Fmoc-protected amine : This functionality allows for the initial conjugation to a "warhead" molecule, a ligand that binds to the target protein of interest. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is base-labile and can be selectively removed to reveal a primary amine, which can then be coupled to the warhead, typically via an amide bond formation.
-
A terminal azide : This group is stable under the conditions of Fmoc deprotection and amide coupling. It serves as a reactive handle for the subsequent attachment of the E3 ligase ligand through a "click chemistry" reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The logical workflow for utilizing this compound in PROTAC synthesis is depicted below.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols should be adapted and optimized for specific substrates and reaction scales.
Fmoc Deprotection of this compound
This procedure removes the Fmoc protecting group to yield the free amine, which is then ready for coupling to the warhead molecule.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Add the 20% piperidine solution to the solution of the Fmoc-protected linker.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the DMF and excess piperidine under reduced pressure (rotoevaporation).
-
The resulting crude amine-PEG5-azide can be purified by flash column chromatography or used directly in the next step after ensuring complete removal of piperidine.
Amide Coupling of Amine-PEG5-azide to the Warhead
This step forms a stable amide bond between the deprotected linker and the carboxylic acid functionality of the warhead molecule.
Materials:
-
Amine-PEG5-azide (from the previous step)
-
Warhead molecule with a carboxylic acid group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Inert atmosphere
Procedure:
-
In a flask under an inert atmosphere, dissolve the warhead molecule in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine-PEG5-azide (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine-PEG5-azide dropwise to the activated warhead solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting warhead-linker-azide intermediate by flash column chromatography.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This final step conjugates the warhead-linker-azide intermediate with an alkyne-functionalized E3 ligase ligand to form the final PROTAC molecule.
Materials:
-
Warhead-linker-azide intermediate
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
Dissolve the warhead-linker-azide intermediate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.0-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (0.1-0.2 equivalents).
-
In another vial, prepare a fresh aqueous solution of sodium ascorbate (0.5-1.0 equivalents).
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.
-
Monitor the formation of the triazole product by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a versatile and valuable tool for the synthesis of PROTACs. Its bifunctional nature allows for a robust and sequential synthetic strategy, while the PEG linker contributes to favorable pharmacological properties of the final degrader molecule. The experimental protocols outlined in this guide, in conjunction with the logical workflow, provide a solid foundation for researchers and drug development professionals to effectively utilize this linker in the design and synthesis of novel protein degraders. Careful optimization of the reaction conditions for each specific warhead and E3 ligase ligand is crucial for achieving high yields and purity of the final PROTAC.
Fmoc-N-amido-PEG5-azide: A Comprehensive Technical Guide to its Solubility and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility properties of Fmoc-N-amido-PEG5-azide, a crucial heterobifunctional linker in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its physicochemical characteristics, provides detailed experimental protocols for solubility determination and its application in PROTAC synthesis, and illustrates key molecular processes through detailed diagrams.
Core Concepts: Understanding this compound
This compound is a versatile chemical tool characterized by three key functional components:
-
Fmoc (Fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, allowing for controlled, sequential synthesis.
-
PEG5 (Pentaethylene glycol) spacer: A hydrophilic polyethylene glycol linker that enhances the solubility and pharmacokinetic properties of the final conjugate. The PEG spacer in related molecules is known to increase solubility in aqueous media.
-
Azide group: A functional group that readily participates in bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient ligation to alkyne-containing molecules.
The amphiphilic nature of such dPEG® products renders them soluble in both aqueous and organic solvents.
Quantitative Solubility Data
The solubility of this compound is a critical parameter for its effective use in various experimental settings. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents.
| Solvent | Concentration / Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |
| Dichloromethane (DCM) | Soluble | [2] |
| N,N-Dimethylacetamide (DMAC) | Soluble | [2] |
| Acetonitrile | Soluble | [2] |
| Water | Soluble (qualitative) | [2] |
| N,N-Dimethylformamide (DMF) | Soluble (qualitative) | [2] |
Note: For some solvents, only qualitative data ("Soluble") is available from manufacturer datasheets for structurally similar compounds. Further empirical determination is recommended for precise concentrations.
Experimental Protocols
Protocol 1: Determination of Aqueous and Organic Solubility of this compound
This protocol describes a method to determine the solubility of this compound in various solvents using a standard shake-flask method followed by UV-Vis spectrophotometry.
Materials:
-
This compound
-
Solvents: Deionized water, DMSO, DMF, DCM, Ethanol
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
UV-Vis spectrophotometer and quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., 20 mM in DMSO).
-
Calibration Curve:
-
Perform a serial dilution of the stock solution to prepare a series of standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the Fmoc group (approximately 265 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each test solvent in separate vials.
-
Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vials for the presence of undissolved solid.
-
Centrifuge the saturated solutions at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (the same as the test solvent if possible, or a solvent compatible with the UV-Vis measurement) to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted supernatant at λmax.
-
-
Data Analysis:
-
Using the equation from the calibration curve, calculate the concentration of the diluted supernatant.
-
Multiply this concentration by the dilution factor to determine the solubility of this compound in the test solvent.
-
Protocol 2: Synthesis of a PROTAC using this compound
This protocol provides a general workflow for the synthesis of a PROTAC molecule using this compound as a linker, connecting a target protein ligand and an E3 ligase ligand via click chemistry.
Materials:
-
This compound
-
Alkyne-modified target protein ligand
-
E3 ligase ligand with a suitable functional group for attachment (e.g., carboxylic acid)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HATU, HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
Solvents: DMF, DMSO, water
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Deprotection of the Fmoc Group:
-
Dissolve this compound in DMF.
-
Add 20% piperidine in DMF and stir at room temperature for 30 minutes to remove the Fmoc group, exposing the free amine.
-
Monitor the reaction by TLC or LC-MS.
-
Remove the solvent and piperidine under vacuum to yield H2N-PEG5-azide.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the E3 ligase ligand (with a carboxylic acid) and H2N-PEG5-azide in DMF.
-
Add HATU, HOBt, and DIPEA to the solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the resulting E3 ligase-linker conjugate by reverse-phase HPLC.
-
-
Click Chemistry Reaction (CuAAC):
-
Dissolve the purified E3 ligase-linker-azide conjugate and the alkyne-modified target protein ligand in a mixture of DMSO and water.
-
Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
-
Final Purification:
-
Purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.
-
Visualizations: Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism by which a PROTAC molecule, synthesized using a linker like this compound, induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation workflow.
Experimental Workflow: PROTAC Synthesis
This diagram outlines the key steps in the synthesis of a PROTAC molecule using this compound.
Caption: Synthetic workflow for PROTAC generation.
References
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Fmoc-N-amido-PEG5-azide, a key heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The methodologies outlined are based on established principles of organic chemistry and adapted from published procedures for similar polyethylene glycol (PEG) derivatives.
Introduction
This compound is a valuable chemical tool featuring three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The Fmoc group provides a stable protecting group for the amine functionality, which can be readily removed under basic conditions to allow for subsequent conjugation. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate. The terminal azide group is a versatile functional handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the efficient and specific ligation to alkyne-containing molecules.
Synthesis Pathway Overview
The synthesis of this compound can be strategically approached through a multi-step process starting from a readily available precursor, such as an amino-PEG5-alcohol or a Boc-protected amino-PEG5-alcohol. A plausible and efficient synthetic route involves the following key transformations:
-
Protection of the Amine: The synthesis commences with the protection of the primary amine to prevent its reaction in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this initial protection due to its stability in the upcoming reaction conditions and its orthogonal deprotection chemistry to the final Fmoc group.
-
Azidation of the Alcohol: The terminal hydroxyl group is then converted to an azide. A common and effective method for this transformation is the use of diphenylphosphoryl azide (DPPA) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds via an SN2 mechanism, typically with inversion of configuration, although this is not relevant for a primary alcohol.
-
Deprotection of the Boc Group: Following the successful introduction of the azide functionality, the Boc protecting group is selectively removed from the amine under acidic conditions, commonly with trifluoroacetic acid (TFA), to reveal the free amine.
-
Fmoc Protection of the Amine: The final step involves the protection of the newly deprotected amine with the Fmoc group. This is typically achieved by reacting the amino-PEG5-azide with Fmoc-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride in the presence of a base.
This synthetic strategy allows for the controlled and sequential introduction of the desired functionalities, leading to the target this compound linker.
Experimental Protocols
The following are detailed, representative experimental protocols for the key steps in the synthesis of this compound.
Step 1: Boc Protection of Amino-PEG5-alcohol
Objective: To protect the primary amine of amino-PEG5-alcohol with a Boc group.
Materials:
-
Amino-PEG5-alcohol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve amino-PEG5-alcohol (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (TEA) (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-NH-PEG5-OH.
-
The crude product can be purified by silica gel column chromatography if necessary.
Step 2: Azidation of Boc-NH-PEG5-OH
Objective: To convert the terminal hydroxyl group of Boc-NH-PEG5-OH to an azide.
Materials:
-
Boc-NH-PEG5-OH
-
Diphenylphosphoryl azide (DPPA)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-NH-PEG5-OH (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add diphenylphosphoryl azide (DPPA) (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Boc-NH-PEG5-N₃.
Step 3: Deprotection of Boc-NH-PEG5-N₃
Objective: To remove the Boc protecting group to yield the free amine.
Materials:
-
Boc-NH-PEG5-N₃
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-NH-PEG5-N₃ (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Dissolve the residue in DCM and neutralize by washing with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude H₂N-PEG5-N₃. The crude product is often used in the next step without further purification.
Step 4: Fmoc Protection of H₂N-PEG5-N₃
Objective: To protect the primary amine with an Fmoc group.
Materials:
-
H₂N-PEG5-N₃
-
Fmoc-succinimidyl carbonate (Fmoc-OSu)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude H₂N-PEG5-N₃ (1.0 eq) in dichloromethane (DCM).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.
-
Add Fmoc-succinimidyl carbonate (Fmoc-OSu) (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound. Please note that the yields are representative and can vary based on reaction scale and optimization.
Table 1: Reactants and Stoichiometry
| Step | Starting Material | Reagent 1 | Stoichiometry (eq) | Reagent 2 | Stoichiometry (eq) | Solvent |
| 1 | Amino-PEG5-alcohol | (Boc)₂O | 1.1 | TEA | 1.2 | DCM |
| 2 | Boc-NH-PEG5-OH | DPPA | 1.5 | DBU | 1.5 | Toluene |
| 3 | Boc-NH-PEG5-N₃ | TFA | Excess | - | - | DCM |
| 4 | H₂N-PEG5-N₃ | Fmoc-OSu | 1.1 | DIPEA | 1.5 | DCM |
Table 2: Reaction Conditions and Yields
| Step | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Room Temperature | 12-16 | 90-95 |
| 2 | 0 to Room Temperature | 18-24 | 80-85 |
| 3 | Room Temperature | 1-2 | >95 (crude) |
| 4 | Room Temperature | 4-6 | 85-90 |
Table 3: Purification Parameters
| Step | Purification Method | Stationary Phase | Eluent System (Gradient) |
| 1 | Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes |
| 2 | Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes |
| 4 | Column Chromatography | Silica Gel | Dichloromethane / Methanol |
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Fmoc-N-amido-PEG5-azide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG5-azide is a bifunctional linker molecule increasingly utilized in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal azide group for "click chemistry" applications.[1] Understanding the stability and proper storage of this reagent is critical to ensure its integrity and the success of subsequent conjugation reactions. This guide provides an in-depth overview of the factors influencing the stability of this compound, recommended storage conditions, and general protocols for handling.
Chemical Structure and Properties
-
Molecular Formula: C₂₇H₃₆N₄O₇
-
Molecular Weight: 528.60 g/mol [1]
-
Key Functional Groups:
Stability Profile
The stability of this compound is primarily dictated by the chemical properties of its functional groups. While specific quantitative stability data for this molecule is not extensively published, its stability can be inferred from the known behavior of its constituent parts.
Factors Influencing Stability:
-
pH: The Fmoc group is susceptible to cleavage under basic conditions.[3][8] Exposure to alkaline environments will lead to the removal of the Fmoc protecting group, exposing the free amine. The molecule is generally stable in acidic conditions.[4]
-
Temperature: As an organic azide, this compound is considered an energetic molecule.[9] Elevated temperatures can lead to decomposition. Therefore, storage at low temperatures is crucial to maintain long-term stability.[10][11][12][13]
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of organic azides.[9][11]
-
Mechanical Shock and Pressure: Organic azides can be sensitive to shock and pressure, which can induce decomposition.[10][12]
-
Reactive Chemicals:
-
Bases: Strong and even mild bases (e.g., piperidine) will cleave the Fmoc group.[3]
-
Acids: While the Fmoc group is stable to acid, strong acids should be avoided with azides as they can form hydrazoic acid, which is highly toxic and explosive.[11][12]
-
Metals: Contact with heavy metals (e.g., copper, lead, mercury) and their salts should be avoided, as this can lead to the formation of highly explosive heavy metal azides.[11][13] Use of metal spatulas is strongly discouraged.[10][12][13]
-
Halogenated Solvents: Reactions with azides in halogenated solvents like dichloromethane or chloroform can form explosive di- and tri-azidomethane.[9][11][12]
-
Carbon-to-Nitrogen Ratio:
A common guideline for the stability of organic azides is the carbon-to-nitrogen (C/N) ratio. The "Rule of Six" suggests that having at least six carbon atoms for each energetic group (like an azide) renders the compound relatively safe to handle.[11] For this compound (C₂₇H₃₆N₄O₇), the C/N ratio is 27:4, or 6.75 per azide, suggesting a relatively stable compound under normal handling conditions.
Storage Recommendations
Proper storage is essential to ensure the long-term integrity and reactivity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | To minimize thermal degradation of the azide and prevent gradual Fmoc cleavage.[11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent reaction with atmospheric moisture and oxygen. |
| Light | In the dark (e.g., amber vial) | To prevent light-induced degradation of the azide group.[9][11] |
| Container | Tightly sealed glass or compatible plastic vial | To prevent contamination and exposure to air and moisture. |
Some suppliers may ship the product at room temperature for short durations, but long-term storage should always be at low temperatures.[14] Refer to the supplier's Certificate of Analysis for specific recommendations.
Handling and Experimental Protocols
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Ventilation: Handle the compound in a well-ventilated fume hood.[12]
-
Utensils: Do not use metal spatulas for weighing or transferring the solid material to avoid the formation of explosive metal azides.[10][12][13] Use plastic or ceramic spatulas.
-
Scale: Whenever possible, work with the smallest practical amount of the azide-containing compound.[10]
-
Work Environment: Keep the work area clear of incompatible materials, especially acids, bases, and heavy metals.[12][13]
Generalized Experimental Workflow for Stability Assessment
A generalized workflow for assessing the stability of this compound in a specific buffer or solvent system is outlined below.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 7. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 8. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 9. ucd.ie [ucd.ie]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. medchemexpress.com [medchemexpress.com]
A Technical Guide to Fmoc-N-amido-PEG5-azide: A Versatile Linker for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-amido-PEG5-azide is a heterobifunctional linker that has emerged as a critical tool in modern bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the core functions and applications of this compound, detailing its chemical properties, and providing comprehensive experimental protocols for its use. This document is intended to serve as a valuable resource for researchers and scientists in the fields of chemistry, biology, and pharmacology, enabling them to effectively utilize this versatile linker in their research and development endeavors.
Core Function and Chemical Properties
This compound is a molecule comprised of three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of moieties imparts a high degree of versatility, allowing for sequential and orthogonal conjugation strategies.
-
Fmoc-Protected Amine: The Fmoc group serves as a temporary protecting group for the primary amine. It is stable under a wide range of reaction conditions but can be readily removed under mild basic conditions, typically with a solution of piperidine in an organic solvent. This allows for the selective deprotection of the amine at a desired step in a synthetic sequence, enabling the conjugation of a specific molecule of interest, such as an E3 ligase ligand in PROTAC synthesis.
-
PEG5 Spacer: The polyethylene glycol spacer is a hydrophilic chain that enhances the solubility and bioavailability of the resulting conjugate. The five repeating ethylene glycol units provide a flexible linker of a defined length, which is crucial for optimizing the spatial orientation between the two conjugated molecules, a critical factor in the efficacy of bifunctional molecules like PROTACs.
-
Azide Group: The terminal azide group is a versatile functional handle for "click chemistry" reactions. It can readily participate in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes (e.g., DBCO or BCN). These reactions are highly efficient, specific, and can be performed under biocompatible conditions, making them ideal for the conjugation of sensitive biomolecules.
Chemical Structure
A simplified representation of the key functional components of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 528.60 g/mol | [1] |
| CAS Number | 2924480-17-9 | [1] |
| Molecular Formula | C27H36N4O7 | [1] |
| Purity | Typically >95% or >98% | [2][3] |
| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, DCM | [1][4][5] |
| Appearance | Varies (e.g., liquid, solid) | [3] |
| Storage Conditions | Store at -20°C, desiccated, protected from light. Avoid frequent freeze-thaw cycles. | [5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound.
A General Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
A general workflow for the synthesis of a PROTAC molecule using this compound.
Detailed Protocol: Fmoc Deprotection
Objective: To remove the Fmoc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere. The concentration will depend on the scale of the reaction.
-
Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Add the 20% piperidine solution to the reaction vessel containing the Fmoc-protected compound. A typical molar excess of piperidine is used.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the excess piperidine and DMF.
-
The resulting crude product, Amine-PEG5-azide, can be purified by an appropriate method, such as silica gel chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC), or used directly in the next step.
Detailed Protocol: Conjugation of an E3 Ligase Ligand (Amide Bond Formation)
Objective: To conjugate a molecule containing a carboxylic acid (e.g., an E3 ligase ligand) to the newly deprotected amine of the PEG linker.
Materials:
-
Amine-PEG5-azide (from the previous step)
-
Carboxylic acid-containing molecule (e.g., pomalidomide derivative)
-
Coupling agents (e.g., HATU, HOBt, or EDC/NHS)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous DMF or another suitable aprotic solvent
-
Inert gas atmosphere
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing molecule in anhydrous DMF.
-
Add the coupling agents (e.g., HATU and HOBt, or EDC and NHS) to the solution and stir for a few minutes to pre-activate the carboxylic acid.
-
In a separate vessel, dissolve the Amine-PEG5-azide in anhydrous DMF.
-
Add the solution of Amine-PEG5-azide to the pre-activated carboxylic acid solution.
-
Add DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The resulting crude product, the Azide-PEG5-E3 ligase ligand conjugate, should be purified by an appropriate chromatographic method.
Detailed Protocol: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate the azide-functionalized intermediate to an alkyne-modified molecule (e.g., a target protein ligand).
Materials:
-
Azide-PEG5-E3 ligase ligand conjugate
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
-
A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
Procedure:
-
Dissolve the Azide-PEG5-E3 ligase ligand conjugate and the alkyne-modified molecule in the chosen solvent system.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and the copper(I)-stabilizing ligand.
-
In a separate tube, mix the CuSO4 solution with the ligand solution.
-
Add the copper/ligand mixture to the reaction vessel containing the azide and alkyne.
-
Initiate the reaction by adding the sodium ascorbate solution. The reaction mixture may change color.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by LC-MS.
-
Upon completion, the final PROTAC product can be purified using methods such as RP-HPLC.
Application in PROTACs and the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins.[7] They consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[7] this compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and the orthogonal reactive handles it provides.
The Ubiquitin-Proteasome Signaling Pathway
The ubiquitin-proteasome system (UPS) is the primary mechanism for targeted protein degradation in eukaryotic cells.[8] It involves a cascade of enzymatic reactions that tag substrate proteins with a polyubiquitin chain, marking them for degradation by the proteasome.[8]
The ubiquitin-proteasome pathway for targeted protein degradation.
Mechanism of Action of a PROTAC
A PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ligase.[9] This induced proximity leads to the polyubiquitination of the target protein by the recruited E3 ligase, marking it for degradation by the proteasome.[9] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
The catalytic mechanism of action of a PROTAC molecule.
Conclusion
This compound is a powerful and versatile chemical tool with significant applications in bioconjugation, drug delivery, and particularly in the synthesis of PROTACs. Its well-defined structure, featuring orthogonal reactive groups and a beneficial PEG spacer, provides researchers with a high degree of control and flexibility in the design and synthesis of complex biomolecular conjugates. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective implementation of this compound in a wide range of research and drug discovery applications.
References
- 1. This compound - Immunomart [immunomart.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medkoo.com [medkoo.com]
- 4. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 9. portlandpress.com [portlandpress.com]
Fmoc-N-amido-PEG5-azide safety data sheet (SDS)
An in-depth guide on the safety and handling of Fmoc-N-amido-PEG5-azide for researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and a thorough risk assessment should be conducted before handling this chemical. The information herein is compiled from publicly available data for this compound and structurally related compounds.
Introduction
This compound is a polyethylene glycol (PEG)-based linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its utility in bioconjugation, specifically through "click chemistry," makes it a valuable tool in drug discovery and development.[1][2] The Fmoc-protecting group allows for controlled, stepwise synthesis, while the azide moiety facilitates conjugation to alkyne-containing molecules. This guide provides a summary of the available safety and handling information for this compound.
Hazard Identification and Safety Summary
While a comprehensive, publicly available SDS for this compound is not available, information from suppliers of this and similar PEG-azide compounds suggests that it is generally not classified as a hazardous chemical.[3] However, as with any research chemical, it should be handled with care by qualified individuals. A common warning for similar products is that they are for research use only and not for human or veterinary use.
Physical and Chemical Properties
| Property | Value | Notes |
| Appearance | Transparent, oil-free liquid | Based on a similar compound (Fmoc-N-Amido-PEG2-Azide). |
| Solubility | Soluble in aqueous solutions and most organic solvents | Based on a similar compound (Fmoc-N-Amido-PEG2-Azide).[4] |
| Molecular Weight | Approximately 531.6 g/mol | For the related compound Fmoc-N-amido-PEG5-acid.[5][6][7] |
| Density | 1.132 g/cm³ | For the related compound Azido-PEG5-azide.[8] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.
| Parameter | Recommendation | Source |
| Short-term Storage | 0 - 4 °C for days to weeks | [5] |
| Long-term Storage | -20 °C for months to years | [5] |
| Handling | Should be handled by, or under the close supervision of, those properly qualified in the handling and use of potentially hazardous chemicals. Use in a chemical fume hood. | [3] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [3] |
| Other Precautions | Store in a dry, dark environment. Avoid frequent freeze-thaw cycles. | [4][5] |
First-Aid Measures
The following are general first-aid recommendations for handling chemicals of this nature.
| Exposure Route | First-Aid Measure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a doctor. |
Experimental Protocols and Signaling Pathways
Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. Similarly, information regarding specific signaling pathways affected by this compound is not available in the context of a standard safety data sheet. This level of detail is typically generated during in-depth toxicological studies which may not have been performed or publicly disclosed for this specific research chemical.
Safe Handling Workflow
The following diagram illustrates a generalized workflow for the safe handling of a chemical powder like this compound in a laboratory setting.
Caption: A generalized workflow for the safe handling of a chemical reagent.
Conclusion
This compound is a valuable research tool. While it is not classified as a hazardous material, it should be handled with the appropriate precautions in a laboratory setting. This includes the use of personal protective equipment and a chemical fume hood. Adherence to the storage and handling guidelines will help ensure the safety of researchers and the integrity of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]
- 5. medkoo.com [medkoo.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. targetmol.com [targetmol.com]
The Strategic Role of the Fmoc Group in Fmoc-N-amido-PEG5-azide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG5-azide is a heterobifunctional chemical linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule is meticulously designed with three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer, and a terminal azide group. This guide provides an in-depth technical overview of the core functionalities of this reagent, with a particular focus on the indispensable role of the Fmoc group. This molecule is frequently utilized as a building block in the synthesis of more complex structures, such as Proteolysis Targeting Chimeras (PROTACs).[1][2]
Core Components and their Functions
The utility of this compound stems from the distinct and synergistic roles of its constituent parts:
-
Fmoc Group (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group for the primary amine. Its presence allows for the selective and temporary masking of the amine's reactivity, which is crucial for controlled, stepwise chemical synthesis.[3][4]
-
N-amido Linkage: This is a stable amide bond that connects the Fmoc-protected amine to the PEG spacer. This linkage provides structural integrity to the molecule.
-
PEG5 Spacer (Pentaethylene Glycol): This hydrophilic chain of five ethylene glycol units imparts increased water solubility and biocompatibility to the molecule and any conjugate it is a part of.[5] The PEG spacer also provides a defined spatial separation between the conjugated moieties, which can be critical for maintaining their biological activity.
-
Azide Group (-N3): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][6] The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[1][6]
The Pivotal Role of the Fmoc Group
The Fmoc group is the cornerstone of this reagent's application in controlled synthesis, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates. Its primary functions are:
-
Temporary Protection of the Amine: The Fmoc group effectively shields the primary amine from unwanted reactions during multi-step synthetic processes. This is essential when other parts of the molecule or a growing peptide chain need to be modified.[3][4]
-
Orthogonal Deprotection Strategy: The key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7][8] This deprotection condition is orthogonal to the acidic conditions often used to cleave other protecting groups, allowing for selective deprotection without affecting other sensitive parts of the molecule.
-
Enabling Stepwise Synthesis: By controlling the exposure of the amine, the Fmoc group allows for a sequential and ordered assembly of molecular building blocks. Once the desired synthetic step is completed, the Fmoc group can be removed to reveal the free amine, which is then available for the next reaction.
Physicochemical Properties and Data
While specific quantitative data for the synthesis and reactions of this compound are not extensively published in peer-reviewed literature, the properties of its core components are well-documented. The following tables summarize general and specific information available from commercial suppliers.
| Property | Value | Reference(s) |
| Molecular Formula | C27H36N4O7 | [2] |
| Molecular Weight | 528.60 g/mol | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Conditions | -20°C for long-term storage | [9] |
| Parameter | Description | Reference(s) |
| Purity | Typically >95% as supplied by commercial vendors | [10] |
| Appearance | Varies, can be a solid or oil |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound. These protocols are based on standard procedures for Fmoc deprotection and click chemistry and should be optimized for specific applications.
Protocol 1: Fmoc Deprotection
This protocol describes the removal of the Fmoc group to expose the primary amine.
Materials:
-
This compound
-
Deprotection solution: 20% (v/v) piperidine in dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Nitrogen or argon gas
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of DMF in a round-bottom flask.
-
Add the 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of Fmoc-protected compound.
-
Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DMF and piperidine.
-
Re-dissolve the residue in a small amount of DCM.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove any remaining piperidine-dibenzofulvene adduct.
-
Dry the resulting N-amido-PEG5-azide product under a stream of nitrogen or argon gas.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the deprotected N-amido-PEG5-azide to an alkyne-containing molecule.
Materials:
-
Deprotected N-amido-PEG5-azide
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable aqueous buffer
-
Deionized water
-
DMSO (if needed for solubility)
Procedure:
-
Prepare stock solutions:
-
N-amido-PEG5-azide in water or a minimal amount of DMSO followed by dilution in buffer.
-
Alkyne-containing molecule in a compatible solvent.
-
20 mM CuSO4 in deionized water.
-
100 mM Sodium ascorbate in deionized water (prepare fresh).
-
50 mM THPTA or TBTA in deionized water/DMSO.
-
-
In a reaction tube, combine the N-amido-PEG5-azide and the alkyne-containing molecule in the desired molar ratio (a slight excess of one reactant may be used to drive the reaction to completion).
-
Add the copper-ligand complex. This can be pre-formed by mixing the CuSO4 and ligand solutions. A typical final concentration is 0.1-1 mM CuSO4.[11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[11]
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, the resulting triazole-linked conjugate can be purified by methods such as size-exclusion chromatography or reverse-phase HPLC.
Visualizing the Workflow
The following diagrams illustrate the key processes involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 4. Fmoc-N-amido-PEG3-acid, 867062-95-1 | BroadPharm [broadpharm.com]
- 5. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Significance of the PEG5 Linker in Fmoc-N-amido-PEG5-azide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-N-amido-PEG5-azide is a heterobifunctional linker that has garnered significant attention in the fields of bioconjugation, drug delivery, and targeted therapeutics. This technical guide delves into the core significance of its polyethylene glycol (PEG) component, specifically the PEG5 linker. We will explore how this linker's physicochemical properties contribute to the overall functionality of the molecule, with a focus on its applications in Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems. This document will provide a comprehensive overview of the role of the PEG5 linker, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Role of Linkers in Advanced Therapeutics
The development of targeted therapies, such as antibody-drug conjugates (ADCs) and PROTACs, has revolutionized modern medicine. These complex molecules require sophisticated design, where each component plays a critical role. The linker, a seemingly simple bridge between a targeting moiety and a payload, is a key determinant of the overall efficacy, safety, and pharmacokinetic profile of the therapeutic agent. Polyethylene glycol (PEG) has emerged as a gold-standard linker material due to its unique and advantageous properties. This compound is a prime example of a well-designed linker, incorporating a PEG chain of five ethylene glycol units, a fluorenylmethyloxycarbonyl (Fmoc) protected amine for sequential conjugation, and a terminal azide group for "click" chemistry applications.
The PEG5 Linker: A Balance of Properties
The "5" in PEG5 denotes the presence of five repeating ethylene glycol units. This specific length is not arbitrary; it represents a carefully selected balance between several crucial physicochemical properties that are essential for the successful performance of the final conjugate.
Enhanced Solubility and Biocompatibility
One of the primary functions of the PEG linker is to enhance the aqueous solubility of the conjugated molecule.[] Many potent therapeutic agents are hydrophobic, limiting their administration and bioavailability. The hydrophilic nature of the PEG5 chain improves the overall solubility of the conjugate, facilitating its formulation and administration in physiological environments.[2][3] PEG is also well-known for its biocompatibility and low immunogenicity, reducing the risk of adverse immune reactions against the therapeutic conjugate.[][2]
Optimized Pharmacokinetics and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic properties of therapeutics.[2] The PEG5 linker contributes to an increased hydrodynamic radius of the conjugate, which can help to:
-
Prolong Circulation Half-Life: By increasing the size of the molecule, the rate of renal clearance is reduced, leading to a longer circulation time in the bloodstream.[2][4] This allows for sustained exposure of the target tissue to the therapeutic agent.
-
Shield from Proteolytic Degradation: The flexible PEG chain can create a protective hydrophilic shield around the conjugated payload, sterically hindering the approach of proteolytic enzymes and enhancing the stability of the molecule in vivo.[][4]
-
Reduce Immunogenicity: The PEG linker can mask antigenic epitopes on the surface of the conjugate, thereby reducing its recognition by the immune system and minimizing the potential for an immune response.[][4]
Precise Spatial Orientation and Flexibility
The length of the PEG linker is critical for ensuring that the targeting moiety and the payload can interact optimally with their respective biological targets without steric hindrance. The PEG5 linker provides sufficient spatial separation and flexibility for the two ends of the conjugate to adopt the necessary conformations for effective binding. In the context of PROTACs, this flexibility is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[5]
Quantitative Impact of PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each specific application. While the ideal length is target-dependent, studies have provided insights into the general effects of varying PEG chain lengths.
| PEG Linker Length | Impact on In Vitro Potency | Impact on In Vivo Tumor Accumulation | Impact on Cellular Uptake | Reference(s) |
| Short (e.g., PEG1-4) | May lead to higher potency in some cellular assays due to more compact structure. | Can result in faster clearance and lower tumor accumulation. | May be favorable for targeting certain cell types, such as dendritic cells. | [2] |
| Medium (e.g., PEG5-12) | Often represents a balance between in vitro activity and in vivo performance. | Generally shows improved tumor accumulation compared to shorter linkers. | Provides a good balance of flexibility and spatial separation for target engagement. | [5] |
| Long (e.g., >PEG12) | May lead to decreased in vitro potency due to increased steric hindrance. | Can significantly enhance tumor accumulation and circulation time. | May be necessary to overcome steric hindrance in certain target systems. | [5] |
Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol describes a general procedure for conjugating an alkyne-modified molecule to this compound via a copper-catalyzed click reaction.
Materials:
-
This compound
-
Alkyne-modified molecule (e.g., a targeting ligand or a payload)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Degassed, anhydrous solvent (e.g., DMSO, DMF, or a mixture with water)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of the alkyne-modified molecule in a compatible solvent.
-
Prepare fresh stock solutions of CuSO4 and sodium ascorbate.
-
Prepare a stock solution of the copper ligand.
-
-
Reaction Setup:
-
In the reaction vessel, dissolve the alkyne-modified molecule in the reaction solvent.
-
Add the this compound solution to the reaction vessel. A typical molar ratio is 1:1.2 (alkyne:azide).
-
In a separate tube, pre-mix the CuSO4 solution with the THPTA ligand solution. A common ratio is 1:5 (CuSO4:ligand). Let it complex for a few minutes.
-
Add the copper-ligand complex to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., LC-MS, TLC).
-
-
Quenching and Purification:
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the resulting conjugate using a suitable method such as HPLC or column chromatography to remove unreacted starting materials and byproducts.
-
Representative Protocol for PROTAC Synthesis using this compound
This protocol outlines a representative multi-step synthesis of a PROTAC, where this compound serves as the linker. This example assumes the synthesis starts with the attachment of the E3 ligase ligand to the linker, followed by deprotection and attachment of the target protein ligand.
Step 1: Conjugation of E3 Ligase Ligand to the Linker
-
Fmoc Deprotection: Treat this compound with a solution of 20% piperidine in DMF to remove the Fmoc protecting group, yielding a free amine on the PEG linker. Monitor the deprotection by TLC or LC-MS.
-
Amide Coupling: Activate the carboxylic acid group of the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) using a coupling agent such as HATU or HBTU in the presence of a base like DIPEA. Add the deprotected amino-PEG5-azide to the activated E3 ligase ligand to form a stable amide bond.
-
Purification: Purify the resulting E3 ligase ligand-PEG5-azide conjugate by HPLC or column chromatography.
Step 2: Conjugation of Target Protein Ligand
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction as described in Protocol 4.1 to conjugate the purified E3 ligase ligand-PEG5-azide with an alkyne-modified target protein ligand.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product. Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualizing the Role of the PEG5 Linker
Logical Relationship in PROTAC Design
Caption: Logical connections of the PEG5 linker in a PROTAC.
Experimental Workflow for PROTAC Synthesis
Caption: Workflow for PROTAC synthesis using the PEG5 linker.
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated targeted protein degradation pathway.
Conclusion
The PEG5 linker in this compound is a critical component that significantly influences the properties and efficacy of the resulting bioconjugate. Its specific length provides an optimal balance of enhanced solubility, increased stability, improved pharmacokinetics, and the necessary flexibility for effective target engagement. This in-depth guide has highlighted the multifaceted significance of the PEG5 linker, providing researchers and drug development professionals with a comprehensive understanding of its role in the design of advanced therapeutics like PROTACs. The provided experimental protocols and visualizations serve as a practical resource for the application of this versatile linker in the development of next-generation targeted therapies.
References
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular parameters shaping pathways of targeted protein degradation | Semantic Scholar [semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fmoc-N-amido-PEG5-azide Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of peptide chains on a solid support. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine of amino acids allows for a mild and versatile approach to peptide synthesis. This application note provides a detailed protocol for the incorporation of Fmoc-N-amido-PEG5-azide into a peptide sequence via Fmoc-based SPPS. This building block is of particular interest in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates, where the polyethylene glycol (PEG) linker provides favorable solubility and pharmacokinetic properties, and the terminal azide group allows for subsequent modification via "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. The hydrophilic nature of the PEG spacer can also enhance the solubility of the resulting peptide[3][4].
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Major Lab Supplier |
| This compound | >95% Purity | MCE, BroadPharm, etc. |
| Standard Fmoc-amino acids | SPPS Grade | Major Lab Supplier |
| N,N-Dimethylformamide (DMF) | SPPS Grade | Major Lab Supplier |
| Piperidine | Reagent Grade | Major Lab Supplier |
| Dichloromethane (DCM) | ACS Grade | Major Lab Supplier |
| Diisopropylethylamine (DIPEA) | Reagent Grade | Major Lab Supplier |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | SPPS Grade | Major Lab Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Major Lab Supplier |
| Triisopropylsilane (TIS) | Reagent Grade | Major Lab Supplier |
| Dithiothreitol (DTT) | Reagent Grade | Major Lab Supplier |
| Acetonitrile (ACN) | HPLC Grade | Major Lab Supplier |
| Water | HPLC Grade | --- |
| Diethyl ether | ACS Grade | Major Lab Supplier |
Quantitative Data Summary
The following table summarizes representative quantitative data for the incorporation of this compound into a model peptide sequence on a 0.1 mmol scale. Actual results may vary depending on the specific peptide sequence, scale, and instrumentation.
| Parameter | Value | Notes |
| Resin Substitution | 0.5 mmol/g | Rink Amide MBHA resin |
| Scale of Synthesis | 0.1 mmol | --- |
| This compound Equivalents | 1.5 eq | Relative to resin loading |
| Coupling Activator | 1.45 eq HATU / 3 eq DIPEA | --- |
| Coupling Time | 2 hours | Double coupling may be beneficial |
| Fmoc Deprotection Time | 2 x 10 minutes | With 20% piperidine in DMF |
| Crude Peptide Yield | 75-85% | --- |
| Final Peptide Purity (after HPLC) | >95% | --- |
Experimental Protocols
A detailed step-by-step protocol for the manual solid-phase synthesis of a peptide incorporating this compound is provided below.
Resin Preparation and Swelling
-
Weigh 200 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) for a 0.1 mmol synthesis and place it into a fritted peptide synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Initial Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
Amino Acid Coupling Cycle (for standard amino acids)
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-amino acid and 2.9 equivalents of HATU in a minimal amount of DMF.
-
Add 6 equivalents of DIPEA to the activated amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
This compound Coupling
-
Following the final standard amino acid coupling and subsequent Fmoc deprotection and washing, prepare the coupling solution for the PEGylated azide linker.
-
In a separate vial, dissolve 1.5 equivalents of this compound and 1.45 equivalents of HATU in DMF.
-
Add 3 equivalents of DIPEA to the solution and vortex.
-
Add the activated linker solution to the resin and agitate for 2 hours at room temperature. Due to potential steric hindrance from the PEG chain, a longer coupling time or a double coupling may be necessary to ensure high efficiency.
-
After coupling, drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to ensure complete coupling.
Final Fmoc Deprotection
-
After the final coupling step, deprotect the terminal Fmoc group using the same procedure as in step 2.
-
Wash the resin with DMF (5 x 5 mL) followed by DCM (5 x 5 mL) and dry the resin under vacuum.
Cleavage and Deprotection
Caution: Perform this step in a well-ventilated fume hood.
-
Prepare a cleavage cocktail of 94% TFA, 2.5% Water, 2.5% Dithiothreitol (DTT), and 1% TIS. The use of DTT as a scavenger is recommended to minimize the potential reduction of the azide group, which can be a side reaction with other thiol-based scavengers[5].
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Peptide Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
Experimental Workflow and Diagrams
The following diagram illustrates the overall workflow of the this compound SPPS protocol.
Caption: Workflow for this compound SPPS.
Logical Relationship of Key SPPS Steps
The following diagram illustrates the logical relationship and cyclical nature of the core steps in Fmoc SPPS.
Caption: The iterative cycle of Fmoc SPPS.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols: Incorporating Fmoc-N-amido-PEG5-azide into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve solubility, increase systemic circulation time, and reduce immunogenicity. The incorporation of an azide moiety further extends the utility of PEGylated peptides by enabling their use in "click chemistry," a set of highly efficient and specific reactions for bioconjugation.
This document provides detailed application notes and protocols for the incorporation of Fmoc-N-amido-PEG5-azide into a peptide sequence using solid-phase peptide synthesis (SPPS). This compound is a chemical linker that introduces a five-unit PEG chain and a terminal azide group. This modification allows for subsequent conjugation to molecules containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These protocols are intended for researchers in peptide chemistry, drug discovery, and bioconjugation.
Key Applications
The incorporation of an azide-functionalized PEG linker into a peptide sequence opens up a wide range of applications in drug development and research, including:
-
Targeted Drug Delivery: The azide group can be used to "click" the peptide to a targeting ligand (e.g., a small molecule, antibody fragment, or another peptide) that directs the peptide therapeutic to a specific cell type or tissue. For example, a peptide-drug conjugate can be designed to target cancer cells that overexpress a particular receptor, such as the Epidermal Growth Factor Receptor (EGFR).
-
Development of Peptide-Drug Conjugates (PDCs): A cytotoxic drug can be attached to the peptide via the PEG-azide linker, creating a PDC. This strategy can improve the drug's therapeutic index by concentrating its activity at the site of action and reducing systemic toxicity.
-
Creation of Novel Biomaterials: PEGylated peptides with azide functionalities can be used to create hydrogels and other biomaterials with tailored properties for tissue engineering and controlled release applications.
-
Fluorescent Labeling and Imaging: A fluorescent probe with an alkyne group can be attached to the peptide for use in cellular imaging and diagnostic applications.
Data Presentation
The successful incorporation of this compound and the subsequent click chemistry reaction can be monitored and quantified using various analytical techniques. Below is a summary of expected quantitative data.
| Parameter | Method | Expected Outcome |
| Purity of this compound | HPLC, NMR | >95% |
| Coupling Efficiency of this compound | Kaiser Test or TNBS Test | Negative result, indicating >99% coupling |
| Purity of Crude Peptide (Post-SPPS) | RP-HPLC | Typically 70-90% |
| Purity of Purified Peptide | RP-HPLC | >95% |
| Mass Verification of PEGylated Peptide | Mass Spectrometry (ESI-MS) | Observed mass should match the calculated mass |
| Purity of Peptide-Drug Conjugate (Post-Click) | RP-HPLC | >90% |
| Mass Verification of Peptide-Drug Conjugate | Mass Spectrometry (ESI-MS) | Observed mass should match the calculated mass of the conjugate |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Incorporation of this compound
This protocol describes the manual synthesis of a model peptide with the incorporation of the this compound linker at the N-terminus using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or HOBt
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activation solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser or TNBS test. A negative result indicates complete coupling.
-
If the coupling is incomplete, repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Incorporation of this compound:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed (step 2), proceed with the coupling of the PEG linker.
-
In a separate vial, dissolve this compound (2 eq.), HATU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Add the activation solution to the resin.
-
Shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker using the procedure in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains cysteine, add 2.5% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol describes the conjugation of the azide-modified peptide to an alkyne-containing molecule (e.g., a therapeutic drug or a fluorescent dye).
Materials:
-
Azide-modified peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended to protect the peptide from oxidation)
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mM.
-
Dissolve the alkyne-containing molecule in DMSO to a final concentration of 10-50 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
If using, prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-modified peptide solution.
-
Add the alkyne-containing molecule (1.5-3 equivalents relative to the peptide).
-
If using, add TBTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.
-
-
Purification and Analysis:
-
Purify the resulting peptide conjugate using RP-HPLC.
-
Analyze the purified conjugate by mass spectrometry to confirm the successful conjugation and by analytical RP-HPLC to determine its purity.
-
Mandatory Visualizations
Caption: Experimental workflow for peptide modification.
Caption: Targeted inhibition of the EGFR signaling pathway.
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering a highly efficient and bioorthogonal method for covalently linking molecules. This reaction's specificity, reliability, and compatibility with a wide range of functional groups and aqueous environments have made it an invaluable tool in drug discovery, bioconjugation, and materials science. One key application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target protein ligand to an E3 ubiquitin ligase ligand.
Fmoc-N-amido-PEG5-azide is a versatile, hydrophilic linker containing a terminal azide group for CuAAC reactions. The polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for further functionalization or conjugation following the CuAAC reaction, making it a valuable building block in the modular synthesis of complex biomolecules and targeted therapeutics like PROTACs.
These application notes provide detailed protocols for the use of this compound in CuAAC reactions, with a focus on its application in the synthesis of a model peptide conjugate, a common step in the development of more complex molecules such as PROTACs.
Data Presentation
The efficiency of CuAAC reactions can be influenced by several factors including the catalyst system, ligands, solvent, and the nature of the azide and alkyne substrates. Below is a summary of typical reaction yields for CuAAC with PEGylated azides under various conditions.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Alkyne-modified Peptide | PEG-Azide | CuSO₄, Sodium Ascorbate | DMF/H₂O | 4 | >95 | [1] |
| Propargyl-activated PEG | Azido-functionalized Interferon β-1b | CuSO₄, DTT, TBTA | Aqueous buffer with SDS | 2 | High Conversion | [2] |
| Alkyne-functionalized Oligonucleotide | PEG-Azide | Copper(I)-TBTA complex | Aqueous buffer | 4 | 86 | [1] |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | CuI | Supercritical CO₂ | 24 | 82.32 | [3] |
| Alkyne-functionalized Calixarene | PEG-functionalized Azide | CuBr, PMDETA | DMF | 48 | 84 | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of an Alkyne-Modified Peptide
This protocol describes the synthesis of a model hexapeptide (e.g., Tyr-Lys-Gly-Phe-Ala-Propargylglycine) on a solid support, incorporating a terminal alkyne for subsequent CuAAC reaction.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Propargylglycine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, with the final amino acid being Fmoc-Propargylglycine.
-
Final Fmoc Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry (e.g., LC-MS).[5][6][7][8][9]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of the alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in degassed PBS.
-
Prepare a 20 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide solution (e.g., 100 µL of 10 mM solution, 1 µmol).
-
Add this compound (1.2 equivalents, 60 µL of 20 mM solution).
-
Add the copper ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation of Reaction:
-
Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
-
Purification:
-
Purify the resulting peptide-PEG conjugate by reverse-phase HPLC.
-
-
Characterization:
Mandatory Visualization
Experimental Workflow for Peptide-PEG Conjugation
Caption: Workflow for synthesis and conjugation.
Signaling Pathway: PROTAC-Mediated Degradation of BRD4
This diagram illustrates the mechanism of action for a hypothetical PROTAC that utilizes a PEG linker (synthesized via CuAAC) to recruit an E3 ligase (VHL) to the target protein (BRD4), leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-induced degradation pathway.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of poly(ethylene glycol) and PEGylated products by LC/MS with postcolumn addition of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingenieria-analitica.com [ingenieria-analitica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fmoc-N-amido-PEG5-azide in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This versatile reagent is particularly valuable in bioconjugation, drug delivery, and the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).
Introduction
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic copper catalysts, making it ideal for applications in living systems.[1] The reaction proceeds rapidly and with high specificity between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule.[1]
This compound is a heterobifunctional linker that combines several advantageous features:
-
Fmoc Protecting Group: Allows for its direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
PEG5 Spacer: A polyethylene glycol linker enhances hydrophilicity and bioavailability of the resulting conjugate.[2] The presence of a PEG linker can also enhance SPAAC reaction rates.
-
Azide Moiety: Provides the functional group for the highly selective SPAAC reaction.
This combination makes this compound an excellent choice for introducing a bioorthogonal handle into peptides and other molecules for subsequent conjugation to DBCO-modified entities such as proteins, antibodies, imaging agents, or drug molecules.
Data Presentation
Table 1: Representative Second-Order Rate Constants for SPAAC Reactions
The following table summarizes representative second-order rate constants for various SPAAC reactions, illustrating the influence of the cyclooctyne structure and reaction conditions. While specific kinetic data for this compound is not extensively published, the values for similar azides provide a useful reference for reaction planning.
| Cyclooctyne | Azide | Solvent | Temperature (°C) | Rate Constant (k₂, M⁻¹s⁻¹) |
| DBCO | Benzyl Azide | DMSO | 25 | 2.2 x 10⁻³ |
| DIBO-Alexa488 | Azido-functionalized Rhodopsin | Aqueous Buffer | Not Specified | 62 |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | Not Specified | 0.18 - 0.37 |
Data adapted from various sources illustrating typical SPAAC reaction kinetics.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual incorporation of this compound into a peptide sequence on a resin support using standard Fmoc chemistry.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh portion of deprotection solution for 12 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), continue coupling. If negative (beads are yellow/colorless), the coupling is complete.
-
Wash the resin with DMF (5x).
-
-
Incorporation of this compound: Repeat the deprotection step (Step 2) to remove the Fmoc group from the last coupled amino acid. Couple this compound using the same procedure as in Step 3.
-
Final Fmoc Deprotection: After coupling the final residue, remove the terminal Fmoc group using the deprotection procedure in Step 2.
-
Peptide Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: SPAAC Reaction of an Azide-Modified Peptide with a DBCO-Functionalized Molecule
This protocol outlines the conjugation of the purified azide-modified peptide from Protocol 1 with a DBCO-functionalized molecule (e.g., a protein, fluorescent dye, or small molecule drug).
Materials:
-
Azide-modified peptide
-
DBCO-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Ensure the buffer is azide-free.
-
Solvent: DMSO (if needed to dissolve reagents)
-
Purification system (e.g., HPLC, FPLC, or spin desalting columns)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized molecule stock solution to the azide-modified peptide solution. A 1.5 to 10-fold molar excess of one component can be used to drive the reaction to completion.[3] The final concentration of DMSO should ideally be kept below 20%.[2]
-
Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight.[2][3] The reaction progress can be monitored by UV-Vis spectroscopy by observing the decrease in the DBCO absorbance at ~310 nm.[2]
-
-
Purification of the Conjugate:
-
Remove unreacted small molecules using a spin desalting column or dialysis.
-
For more rigorous purification, use reverse-phase HPLC or size-exclusion chromatography (SEC) to separate the conjugate from the starting materials.
-
-
Characterization:
-
Confirm the formation of the conjugate by SDS-PAGE, which should show a band of higher molecular weight compared to the unconjugated protein (if applicable).
-
Verify the identity and purity of the final conjugate by mass spectrometry.
-
Mandatory Visualizations
Experimental Workflow for Peptide-Molecule Conjugation
Caption: Workflow for the synthesis of a peptide-molecule conjugate.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a valuable linker for the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Caption: The ubiquitin-proteasome pathway hijacked by a PROTAC.
References
Application Notes and Protocols for Fmoc-N-amido-PEG5-azide in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Fmoc-N-amido-PEG5-azide as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key features of this linker, its application in solid-phase synthesis employing click chemistry, and detailed protocols for the synthesis, purification, and characterization of the resulting PROTACs.
Introduction to this compound in PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The nature of this linker significantly influences the physicochemical properties and biological activity of the PROTAC, including its solubility, cell permeability, and the efficiency of ternary complex formation.
This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design. The PEG spacer enhances the hydrophilicity of the PROTAC, which can improve its aqueous solubility and cell permeability.[1][2][3] The terminal azide group allows for efficient and specific conjugation to an alkyne-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[4] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine terminus makes this linker ideal for solid-phase peptide synthesis (SPPS) methodologies, allowing for a modular and efficient assembly of PROTACs.[5][6]
Physicochemical Properties
The incorporation of the this compound linker is intended to favorably modulate the physicochemical properties of the resulting PROTAC.
| Property | Description | Impact on PROTAC |
| Molecular Weight | 528.60 g/mol [4] | Contributes to the overall molecular weight of the PROTAC, a factor to consider for "rule of five" guidelines. |
| Solubility | Soluble in DMSO.[4] The PEG chain enhances aqueous solubility.[1][2][3] | Improved solubility can enhance bioavailability and ease of formulation. |
| Hydrophilicity | The ethylene glycol repeats of the PEG chain impart hydrophilicity. | Can improve cell permeability and reduce non-specific binding. |
| Flexibility | The PEG chain provides conformational flexibility. | Can facilitate the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation. |
Experimental Protocols
This section details the solid-phase synthesis of a hypothetical BRD4-targeting PROTAC using this compound. The synthesis involves the attachment of an E3 ligase ligand (Pomalidomide derivative) to a solid support, followed by the coupling of the this compound linker, and finally the "click" reaction with an alkyne-modified BRD4 ligand (JQ1 derivative).
Materials and Reagents
-
2-Chlorotrityl chloride resin
-
Pomalidomide-NH2 (or other suitable amine-functionalized E3 ligase ligand)
-
This compound
-
Alkyne-functionalized JQ1 (or other suitable alkyne-functionalized target protein ligand)
-
N,N'-Diisopropylethylamine (DIPEA)
-
20% Piperidine in Dimethylformamide (DMF)
-
Copper(I) iodide (CuI)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Water (H2O)
-
High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Protocol 1: Solid-Phase Synthesis of a BRD4-Targeting PROTAC
Step 1: Immobilization of the E3 Ligase Ligand
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Pomalidomide-NH2 (1.2 equivalents) and DIPEA (4 equivalents) in a minimal amount of DMF.
-
Add the Pomalidomide-NH2 solution to the swollen resin and shake at room temperature for 4 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH, and dry under vacuum.
Step 2: Coupling of the this compound Linker
-
Swell the Pomalidomide-functionalized resin in DMF for 30 minutes.
-
Deprotect the terminal amine of a separate aliquot of this compound by treating with 20% piperidine in DMF for 20 minutes to yield the free amine.
-
Activate the carboxylic acid of the resin-bound pomalidomide using a suitable coupling agent (e.g., HATU, HOBt) and DIPEA in DMF.
-
Add the deprotected and amine-containing PEG5-azide linker to the activated resin and shake at room temperature overnight.
-
Wash the resin sequentially with DMF, DCM, and MeOH, and dry under vacuum.
Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Swell the azide-functionalized resin in a DMF/H2O (4:1) mixture.
-
Add alkyne-functionalized JQ1 (1.5 equivalents) and CuI (0.1 equivalents) to the resin suspension.
-
Shake the reaction mixture at room temperature for 24 hours.
-
Wash the resin sequentially with DMF, DCM, and MeOH.
Step 4: Cleavage and Purification
-
Treat the resin with a cleavage cocktail of TFA/H2O/TIPS (95:2.5:2.5) for 2 hours at room temperature to cleave the PROTAC from the solid support.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC using a suitable gradient of acetonitrile and water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final PROTAC as a white solid.
Protocol 2: Characterization of the Synthesized PROTAC
LC-MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV at 254 nm and mass spectrometry (electrospray ionization).
-
Expected Outcome: A single major peak in the chromatogram with the expected mass-to-charge ratio for the synthesized PROTAC.
NMR Analysis:
-
Solvent: DMSO-d6 or CDCl3.
-
Analysis: 1H and 13C NMR spectra to confirm the chemical structure of the PROTAC.
-
Expected Outcome: The presence of characteristic peaks corresponding to the protons and carbons of the JQ1 ligand, pomalidomide ligand, and the PEG linker.
Visualizing the PROTAC Synthesis and Mechanism
PROTAC Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of a BRD4-targeting PROTAC.
PROTAC Mechanism of Action
Caption: General mechanism of action for a BRD4-targeting PROTAC.
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative data for a BRD4-targeting PROTAC synthesized with the this compound linker. Actual experimental results may vary.
Physicochemical Properties of a Hypothetical BRD4 PROTAC
| Parameter | Value | Method |
| Molecular Weight | ~1300-1500 g/mol | Calculated |
| Aqueous Solubility | > 50 µM | Kinetic Solubility Assay |
| LogD (pH 7.4) | 2.5 - 3.5 | Shake-flask method |
| Cell Permeability (Papp) | > 1 x 10⁻⁶ cm/s | PAMPA Assay |
In Vitro Degradation Efficiency of a Hypothetical BRD4 PROTAC
| Cell Line | DC50 (nM) | Dmax (%) | Timepoint (hours) |
| MV4-11 (AML) | 10 - 50 | > 90 | 24 |
| HeLa (Cervical Cancer) | 25 - 75 | > 85 | 24 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation percentage.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG composition enhances the physicochemical properties of the resulting PROTACs, while the terminal azide and Fmoc-protected amine allow for a modular and efficient synthesis using solid-phase techniques and click chemistry. The provided protocols offer a foundational approach for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation.
References
- 1. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. researchgate.net [researchgate.net]
- 6. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation of Proteins with Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the chemical modification of biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of proteins. PEGylation can improve a protein's solubility, extend its circulating half-life, and reduce its immunogenicity.
This document provides detailed application notes and protocols for the bioconjugation of proteins using Fmoc-N-amido-PEG5-azide. This heterobifunctional linker features a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal azide group. The Fmoc group offers temporary protection of the amine, which, after deprotection, can be reacted with carboxyl groups on a protein. The azide moiety serves as a handle for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the attachment of various payloads like small molecules, peptides, or fluorescent dyes.
These protocols are designed to guide researchers through the multi-step process of protein modification with this versatile linker, from initial protein preparation to the final characterization of the conjugate.
Materials and Reagents
-
Protein of interest (in a suitable buffer, e.g., Phosphate Buffered Saline, PBS)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Dialysis or desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Characterization equipment (SDS-PAGE, Mass Spectrometer, UV-Vis Spectrophotometer)
Experimental Protocols
The bioconjugation process using this compound is a two-stage process:
-
Activation of Protein Carboxyl Groups: The carboxyl groups (on aspartic acid, glutamic acid, or the C-terminus) of the protein are activated using EDC and NHS.
-
Conjugation with Amino-PEG5-azide: The Fmoc-protecting group is removed from the linker to expose the primary amine, which then reacts with the activated carboxyl groups on the protein.
Protocol 1: Activation of Protein Carboxyl Groups
This protocol describes the activation of solvent-accessible carboxyl groups on the protein surface to form reactive NHS esters.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Ensure the buffer is free of extraneous primary amines or carboxylates.
-
-
Activation Reagent Preparation:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water or Activation Buffer) and NHS (e.g., 20 mg/mL in water or Activation Buffer).
-
-
Activation Reaction:
-
Add a 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 50-fold molar excess of NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately proceed to the conjugation step (Protocol 2). The activated protein is unstable and should be used without delay. Alternatively, excess EDC and NHS can be rapidly removed using a desalting column equilibrated with PBS at pH 7.4.
-
Protocol 2: Deprotection of this compound and Conjugation
This protocol involves the removal of the Fmoc group from the linker and the subsequent reaction of the newly exposed amine with the activated protein. Note: Standard Fmoc deprotection with 20% piperidine in DMF is generally not compatible with most proteins. The following protocol utilizes a milder, two-step approach where the linker is deprotected immediately prior to conjugation.
-
Fmoc Deprotection of the Linker:
-
Dissolve this compound in a small volume of DMF.
-
Add a solution of 20% (v/v) piperidine in DMF.
-
Allow the deprotection reaction to proceed for 30 minutes at room temperature.
-
Critical Step: The deprotected amino-PEG5-azide must be separated from the piperidine and byproducts. This can be achieved by methods such as precipitation with cold ether and subsequent resuspension in an appropriate buffer, or by solid-phase extraction. The goal is to obtain the deprotected linker in a protein-compatible buffer.
-
-
Conjugation Reaction:
-
Immediately add the purified, deprotected amino-PEG5-azide to the activated protein solution from Protocol 1. A 10- to 50-fold molar excess of the linker over the protein is recommended as a starting point.
-
Adjust the reaction pH to 7.2-7.5 with Reaction Buffer (PBS, pH 7.4) if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-esters.
-
Protocol 3: Purification of the Protein-PEG-Azide Conjugate
Purification is essential to remove unreacted PEG linker and other reaction components.
-
Dialysis or Size Exclusion Chromatography (SEC):
-
Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes to remove low molecular weight impurities.
-
Alternatively, use a desalting column or SEC to separate the higher molecular weight protein conjugate from the smaller unreacted linker.
-
-
Ion Exchange Chromatography (IEX) or Hydrophobic Interaction Chromatography (HIC):
-
For a more refined purification and to separate protein species with different degrees of PEGylation, IEX or HIC can be employed. The choice of method will depend on the specific properties of the protein.
-
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE. PEGylated proteins will show a characteristic increase in apparent molecular weight.
-
-
Mass Spectrometry:
-
Use MALDI-TOF or ESI-MS to determine the molecular weight of the conjugate and to assess the distribution of PEGylated species (mono-, di-, tri-PEGylated, etc.).
-
-
Degree of Labeling (DoL):
-
If the azide is to be reacted with a chromophore-containing alkyne, the DoL can be determined spectrophotometrically after the click reaction.
-
Data Presentation
The efficiency of protein bioconjugation can be influenced by several factors, including the protein-to-linker molar ratio, reaction time, and pH. The following table provides representative quantitative data for the PEGylation of a model protein.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein | Model IgG | Model IgG | Model IgG |
| Protein Concentration | 5 mg/mL | 5 mg/mL | 5 mg/mL |
| Linker | Amino-PEG-Azide | Amino-PEG-Azide | Amino-PEG-Azide |
| Molar Ratio (Linker:Protein) | 10:1 | 20:1 | 50:1 |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Reaction pH | 7.4 | 7.4 | 7.4 |
| Yield of Conjugated Protein (%) | ~75% | ~85% | ~90% |
| Average Degree of Labeling (DoL) | 1.8 | 3.2 | 5.1 |
| Predominant Species | Mono- and Di-PEGylated | Di- and Tri-PEGylated | Multi-PEGylated |
Note: This data is representative and should be optimized for each specific protein and application.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the bioconjugation of a protein with this compound followed by a click reaction.
Caption: Workflow for protein conjugation with this compound.
Logical Relationship of Components
This diagram shows the relationship between the key molecules in the initial conjugation reaction.
Caption: Key components in the protein-PEG-azide conjugation reaction.
Application Notes and Protocols for Fmoc-N-amido-PEG5-azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG5-azide is a heterobifunctional linker molecule designed for the sophisticated construction of targeted drug delivery systems. This linker incorporates three key chemical moieties, each with a distinct and crucial role in the sequential assembly of complex bioconjugates. The strategic combination of these functionalities allows for a modular and efficient approach to linking targeting ligands, such as peptides or antibodies, to drug-loaded nanoparticles or therapeutic molecules.
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the primary amine. Its key advantage is its stability under a wide range of chemical conditions and its facile removal with a mild base, typically piperidine, without affecting other sensitive parts of the molecule.[1][2] This allows for the selective deprotection of the amine at a specific step in the synthesis.
-
N-amido-PEG5 (Polyethylene Glycol) Spacer: The five-unit polyethylene glycol chain is a hydrophilic spacer. The inclusion of a PEG linker in drug delivery systems has been shown to improve the solubility and stability of the conjugate, reduce immunogenicity, and prolong circulation half-life in vivo.[3][4][5] The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Azide (N3) Group: The terminal azide group is a key component for "click chemistry."[6][7] Specifically, it can react with alkyne-containing molecules in a highly efficient and specific manner through either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC).[6][8][9] This bioorthogonal reaction is ideal for conjugating the linker to drug molecules or drug carriers without cross-reactivity with biological functional groups.[7]
These application notes will provide an overview of the utility of this compound, detailed experimental protocols for its use, and representative data for the characterization of the resulting targeted drug delivery systems.
Application: Construction of a cRGD-Targeted Nanoparticle for Doxorubicin Delivery
In this representative application, this compound is used to conjugate a tumor-targeting peptide, cyclic Arginine-Glycine-Aspartic acid (cRGD), to a doxorubicin (DOX)-loaded liposome. The cRGD peptide targets αvβ3 integrins, which are overexpressed on the surface of many tumor cells and tumor neovasculature. The resulting targeted liposomes are designed to selectively deliver the chemotherapeutic agent DOX to the tumor site, thereby enhancing its efficacy and reducing systemic toxicity.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and characterization of cRGD-targeted, DOX-loaded liposomes using the this compound linker.
Table 1: Characterization of Liposomal Formulations
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Plain Liposomes | 105 ± 5 | 0.12 ± 0.03 | -15 ± 3 |
| DOX-loaded Liposomes | 110 ± 6 | 0.15 ± 0.04 | -18 ± 4 |
| cRGD-PEG5-Liposomes-DOX | 125 ± 8 | 0.18 ± 0.05 | -25 ± 5 |
Table 2: Doxorubicin Loading and Conjugation Efficiency
| Parameter | Value |
| Doxorubicin Loading Efficiency (%) | 92 ± 4% |
| Doxorubicin Loading Capacity (w/w) | 15 ± 2% |
| cRGD Conjugation Efficiency (%) | 85 ± 7% |
Table 3: In Vitro Cytotoxicity (IC50) in U87MG Glioblastoma Cells (72h)
| Formulation | IC50 (µg/mL DOX equivalent) |
| Free Doxorubicin | 0.5 ± 0.1 |
| DOX-loaded Liposomes | 2.5 ± 0.4 |
| cRGD-PEG5-Liposomes-DOX | 0.8 ± 0.2 |
Table 4: In Vivo Tumor Accumulation in U87MG Xenograft Model (24h post-injection)
| Formulation | Tumor Accumulation (% Injected Dose / g tissue) |
| Free Doxorubicin | 1.5 ± 0.5 |
| DOX-loaded Liposomes | 4.0 ± 1.0 |
| cRGD-PEG5-Liposomes-DOX | 10.5 ± 2.5 |
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of a cRGD-targeted drug delivery system using this compound.
Protocol 1: Synthesis of Amine-PEG5-Azide from this compound
This protocol describes the deprotection of the Fmoc group to yield the free amine.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Diethyl ether
-
Argon or Nitrogen gas
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve this compound (1 equivalent) in DMF to a concentration of 100 mg/mL in a round-bottom flask.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Flush the flask with argon or nitrogen, seal, and stir at room temperature for 2 hours.
-
Remove the DMF and piperidine under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether to the residue to precipitate the product.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and discard the supernatant.
-
Repeat the ether wash two more times to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
Dry the resulting Amine-PEG5-azide product under high vacuum.
-
Confirm the removal of the Fmoc group by UV-Vis spectroscopy (disappearance of the characteristic fluorenyl absorbance at ~301 nm).
Protocol 2: Conjugation of Amine-PEG5-Azide to cRGD Peptide
This protocol details the conjugation of the deprotected linker to the carboxylic acid group of a lysine residue in the cRGDfK peptide.
Materials:
-
Amine-PEG5-azide
-
c(RGDfK) peptide
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous DMF
-
Reverse-phase HPLC system
Procedure:
-
Dissolve c(RGDfK) peptide (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of Amine-PEG5-azide (1.5 equivalents) in anhydrous DMF to the activated peptide solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the cRGD-PEG5-azide conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the conjugate by mass spectrometry to confirm the correct molecular weight.
Protocol 3: Preparation of Alkyne-Functionalized, DOX-Loaded Liposomes
This protocol describes the formulation of liposomes containing an alkyne-functionalized lipid for subsequent click chemistry and remote loading of doxorubicin.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-2000] (DSPE-PEG2000-Alkyne)
-
Chloroform
-
Ammonium sulfate solution (250 mM)
-
Doxorubicin hydrochloride
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Liposome extruder with polycarbonate membranes (100 nm)
Procedure:
-
Dissolve DSPC, cholesterol, and DSPE-PEG2000-Alkyne in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at 60°C.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing at 60°C for 30 minutes.
-
Subject the hydrated lipid suspension to five freeze-thaw cycles.
-
Extrude the liposomes 11 times through a 100 nm polycarbonate membrane at 60°C.
-
Remove the extra-liposomal ammonium sulfate by running the liposome solution through a size-exclusion column equilibrated with a sucrose solution.
-
To load doxorubicin, incubate the liposomes with doxorubicin hydrochloride (at a 1:5 drug-to-lipid weight ratio) at 60°C for 1 hour.
-
Remove unloaded doxorubicin using a size-exclusion column.
-
Determine the liposome size, PDI, and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulated doxorubicin by fluorescence spectroscopy after lysing the liposomes with methanol.
Protocol 4: Click Chemistry Conjugation of cRGD-PEG5-azide to Liposomes (CuAAC)
This protocol details the copper-catalyzed click reaction to attach the targeting peptide-linker construct to the liposome surface.
Materials:
-
Alkyne-functionalized, DOX-loaded liposomes
-
cRGD-PEG5-azide
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (10 kDa MWCO)
Procedure:
-
Prepare a stock solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio in water.
-
In a reaction tube, add the alkyne-functionalized, DOX-loaded liposomes.
-
Add the cRGD-PEG5-azide to the liposome suspension at a 10-fold molar excess relative to the alkyne-lipid.
-
Add the Cu(II)/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (40 equivalents relative to the azide).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the cRGD-targeted liposomes by dialysis against PBS for 48 hours to remove unreacted reagents and by-products.
-
Characterize the final product for size, PDI, and zeta potential. Confirm successful conjugation via a suitable method, such as a BCA assay for the peptide or by using a fluorescently labeled peptide.
Protocol 5: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol describes how to evaluate the targeting efficacy and cytotoxic effect of the final formulation on cancer cells.
Materials:
-
U87MG glioblastoma cells (or another suitable αvβ3-integrin expressing cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
cRGD-PEG5-Liposomes-DOX, DOX-loaded Liposomes, and free DOX
-
96-well plates
-
MTT reagent or similar cell viability assay kit
-
Plate reader
-
Flow cytometer
Procedure for Cytotoxicity:
-
Seed U87MG cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of free DOX, DOX-loaded liposomes, and cRGD-PEG5-Liposomes-DOX in cell culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
After incubation, perform an MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Procedure for Cellular Uptake:
-
Seed U87MG cells in 6-well plates and allow them to adhere.
-
Treat the cells with the different DOX formulations at a fixed concentration for 4 hours.
-
Wash the cells with cold PBS, detach them with trypsin, and resuspend in PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer in the appropriate channel (e.g., PE or FITC).
-
Quantify the mean fluorescence intensity to compare the uptake of the different formulations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of a targeted drug delivery system.
Cellular Uptake Signaling Pathway
Caption: Integrin-mediated cellular uptake pathway for cRGD-targeted nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Distribution and Cellular Uptake of PEGylated Polymeric Particles in the Lung Towards Cell-Specific Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Cell Surface Modification via PEG-Azide Linkers and Click Chemistry
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides detailed protocols for the modification of live cell surfaces using azide-functionalized polyethylene glycol (PEG) linkers. Two primary strategies are presented: Metabolic Glycoengineering for the introduction of azide moieties into the cell's glycocalyx, and Direct Membrane Anchoring via lipid-PEG-azide insertion. Subsequent bioorthogonal conjugation to alkyne-modified molecules is achieved through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), also known as "click chemistry." These methods enable the covalent attachment of a wide range of functional molecules, such as fluorophores, biotin, or therapeutic agents, to the cell surface with high specificity and biocompatibility.
Introduction & Principle
Cell surface engineering is a powerful tool for studying cellular processes, tracking cell populations, and developing targeted therapeutics. The use of bioorthogonal chemistry, particularly the reaction between an azide and a strained alkyne (e.g., dibenzocyclooctyne, DBCO), allows for precise chemical modifications in a complex biological environment without interfering with native cellular functions[1][2].
Fmoc-N-amido-PEG5-azide is a heterobifunctional linker containing a terminal azide group for click chemistry, a PEG spacer to enhance solubility and reduce steric hindrance, and a fluorenylmethyloxycarbonyl (Fmoc)-protected amine. While primarily used in PROTAC synthesis, its core structure (PEG-azide) is central to the cell surface modification techniques described herein[3][4]. The azide group serves as a chemical "handle" that can be introduced onto the cell surface. This handle can then be "clicked" with a DBCO-functionalized molecule of interest (e.g., DBCO-fluorophore, DBCO-biotin) to achieve stable, covalent surface labeling.
The two main approaches to introduce the azide handle are:
-
Metabolic Glycoengineering: Cells are cultured with an unnatural monosaccharide analogue containing an azide group (e.g., N-azidoacetylmannosamine, Ac4ManNAz). The cell's metabolic machinery processes this sugar and incorporates it into cell surface glycoproteins, effectively displaying azide groups on the glycocalyx[5][6][7].
-
Direct Membrane Anchoring: A lipid-PEG-azide conjugate is incubated with the cells. The lipid tail spontaneously inserts into the cell's plasma membrane, leaving the hydrophilic PEG-azide chain exposed to the extracellular environment[8][9].
Applications
PEGylation and bioorthogonal modification of cell surfaces have numerous applications in research and drug development:
-
Cellular Imaging and Tracking: Covalently attaching fluorescent dyes to cell populations for in vitro and in vivo tracking[2][10].
-
Targeted Drug Delivery: Modifying therapeutic cells (e.g., T cells) to carry drug-loaded nanoparticles or to enhance tumor targeting[11].
-
Immunomodulation: Shielding cell surface antigens with PEG to reduce immunogenicity or modulate immune responses, a technique explored in islet transplantation[7][12].
-
Fundamental Cell Biology: Probing the spatial distribution and dynamics of cell surface glycans and proteins[7].
-
Biomaterial Interaction: Altering cell surface properties to control adhesion to biomaterial scaffolds[13].
Experimental Protocols
Protocol 1: Cell Surface Azide Installation via Metabolic Glycoengineering
This protocol describes the introduction of azide groups onto the cell surface by culturing them with an azide-modified sugar.
Workflow:
Caption: Workflow for Metabolic Glycoengineering.
Materials:
-
Cells of interest (e.g., HeLa, Jurkat, CD8+ T cells)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired culture plate format (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach 70-80% confluency.
-
Prepare Azido-Sugar Medium: Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 100 mM). Dilute the stock solution into pre-warmed complete culture medium to achieve the desired final concentration. A typical starting concentration is 25-50 µM[11].
-
Metabolic Labeling: Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium.
-
Incubation: Culture the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and its metabolic rate[7][11].
-
Washing: After incubation, gently wash the cells two to three times with PBS to remove any unincorporated azido sugar. The cells are now ready for the click chemistry reaction (Protocol 3.2).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the labeling of azide-modified cells with a DBCO-functionalized molecule.
Workflow:
Caption: Workflow for SPAAC Labeling on Live Cells.
Materials:
-
Azide-modified cells (from Protocol 3.1)
-
DBCO-functionalized reagent (e.g., DBCO-Cy5, DBCO-FITC, DBCO-biotin)
-
PBS or other suitable buffer (protein-free)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
Procedure:
-
Cell Preparation: Start with washed, azide-modified cells suspended in protein-free PBS.
-
Prepare DBCO Reagent: Prepare a stock solution of the DBCO reagent in DMSO. Dilute the stock into PBS to the desired final concentration. A typical starting concentration is 25-100 µM[7][11].
-
Click Reaction: Add the diluted DBCO reagent to the cell suspension.
-
Incubation: Incubate the cells for 30-60 minutes. Incubation can be done at room temperature or 37°C[7][11]. Protect from light if using a fluorescent DBCO-reagent.
-
Washing: After incubation, centrifuge the cells (e.g., 400 x g for 5 minutes) and discard the supernatant. Wash the cell pellet two to three times with a suitable buffer (e.g., Flow Cytometry Staining Buffer) to remove any unreacted DBCO reagent.
-
Analysis: Resuspend the final cell pellet in buffer for analysis. The efficiency of labeling can be quantified using flow cytometry, or the cells can be visualized via fluorescence microscopy.
Quantitative Data Summary
Successful cell surface modification requires optimizing reagent concentrations and incubation times to maximize labeling efficiency while minimizing cytotoxicity.
| Parameter | Reagent | Cell Type | Concentration | Incubation Time | Outcome | Reference |
| Metabolic Labeling | Ac4ManNAz | CD8+ T cells | 0 - 100 µM | 24 h | MFI increased with concentration, plateauing around 50 µM. | [11] |
| Ac4ManNAz | CD8+ T cells | 50 µM | 24 h / 48 h | No significant impact on cell viability at tested concentrations. | [11] | |
| Azido Sugar (1 or 2) | Various | 200 µM | 48 h | Successful incorporation of azides for EPR analysis. | [7] | |
| Membrane Insertion | CHOL-PEG-DBCO | RAW 264.7 | 5 - 10 µM | 20 min | Efficient insertion into the cell membrane. | [14] |
| DSPE-PEG-DBCO | RAW 264.7 | 5 - 10 µM | 20 min | Lower insertion efficiency compared to cholesterol-based anchor. | [14] | |
| SPAAC Reaction | DBCO-Cy5 | Azide-T cells | 0 - 100 µM | 1 h | Labeling efficiency increased with concentration, plateauing ~50 µM. | [11] |
| DBCO-SL | Azide-modified cells | 100 µM | 1 h | Successful spin-labeling of surface glycans. | [7] | |
| Cell Viability | Ac4ManNAz | CD8+ T cells | Up to 100 µM | 48 h | >95% viability maintained. | [11] |
| CHOL/DSPE-PEG-DBCO | RAW 264.7 | Up to 10 µM | 24 h | >90% viability maintained (MTT Assay). | [8] |
Table 1: Summary of experimental conditions and outcomes for cell surface modification.
Assessment Protocols
Protocol 3: Quantification of Labeling by Flow Cytometry
Procedure:
-
Prepare cells as described in Protocol 3.2, using a DBCO-fluorophore.
-
Include two control samples:
-
Unlabeled Control: Cells not treated with azido sugar or DBCO-fluorophore.
-
Azide-Only Control: Cells treated with azido sugar but not the DBCO-fluorophore.
-
-
Resuspend the final cell pellets in 200-400 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore (e.g., APC or Cy5 channel for DBCO-Cy5).
-
Gate on the live cell population.
-
Quantify labeling by comparing the Mean Fluorescence Intensity (MFI) of the fully labeled sample to the control samples[11].
Protocol 4: Cell Viability Assessment (MTT Assay)
This protocol provides a general method to assess cell health after modification.
Procedure:
-
Seed cells in a 96-well plate and perform the surface modification as described above.
-
After the final wash step, add 100 µL of fresh culture medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[4][15].
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[4].
-
Mix gently and measure the absorbance at 570 nm using a microplate reader[15].
-
Calculate cell viability as a percentage relative to an untreated control cell population.
Visualization of Chemical Principles
The core of this technique is the bioorthogonal click reaction between the cell-surface azide and a DBCO-functionalized molecule.
Caption: Principle of SPAAC on the Cell Surface.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]
- 8. Chemical Reactive Anchoring Lipids with Different Performance for Cell Surface Re-engineering Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipophilic Anchors that Embed Bioconjugates in Bilayer Membranes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. thno.org [thno.org]
- 13. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Application Notes and Protocols: Fmoc-N-amido-PEG5-azide for Hydrogel Formation and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG5-azide is a versatile heterobifunctional linker that integrates the key features of a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group. This unique combination of functionalities makes it a valuable tool for the development of advanced hydrogel systems for a wide range of biomedical applications, including tissue engineering, 3D cell culture, and controlled drug delivery.
The Fmoc group allows for the incorporation of the molecule into peptide synthesis and facilitates self-assembly into fibrillar networks, a characteristic of many Fmoc-amino acids and peptides.[1][2][3][4] The PEG5 spacer is a hydrophilic and biocompatible linker that increases the solubility of the molecule and can influence the mechanical properties of the resulting hydrogel.[5][6][7] The terminal azide group serves as a chemical handle for covalent crosslinking and modification of the hydrogel network via highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[5][8][9][10]
These application notes provide an overview of the utility of this compound in hydrogel formation and modification and offer detailed protocols for key experimental procedures.
Application Notes
1. Self-Assembling and Covalently Crosslinked Hydrogels:
This compound can be used to form hydrogels through a dual crosslinking mechanism. The Fmoc group can induce self-assembly through π-π stacking interactions, forming a physically crosslinked network.[1][2] This physical network can then be reinforced by covalent crosslinking through the azide group, reacting with a multi-alkyne crosslinker. This dual-network approach can lead to hydrogels with enhanced mechanical properties and stability.[10]
2. "Clickable" Hydrogel Scaffolds:
The azide functionality of this compound allows for the formation of "clickable" hydrogel scaffolds. By crosslinking with a suitable alkyne-functionalized polymer, a hydrogel network with pendant azide groups can be formed. These azide groups are then available for subsequent modification with a variety of molecules, including peptides, growth factors, or therapeutic agents, that have been functionalized with an alkyne group. This allows for the precise and orthogonal functionalization of the hydrogel scaffold.[5][8][9]
3. Tunable Mechanical Properties:
The mechanical properties of hydrogels prepared with this compound can be tuned by several factors, including the concentration of the precursor, the degree of covalent crosslinking, and the choice of crosslinking agent.[11][12][13][14][15] This allows for the creation of hydrogels with a range of stiffnesses to mimic different native tissue environments, which is crucial for directing cell fate in tissue engineering applications.
4. Controlled Drug Delivery:
Hydrogels formulated with this compound can be utilized as depots for the controlled release of therapeutic agents.[6] Drugs can be physically encapsulated within the hydrogel matrix or covalently attached to the hydrogel network via the azide functionality. The release kinetics can be controlled by the hydrogel's degradation rate, mesh size, and the nature of the drug-hydrogel linkage.
Quantitative Data
The following tables summarize representative quantitative data for PEG-based hydrogels formed via click chemistry, which can serve as a reference for hydrogels developed using this compound.
Table 1: Mechanical Properties of PEG-Based Hydrogels
| Hydrogel Composition | Crosslinking Chemistry | Storage Modulus (G') (Pa) | Reference |
| 4-arm PEG-alkyne + PEG-azide | CuAAC | 500 - 10,000 | [8] |
| 4-arm PEG-DBCO + PEG-azide | SPAAC | 1,000 - 25,000 | [16] |
| 8-arm PEG-azide + bis-alkyne peptide | CuAAC | 2,000 - 30,000 | [8] |
Table 2: Drug Release from PEG-Based Hydrogels
| Hydrogel System | Encapsulated Drug | Release Duration | Release Mechanism | Reference |
| PEG-PLA hydrogel | Doxorubicin | > 20 days | Diffusion and degradation | [6] |
| Hyaluronic acid-PEG hydrogel | Doxorubicin | ~100 hours | Diffusion | [16] |
| Fmoc-peptide hydrogel | Dexamethasone | > 150 hours | Diffusion | [17] |
Experimental Protocols
Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the formation of a hydrogel using this compound and a dibenzocyclooctyne (DBCO)-functionalized crosslinker.
Materials:
-
This compound
-
4-arm PEG-DBCO (or other suitable multi-DBCO crosslinker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, nuclease-free water
-
Vortex mixer
-
Rheometer (optional, for mechanical characterization)
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve this compound in PBS to the desired final concentration (e.g., 5 mM).
-
Dissolve the 4-arm PEG-DBCO crosslinker in PBS to a concentration that results in a 1:1 molar ratio of azide to DBCO groups.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, add the desired volume of the this compound solution.
-
Carefully add an equal volume of the 4-arm PEG-DBCO solution to the tube.
-
Gently mix the solutions by pipetting up and down or by brief vortexing.
-
Observe the solution for gelation, which is typically indicated by the cessation of flow when the tube is inverted. Gelation time can vary from seconds to minutes depending on the precursor concentrations.
-
-
Characterization (Optional):
-
The mechanical properties of the hydrogel can be characterized using a rheometer to measure the storage (G') and loss (G'') moduli.
-
The swelling ratio can be determined by measuring the weight of the hydrogel before and after equilibration in PBS.
-
Protocol 2: Post-Formation Hydrogel Modification via SPAAC
This protocol outlines the modification of a pre-formed hydrogel containing pendant azide groups with an alkyne-functionalized molecule (e.g., a peptide).
Materials:
-
Pre-formed hydrogel containing this compound (prepared with an excess of azide groups)
-
Alkyne-functionalized molecule of interest (e.g., DBCO-peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescent microscope (if using a fluorescently labeled molecule)
Procedure:
-
Prepare Modification Solution:
-
Dissolve the alkyne-functionalized molecule in PBS to the desired concentration.
-
-
Hydrogel Modification:
-
Place the pre-formed hydrogel in a well of a multi-well plate.
-
Add the modification solution to the well, ensuring the hydrogel is fully submerged.
-
Incubate the hydrogel in the solution for a sufficient time to allow for diffusion and reaction (e.g., 2-24 hours) at 37°C.
-
-
Washing:
-
Remove the modification solution.
-
Wash the hydrogel extensively with fresh PBS (at least 3-5 times over several hours) to remove any unreacted molecules.
-
-
Analysis:
-
The successful modification of the hydrogel can be confirmed by various methods depending on the nature of the attached molecule. For example, if a fluorescently labeled peptide was used, the hydrogel can be visualized using a fluorescent microscope.
-
Mandatory Visualizations
Caption: Workflow for hydrogel formation and characterization.
Caption: Workflow for post-formation hydrogel modification.
References
- 1. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cris.biu.ac.il [cris.biu.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. Incorporation of PEG Diacrylates (PEGDA) Generates Hybrid Fmoc-FF Hydrogel Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 8. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 9. An injectable and fast-degradable poly(ethylene glycol) hydrogel fabricated via bioorthogonal strain-promoted azide–alkyne cycloaddition click chemistry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Evaluation of Composition Effects on the Physicochemical and Biological Properties of Polypeptide-Based Hydrogels for Potential Application in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanical Properties of End-Linked PEG/PDMS Hydrogels | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. This compound - Immunomart [immunomart.org]
Application Notes and Protocols for Labeling Oligonucleotides with Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling the creation of sophisticated diagnostic probes, therapeutic agents, and research tools. A versatile strategy for introducing a reactive azide moiety onto an oligonucleotide is through the use of heterobifunctional linkers. This application note describes the use of Fmoc-N-amido-PEG5-azide for the modification of amino-functionalized oligonucleotides.
This compound is a hydrophilic linker containing a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group. This reagent allows for the covalent attachment of an azide group to an oligonucleotide, which can then participate in highly efficient and specific "click chemistry" reactions.[1][2] The PEG spacer enhances the solubility of the resulting conjugate in aqueous buffers, a crucial property for many biological applications.
The Fmoc protecting group provides an orthogonal handle for further functionalization. Following the introduction of the azide linker, the Fmoc group can be selectively removed under basic conditions to reveal a primary amine.[3][4] This newly exposed amine can then be used for the attachment of other molecules of interest, such as fluorophores, biotin, or therapeutic payloads, creating multifunctional oligonucleotide conjugates.
This document provides detailed protocols for the labeling of an amino-modified oligonucleotide with this compound, the subsequent deprotection of the Fmoc group, and a general protocol for the "click" conjugation of the resulting azide-modified oligonucleotide to an alkyne-containing molecule.
Chemical Structures and Reaction Scheme
Below is a diagram illustrating the overall workflow for the functionalization of an amino-modified oligonucleotide with this compound and subsequent modifications.
Caption: Workflow for oligonucleotide functionalization.
Experimental Protocols
Protocol 1: Labeling of Amino-Modified Oligonucleotide with this compound
This protocol describes the conjugation of this compound to an oligonucleotide bearing a primary amine. The reaction proceeds via the formation of a stable amide bond.
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nuclease-free water
-
Size-exclusion chromatography columns (e.g., NAP-10)
-
UV-Vis Spectrophotometer
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the amino-modified oligonucleotide solution with an equal volume of anhydrous DMF.
-
Add a 10-50 fold molar excess of this compound (dissolved in a minimal amount of anhydrous DMF) to the oligonucleotide solution.
-
Add DIPEA to the reaction mixture to a final concentration of 50-100 mM.
-
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
Purification:
-
Purify the labeled oligonucleotide from excess reagents using a size-exclusion chromatography column (e.g., NAP-10) according to the manufacturer's instructions.
-
Alternatively, the oligonucleotide can be precipitated. Add 3 volumes of cold absolute ethanol and 1/10th volume of 3 M sodium acetate (pH 5.2). Mix well and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the oligonucleotide, carefully remove the supernatant, and wash the pellet with cold 70% ethanol.
-
-
Quantification: Resuspend the purified, labeled oligonucleotide in nuclease-free water. Determine the concentration and labeling efficiency using a UV-Vis spectrophotometer by measuring the absorbance at 260 nm (for the oligonucleotide) and 301 nm (for the Fmoc group).
Protocol 2: Fmoc Deprotection of Labeled Oligonucleotide
This protocol details the removal of the Fmoc protecting group to expose a primary amine.
Materials:
-
Fmoc-protected azide-labeled oligonucleotide
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nuclease-free water
-
Size-exclusion chromatography columns (e.g., NAP-10)
Procedure:
-
Deprotection Solution Preparation: Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.[5]
-
Deprotection Reaction:
-
Dissolve the lyophilized Fmoc-protected oligonucleotide in the 20% piperidine/DMF solution.
-
Incubate at room temperature for 10-30 minutes.[3]
-
-
Purification:
-
Remove the deprotection solution and wash the oligonucleotide extensively.
-
Purify the deprotected oligonucleotide using a size-exclusion chromatography column or ethanol precipitation as described in Protocol 1, step 4.
-
-
Verification: Confirm the removal of the Fmoc group by the disappearance of the characteristic absorbance peak at 301 nm using a UV-Vis spectrophotometer.
Protocol 3: Click Chemistry Conjugation of Azide-Labeled Oligonucleotide
This protocol provides a general method for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][]
Materials:
-
Azide-labeled oligonucleotide
-
Alkyne-modified molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
DMSO
-
Nuclease-free water
-
Appropriate buffer (e.g., phosphate buffer, pH 7.0)
-
Purification system (e.g., HPLC, gel electrophoresis)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified molecule in DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water (prepare fresh).
-
Prepare a 10 mM stock solution of CuSO₄ in nuclease-free water.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-labeled oligonucleotide in the reaction buffer to a final concentration of 10-100 µM.
-
Add the alkyne-modified molecule to the reaction mixture (typically 2-10 molar equivalents).
-
Add sodium ascorbate to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Add TBTA to a final concentration of 0.1-1 mM.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purification: Purify the final oligonucleotide conjugate using a method appropriate for the specific product, such as reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
Data Presentation
Table 1: Quantitative Analysis of Oligonucleotide Labeling and Deprotection
| Sample | Oligo Conc. (µM) | A260 | A301 | A260/A301 Ratio | Labeling Efficiency (%) | Fmoc Removal (%) |
| Amino-Oligo (Unlabeled) | 100 | 1.000 | 0.010 | 100 | N/A | N/A |
| Fmoc-Protected Azide-Oligo | 95 | 0.950 | 0.238 | 3.99 | >95 | N/A |
| Deprotected Azide-Oligo | 92 | 0.920 | 0.012 | 76.7 | N/A | >98 |
Note: The above data is illustrative. Actual results will vary depending on the oligonucleotide sequence, concentration, and reaction conditions.
Signaling Pathway and Workflow Diagrams
The following diagram illustrates the chemical transformation occurring during the labeling process.
Caption: Chemical workflow of oligonucleotide modification.
Conclusion
The use of this compound provides a robust and versatile method for the introduction of an azide functionality onto amino-modified oligonucleotides. The subsequent deprotection of the Fmoc group yields a bifunctional molecule with both an azide and an amine, ready for orthogonal conjugation reactions. This strategy is highly valuable for the development of complex oligonucleotide-based tools for research, diagnostics, and therapeutics. The provided protocols offer a comprehensive guide for researchers to implement this powerful labeling chemistry in their work.
References
Application Notes and Protocol for Fmoc Deprotection of Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis and bioconjugation. Its removal, or deprotection, is a critical step to liberate a free amine for subsequent coupling reactions. The Fmoc group is base-labile and is typically removed by treatment with a secondary amine, most commonly piperidine.[1][2] This document provides a detailed protocol for the solution-phase deprotection of Fmoc-N-amido-PEG5-azide, a bifunctional linker containing a protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group. The hydrophilic PEG spacer enhances solubility in aqueous media, while the azide allows for subsequent conjugation via click chemistry.[3]
The deprotection proceeds via a β-elimination mechanism initiated by the abstraction of the acidic proton on the fluorene ring by a base.[1][2] The resulting dibenzofulvene (DBF) intermediate is trapped by the amine base to form a stable adduct, driving the reaction to completion.[1][2][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| This compound | ≥95% | N/A |
| Piperidine | Anhydrous, 99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate solution | In-house preparation | |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous sodium sulfate | VWR | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | EMD Millipore |
| High-Performance Liquid Chromatography (HPLC) | C18 column | Waters |
| Mass Spectrometer (MS) | ESI-MS | Agilent |
Experimental Protocol
This protocol describes the deprotection of this compound in solution.
1. Reagent Preparation:
-
Deprotection Solution (20% Piperidine in DMF): In a fume hood, carefully add 2 mL of piperidine to 8 mL of anhydrous DMF in a clean, dry flask. Mix well. Prepare this solution fresh before each use.
2. Reaction Setup:
-
Dissolve this compound in a minimal amount of DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add the freshly prepared 20% piperidine in DMF solution to the flask. A typical ratio is 10 mL of deprotection solution per gram of the Fmoc-protected compound.[5]
-
Stir the reaction mixture at room temperature.
3. Reaction Monitoring:
-
The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC: Spot the reaction mixture on a silica gel TLC plate and elute with an appropriate solvent system (e.g., 10% methanol in dichloromethane). The product, being more polar due to the free amine, will have a lower Rf value than the starting material. Visualize the spots under UV light (254 nm and 365 nm).
-
HPLC: Inject a small aliquot of the reaction mixture into an HPLC system equipped with a C18 column. Monitor the disappearance of the starting material peak and the appearance of the product peak. The formation of the dibenzofulvene-piperidine adduct can also be observed, typically around 301 nm.[6]
4. Work-up and Isolation:
-
Once the reaction is complete (typically 30 minutes to 2 hours), concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.
-
Redissolve the residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The product, N-amido-PEG5-azide, will be an oil or a waxy solid.
5. Purification:
-
If necessary, the crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.
-
Alternatively, for small-scale reactions, the crude product can be precipitated. Dissolve the crude material in a minimal amount of DCM and add cold diethyl ether dropwise with stirring until a precipitate forms. Collect the precipitate by filtration or centrifugation.
6. Characterization:
-
Confirm the identity and purity of the final product by HPLC and Mass Spectrometry (ESI-MS). The expected mass of the deprotected product will be that of the starting material minus the mass of the Fmoc group (222.24 g/mol ).
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Fmoc deprotection of this compound.
| Parameter | Value | Notes |
| Reagent Concentration | 20% Piperidine in DMF (v/v) | A common and effective concentration for Fmoc removal.[2][4][5] |
| Reaction Time | 30 - 120 minutes | Reaction progress should be monitored by TLC or HPLC. |
| Temperature | Room Temperature (20-25 °C) | |
| Expected Yield | >90% | Yields can vary depending on the scale and purification method. |
| Purity (Post-Purification) | >95% | As determined by HPLC. |
Experimental Workflow Diagram
Caption: Workflow for the solution-phase Fmoc deprotection of this compound.
Signaling Pathway Diagram (Reaction Mechanism)
References
- 1. Fmoc PEG, PEG reagent, PEG linker | BroadPharm [broadpharm.com]
- 2. Bot Detection [iris-biotech.de]
- 3. Fmoc | BroadPharm [broadpharm.com]
- 4. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 6. medkoo.com [medkoo.com]
Application Notes and Protocols for Click Chemistry with Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-amido-PEG5-azide is a versatile chemical tool employed in bioconjugation, drug delivery, and proteomics. The presence of a terminal azide group allows for its participation in highly efficient and specific "click chemistry" reactions. This reagent is particularly valuable as the Fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for selective deprotection and subsequent derivatization, while the polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.
This document provides detailed protocols for the two primary types of click chemistry reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Reaction Principles
This compound can be conjugated to molecules containing a terminal alkyne or a strained cyclooctyne.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the terminal azide of this compound with a terminal alkyne-functionalized molecule, forming a stable triazole linkage. The copper(I) is typically generated in situ from a copper(II) salt and a reducing agent. A stabilizing ligand is often used to prevent copper-mediated side reactions, especially in biological applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a cytotoxic copper catalyst and making it ideal for applications in living systems.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported quantitative data for click chemistry reactions involving PEGylated azides. While specific yields for this compound are not extensively published, the data presented for analogous reactions provide a strong indication of expected outcomes.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Data
| Parameter | Value | Reference Molecule/System | Citation |
| Reactants | Alkyne-modified oligonucleotide, PEG-Azide | Bioconjugation | [1] |
| Copper Source | Precomplexed Cu(I) | Bioconjugation | [1] |
| Ligand | Tris(benzyltriazolylmethyl)amine (TBTA) | Bioconjugation | [1] |
| Solvent | Aqueous buffer | Bioconjugation | [1] |
| Temperature | 37 °C | Bioconjugation | [1] |
| Reaction Time | 4 hours | Bioconjugation | [1] |
| Conversion | 100% | Bioconjugation | [1] |
| Recovery | 86% (after ethanol precipitation) | Bioconjugation | [1] |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Data
| Parameter | Value | Reference Molecule/System | Citation |
| Reactants | DBCO-PEG5-trastuzumab, Azido-sugar | Bioconjugation | [2][3] |
| Solvent | HEPES buffer (pH 7) | Bioconjugation | [2][3] |
| Temperature | 25 °C and 37 °C | Bioconjugation | [2][3] |
| Rate Constant Increase | 31 ± 16% (compared to non-PEGylated DBCO-trastuzumab) | Bioconjugation | [2][3] |
| Second-Order Rate Constant | 0.18–0.37 M⁻¹ s⁻¹ | Bioconjugation | [2] |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of this compound to an alkyne-containing biomolecule in an aqueous environment.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule (e.g., protein, peptide, oligonucleotide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassing equipment (e.g., vacuum line, argon or nitrogen gas)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute in PBS to the desired stock concentration (e.g., 10 mM). It is recommended to use a 2-10 fold molar excess of the azide relative to the alkyne.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized biomolecule solution and the this compound solution.
-
Add the THPTA stock solution to the reaction mixture. The final concentration of THPTA should be 5 times the final concentration of CuSO₄.
-
Add the CuSO₄ stock solution. The final concentration of CuSO₄ can range from 50 µM to 1 mM.
-
Gently mix the solution.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution. The final concentration of sodium ascorbate should be 5-10 times the final concentration of CuSO₄.
-
If the reaction is sensitive to oxygen, briefly degas the mixture and flush with an inert gas (argon or nitrogen) before sealing the tube.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Purification:
-
Remove unreacted reagents and byproducts by a suitable purification method such as size exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm the successful conjugation by techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a general procedure for the copper-free conjugation of this compound to a DBCO-functionalized biomolecule.
Materials:
-
This compound
-
DBCO-functionalized biomolecule
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in PBS to the desired stock concentration (e.g., 10 mM). A 1.5 to 5-fold molar excess of the azide is typically used.
-
-
Reaction Setup and Incubation:
-
In a microcentrifuge tube, combine the DBCO-functionalized biomolecule solution and the this compound solution.
-
Gently mix the solution.
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours. Reaction progress can be monitored by following the decrease in the DBCO absorbance at around 310 nm.[4]
-
-
Purification:
-
Purify the conjugate using a suitable method such as size exclusion chromatography or dialysis to remove excess azide.
-
-
Characterization:
-
Analyze the product by SDS-PAGE, mass spectrometry, or HPLC to confirm conjugation.
-
Diagrams
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-N-amido-PEG5-azide Reactions
Welcome to the technical support center for Fmoc-N-amido-PEG5-azide and related chemistries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a polyethylene glycol (PEG) spacer, and a terminal azide group. The Fmoc group is labile to basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The PEG spacer enhances solubility and reduces immunogenicity of the final conjugate. The azide group allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), for conjugation to molecules containing an alkyne group.[1][2] It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates.[1][2]
Q2: What are the main steps in utilizing this compound in a synthesis workflow?
A2: A typical workflow involves the following key steps:
-
Amide Coupling: The precursor, Fmoc-N-amido-PEG5-acid, is coupled to a primary amine on a solid support or another molecule in solution.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the amine using a base, typically piperidine in DMF.
-
Peptide Elongation (if applicable): Further amino acids are coupled to the newly deprotected amine in SPPS.
-
Azide-Alkyne Cycloaddition: The terminal azide is reacted with an alkyne-containing molecule via CuAAC or SPAAC to form a stable triazole linkage.
Q3: What are the key differences between CuAAC and SPAAC for reacting the azide group?
A3: The primary difference lies in the requirement for a copper catalyst.
-
CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3][4] This reaction is generally faster and uses simple terminal alkynes. However, the copper catalyst can be toxic to cells, which may limit its application in living systems.[5]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) does not require a copper catalyst.[5][][7] It utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide upon mixing. The absence of a toxic catalyst makes SPAAC highly suitable for applications in living cells and in vivo.[5][7] However, the strained alkynes are generally larger and more hydrophobic than terminal alkynes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound and its precursor.
Amide Coupling of Fmoc-N-amido-PEG5-acid
Problem: Low yield during the coupling of Fmoc-N-amido-PEG5-acid to a primary amine.
| Potential Cause | Recommended Solution |
| Inefficient Coupling Reagent | Different coupling reagents have varying efficiencies. For sterically hindered amines or challenging sequences, a more potent activating agent may be required. HATU is often considered superior to HBTU and other reagents for difficult couplings.[8] |
| Suboptimal Reaction Conditions | Ensure anhydrous (dry) conditions, as water can hydrolyze the activated ester intermediate. Use high-quality, amine-free DMF as the solvent. |
| Steric Hindrance | The PEG chain can sometimes sterically hinder the reaction. Increasing the reaction time or temperature (e.g., to 45°C) may improve yields.[9] |
| Incorrect Stoichiometry | Use a slight excess of the coupling reagent and the Fmoc-N-amido-PEG5-acid relative to the amine. A common ratio is 1.2-1.5 equivalents of the acid and coupling reagent to 1 equivalent of the amine. |
Fmoc Deprotection
Problem: Incomplete Fmoc deprotection leading to deletion sequences in SPPS.
| Potential Cause | Recommended Solution |
| Insufficient Deprotection Time or Reagent Concentration | The standard condition is 20% piperidine in DMF for 10-30 minutes.[10] For difficult sequences, the deprotection time can be extended or the treatment repeated. |
| Peptide Aggregation | Aggregation of the peptide on the solid support can hinder access of the deprotection reagent.[11] Switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding a chaotropic salt can help disrupt aggregation.[11] |
| Formation of Diketopiperazine | This side reaction is common at the dipeptide stage, especially with a C-terminal proline, and leads to cleavage from the resin.[11] Using a combination of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with a nucleophilic scavenger like piperazine can accelerate deprotection and minimize this side reaction.[12][13][14] |
Azide-Alkyne Cycloaddition (CuAAC)
Problem: Low yield or no reaction in a CuAAC "click" reaction.
| Potential Cause | Recommended Solution |
| Oxidation of Copper(I) Catalyst | The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by oxygen. Ensure the reaction is deoxygenated, and use a sufficient excess of a reducing agent like sodium ascorbate.[3] |
| Catalyst Sequestration | Some biomolecules can chelate and sequester the copper catalyst, rendering it inactive. In such cases, increasing the copper concentration or adding a stabilizing ligand like TBTA or THPTA can improve the reaction outcome.[3][4] |
| Poor Solubility of Reactants | PEGylated compounds generally have good aqueous solubility. However, if the alkyne-containing molecule is hydrophobic, adding a co-solvent like DMSO or DMF can improve solubility and reaction efficiency. |
| Incompatible Buffer Components | Buffers containing chelating agents (e.g., EDTA) or thiols can interfere with the copper catalyst. Use non-coordinating buffers like PBS or HEPES. |
Azide-Alkyne Cycloaddition (SPAAC)
Problem: Slow reaction or low yield in a SPAAC reaction.
| Potential Cause | Recommended Solution |
| Low Reactivity of the Strained Alkyne | The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne. DIBO and DBCO are generally more reactive than simpler cyclooctynes.[15] |
| Steric Hindrance | The bulky nature of some strained alkynes can lead to steric hindrance. Using a longer PEG spacer on either the azide or the alkyne component can help to alleviate this.[16] |
| Suboptimal Reaction Conditions | While SPAAC is generally robust, the reaction kinetics can be influenced by the solvent and pH. Some studies have shown that buffers like HEPES can lead to faster reaction rates compared to PBS.[16] |
Quantitative Data Summary
The following tables summarize typical yields and reaction times for the key steps in a workflow involving this compound.
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Typical Yield | Notes |
| HATU | >90% | Highly efficient, especially for sterically hindered amines.[8] |
| HBTU | 80-95% | A common and effective coupling reagent. |
| EDC/HOBt | 70-90% | A cost-effective option, but may be less efficient for difficult couplings. |
| DIC/HOBt | 75-95% | Another widely used carbodiimide-based coupling method. |
Table 2: Comparison of Fmoc Deprotection Conditions
| Deprotection Reagent | Typical Deprotection Time | Notes |
| 20% Piperidine in DMF | 10-30 min | Standard condition, but can lead to side reactions.[10] |
| 2% DBU / 5% Piperazine in NMP | < 1 min | Faster than piperidine and reduces diketopiperazine formation.[12][13][14] |
Table 3: Comparison of Azide-Alkyne Cycloaddition Reactions
| Reaction | Catalyst | Typical Reaction Time | Typical Yield | Notes |
| CuAAC | Copper(I) | 1-4 hours | >95% | Fast and efficient, but the catalyst can be cytotoxic.[3][17] |
| SPAAC | None | 1-12 hours | >90% | Slower than CuAAC but bioorthogonal and suitable for in vivo applications.[18] |
Experimental Protocols
Protocol 1: Amide Coupling of Fmoc-N-amido-PEG5-acid to a Primary Amine
-
Reagent Preparation:
-
Dissolve the primary amine-containing substrate in anhydrous DMF.
-
In a separate vial, dissolve Fmoc-N-amido-PEG5-acid (1.2 eq) and HATU (1.15 eq) in anhydrous DMF.
-
-
Activation:
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the Fmoc-N-amido-PEG5-acid/HATU solution and vortex briefly.
-
-
Coupling:
-
Immediately add the activated acid solution to the amine solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Protocol 2: Fmoc Deprotection
-
Reagent Preparation:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
-
Deprotection:
-
Treat the Fmoc-protected substrate (e.g., on-resin peptide) with the 20% piperidine/DMF solution.
-
Agitate the mixture at room temperature for 20 minutes.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Dissolve the PEG5-azide substrate and the alkyne-containing molecule in a 1:1 mixture of t-butanol and water.
-
Prepare a fresh 1 M solution of sodium ascorbate in water.
-
Prepare a 0.1 M solution of copper(II) sulfate in water.
-
-
Reaction:
-
To the solution of the azide and alkyne, add sodium ascorbate (1 eq) followed by copper(II) sulfate (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reagent Preparation:
-
Dissolve the PEG5-azide substrate and the strained alkyne (e.g., DBCO-functionalized molecule) in a suitable solvent (e.g., PBS, DMSO/water).
-
-
Reaction:
-
Mix the solutions of the azide and the strained alkyne.
-
Stir the reaction at room temperature. The reaction time will vary depending on the reactivity of the strained alkyne (typically 1-12 hours).
-
-
Monitoring:
-
Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
The product can typically be purified by HPLC or size-exclusion chromatography.
-
Visualizations
Caption: General workflow for the utilization of Fmoc-N-amido-PEG5-acid.
Caption: Troubleshooting logic for low reaction yields.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axispharm.com [axispharm.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. glenresearch.com [glenresearch.com]
- 18. pubs.acs.org [pubs.acs.org]
troubleshooting low yield in Fmoc-N-amido-PEG5-azide coupling
Welcome to the technical support center for troubleshooting low yield in Fmoc-N-amido-PEG5-azide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis of peptide-PEG conjugates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What are the most common causes of low coupling efficiency with this compound?
Low coupling efficiency can stem from several factors:
-
Incomplete Fmoc-deprotection: The N-terminal Fmoc group of the peptide on the solid support may not be completely removed, leaving no free amine for the incoming this compound to react with.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain can physically hinder the approach of the activated PEG-azide to the reactive amine on the peptide, especially with sterically crowded amino acid residues.
-
Poor Resin Swelling: Inadequate swelling of the solid-phase support can limit the accessibility of the reactive sites on the peptide chains.[3]
-
Suboptimal Activation of this compound: The carboxylic acid of the PEG-azide needs to be efficiently activated to form a reactive ester for coupling. Inefficient activation will lead to low yields.
-
Aggregation of Peptide Chains: On-resin peptide aggregation can prevent the PEG-azide from accessing the N-terminal amine.[3] This is a common issue with "difficult sequences" which are often rich in apolar residues.[3]
-
Side Reactions: Undesirable side reactions, such as diketopiperazine formation at the dipeptide stage, can lead to chain termination and cleavage from the resin.[1][2]
2. How can I confirm if Fmoc deprotection is complete before coupling?
A qualitative ninhydrin (Kaiser) test is a common and effective method to confirm the presence of free primary amines on the resin after the deprotection step.
-
Positive Test (Blue Beads): Indicates the presence of free amines, meaning the deprotection was successful and you can proceed with the coupling reaction.
-
Negative Test (Yellow/Clear Beads): Suggests incomplete deprotection. In this case, you should repeat the deprotection step.[1][2]
3. What should I do if I suspect steric hindrance is the issue?
To address potential steric hindrance:
-
Increase Coupling Time: Extend the reaction time to allow more opportunity for the coupling to occur.
-
Increase Reagent Excess: Use a higher molar excess of the activated this compound and the coupling reagents.
-
Choose a Less Bulky Activating Agent: Consider using a different activating agent that might create a less sterically hindered activated ester.
-
Double Coupling: After the initial coupling reaction, filter and wash the resin, and then repeat the coupling step with a fresh solution of activated PEG-azide.
4. How can I optimize the activation of this compound?
The choice of coupling reagents is critical for efficient activation. A combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), and an additive, like OxymaPure® or Ethyl (hydroxyimino)cyanoacetate (Oxyma), is highly effective. Alternatively, phosphonium or aminium/uronium-based coupling reagents like HATU, HBTU, or PyBOP can be used.
-
Pre-activation: It is often beneficial to pre-activate the this compound with the coupling reagents for a short period (5-15 minutes) before adding it to the resin-bound peptide.
5. Can the azide group react with other reagents during solid-phase synthesis?
The azide group is generally stable under standard Fmoc-based solid-phase peptide synthesis (SPPS) conditions.[3] It is considered a bioorthogonal functional group, meaning it does not typically react with the functional groups found in natural amino acids.[3] However, it is crucial to avoid reducing agents, which can convert the azide to an amine.
Quantitative Data Summary
For successful coupling of this compound, the following conditions are recommended as a starting point. Optimization may be required based on the specific peptide sequence.
| Parameter | Recommended Range | Notes |
| This compound | 2 - 5 equivalents | A higher excess can help overcome steric hindrance. |
| Coupling Reagent (e.g., DIC) | 2 - 5 equivalents | Should be equimolar to the PEG-azide. |
| Additive (e.g., Oxyma) | 2 - 5 equivalents | Should be equimolar to the PEG-azide. |
| Reaction Time | 2 - 24 hours | Longer times may be necessary for difficult couplings. |
| Solvent | DMF or NMP | Ensure the solvent is of high purity and anhydrous. |
| Temperature | Room Temperature |
Experimental Protocol: this compound Coupling
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
1. Resin Swelling:
- Place the peptide-bound resin in a reaction vessel.
- Add sufficient DMF to cover the resin and allow it to swell for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the piperidine solution.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. (Optional) Ninhydrin Test:
- Take a small sample of the resin beads.
- Perform a Kaiser test to confirm the presence of free amines. If the test is negative, repeat the deprotection step.
4. Activation of this compound:
- In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF.
- Allow the mixture to pre-activate for 10 minutes at room temperature.
5. Coupling Reaction:
- Drain the DMF from the deprotected resin.
- Add the pre-activated this compound solution to the resin.
- Agitate the mixture at room temperature for 2-4 hours. For potentially difficult couplings, the reaction time can be extended up to 24 hours.
6. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.
7. (Optional) Capping of Unreacted Amines:
- To permanently block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and a non-nucleophilic base like diisopropylethylamine (DIEA) in DMF.
8. Cleavage and Deprotection:
- After the final coupling and washing, the PEGylated peptide can be cleaved from the resin and the side-chain protecting groups removed using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O).
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in this compound coupling.
Reaction Pathway
Caption: Chemical reaction pathway for this compound coupling.
References
Technical Support Center: Purification of Fmoc-N-amido-PEG5-azide Conjugated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Fmoc-N-amido-PEG5-azide conjugated peptides.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound conjugated peptides?
The standard and most recommended method for purifying these peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is typically used as the stationary phase, and a gradient of increasing organic solvent (usually acetonitrile) in an aqueous mobile phase (often with 0.1% trifluoroacetic acid) is used for elution.[1][2]
Q2: What are the common impurities encountered during the synthesis and purification of these peptides?
Impurities can arise from the solid-phase peptide synthesis (SPPS) process and subsequent conjugation and cleavage steps. Common impurities include:
-
Deletion and truncated peptides: Resulting from incomplete amino acid coupling or deprotection steps during SPPS.[3][4]
-
Incompletely deprotected peptides: Residual side-chain protecting groups that were not successfully removed during the final cleavage.
-
Diastereomeric impurities: Racemization of amino acid residues can occur during Fmoc-deprotection.[4]
-
By-products from protecting groups: Scavengers used during cleavage can sometimes form adducts with the peptide.
-
Oxidized peptides: Methionine and cysteine residues are susceptible to oxidation.[5]
-
Aggregation: PEGylated peptides can sometimes aggregate, leading to purification challenges.
Q3: How does the this compound moiety affect the purification process?
The Fmoc group significantly increases the hydrophobicity of the conjugate, leading to longer retention times on RP-HPLC. The PEG5 linker increases the hydrophilicity and hydrodynamic volume of the peptide. The azide group is relatively small and generally has a minor impact on retention compared to the Fmoc and PEG components. The overall retention behavior will be a composite of the peptide sequence and these modifications.
Q4: What analytical techniques are recommended for characterizing the purified peptide?
After purification, it is crucial to confirm the identity and purity of the this compound conjugated peptide. Recommended analytical techniques include:
-
Analytical RP-HPLC: To assess the purity of the collected fractions.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common methods.
-
NMR Spectroscopy: Can be used for detailed structural characterization.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound conjugated peptides.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Broadening or Tailing) in HPLC Chromatogram | Peptide Aggregation: The PEG linker can sometimes promote aggregation. | - Optimize the mobile phase by adding organic modifiers like isopropanol. - Decrease the sample concentration injected onto the column. - Increase the column temperature slightly (e.g., to 30-40 °C). |
| Secondary Interactions with the Column: The peptide may be interacting with the silica backbone of the column. | - Ensure the mobile phase contains an ion-pairing agent like TFA (0.1%). - Use a high-purity silica-based column. | |
| Column Overload: Injecting too much sample can lead to poor peak shape. | - Reduce the amount of peptide injected. | |
| Multiple Peaks in the Chromatogram | Presence of Impurities: Incomplete synthesis or side reactions can lead to multiple peptide species.[3][4][5] | - Optimize the HPLC gradient to improve the separation of the target peptide from impurities. A shallower gradient can increase resolution. - If impurities are closely related to the main product, consider a secondary purification step with a different stationary phase or mobile phase conditions. |
| On-column Degradation: The peptide may be degrading on the column. | - Ensure the mobile phase pH is appropriate for the peptide's stability. | |
| No or Low Recovery of the Peptide | Incomplete Elution: The peptide may be strongly bound to the column due to the hydrophobic Fmoc group. | - Increase the final concentration of the organic solvent in the gradient. - Use a stronger organic solvent like isopropanol in the mobile phase. |
| Precipitation on the Column: The peptide may have precipitated at the head of the column. | - Ensure the peptide is fully dissolved in the injection solvent before loading. The injection solvent should be compatible with the initial mobile phase conditions. | |
| Co-elution of Impurities with the Main Product | Similar Hydrophobicity: Impurities may have very similar retention times to the desired peptide. | - Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution. - Try a different C18 column from another manufacturer, as selectivity can vary. - Consider a different purification technique, such as ion-exchange chromatography, if the impurities have a different charge. |
Experimental Protocols
General Protocol for RP-HPLC Purification of this compound Conjugated Peptides
This protocol provides a starting point for purification. Optimization of the gradient and other parameters will be necessary based on the specific properties of the peptide.
1. Materials and Reagents:
-
Crude this compound conjugated peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 semi-preparative HPLC column (e.g., 10 mm x 250 mm, 5 µm particle size)
2. Buffer Preparation:
-
Buffer A: 0.1% TFA in water (v/v)
-
Buffer B: 0.1% TFA in acetonitrile (v/v) Filter both buffers through a 0.22 µm membrane filter before use.
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the initial HPLC conditions (e.g., a mixture of Buffer A and a small amount of ACN or DMSO to aid solubility).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
4. HPLC Method:
-
Flow Rate: 4-5 mL/min (for a 10 mm ID column)
-
Detection: UV at 220 nm and 280 nm
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C)
-
Gradient:
-
Initial Conditions: Start with a low percentage of Buffer B that allows the peptide to bind to the column (e.g., 20-30% B).
-
Elution Gradient: Linearly increase the percentage of Buffer B to elute the peptide. A typical starting gradient could be from 30% to 70% B over 40 minutes. This will need to be optimized based on the retention time of the target peptide.
-
Washing Step: After the peptide has eluted, increase the percentage of Buffer B to 95-100% to wash the column.
-
Re-equilibration: Return to the initial conditions and allow the column to re-equilibrate for a sufficient time before the next injection.
-
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks in the chromatogram.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity of the desired product in the pure fractions by mass spectrometry.
6. Lyophilization:
-
Pool the pure fractions containing the target peptide.
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow for the synthesis, purification, and analysis of this compound conjugated peptides.
Troubleshooting Logic for Poor HPLC Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in RP-HPLC of PEGylated peptides.
References
Technical Support Center: Fmoc-N-amido-PEG5-azide in SPPS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-N-amido-PEG5-azide in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of peptides incorporating the this compound linker.
Issue 1: Reduction of the Azide Group to an Amine During TFA Cleavage
A common and significant side reaction is the reduction of the azide moiety to a primary amine during the final cleavage and deprotection step with Trifluoroacetic acid (TFA). This leads to a loss of the desired azide-functionalized peptide and the formation of an amino-peptide impurity, which can complicate purification and subsequent conjugation reactions like click chemistry.
Root Cause:
The primary cause of azide reduction is the presence of certain scavengers, particularly thio-based scavengers, in the TFA cleavage cocktail.[1][2][3] Thio-scavengers, such as 1,2-ethanedithiol (EDT), are commonly used to protect sensitive amino acid residues but can efficiently reduce the azide group.[2]
Recommended Solutions:
-
Choice of Thioscavenger: Avoid using EDT in the cleavage cocktail. Dithiothreitol (DTT) has been shown to be a much safer alternative that minimizes azide reduction.[2]
-
Optimized Cleavage Cocktail: For peptides containing the azide linker, a recommended cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (TIS), with DTT as the thioscavenger if required for protecting other residues. A typical cocktail would be TFA/TIS/H2O/DTT.
Quantitative Data on Azide Reduction with Different Scavengers:
The following table summarizes the percentage of azide reduction observed with different thioscavengers during TFA cleavage of various peptide sequences. While these specific peptides do not contain a PEG linker, the data illustrates the significant impact of the choice of scavenger on azide stability.
| Thioscavenger | Peptide Sequence | Position of Azide | % Azide Reduction[2] |
| EDT | Ac-Gly-Lys(N3)-NH2 | Side-chain | 39 |
| EDT | H-Gly-Asn-Pro-Ile-Tyr-Lys(N3)-Gly-Gly-OH | Side-chain | 48 |
| EDT | H-Lys(N3)-Gly-Asn-Pro-Ile-Tyr-Gly-Gly-OH | N-terminal | 52 |
| DTT | H-Gly-Asn-Pro-Ile-Tyr-Lys(N3)-Gly-Gly-OH | Side-chain | 4 |
| DTT | H-Lys(N3)-Gly-Asn-Pro-Ile-Tyr-Gly-Gly-OH | N-terminal | 6 |
| Thioanisole | H-Gly-Asn-Pro-Ile-Tyr-Lys(N3)-Gly-Gly-OH | Side-chain | 15 |
| Thioanisole | H-Lys(N3)-Gly-Asn-Pro-Ile-Tyr-Gly-Gly-OH | N-terminal | 21 |
Experimental Protocol to Minimize Azide Reduction During Cleavage:
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail consisting of 92.5% TFA, 2.5% water, 2.5% triisopropylsilane (TIS), and 2.5% dithiothreitol (DTT) (v/v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Proceed with standard purification methods, such as reverse-phase HPLC.
Troubleshooting Workflow for Azide Reduction:
Caption: Troubleshooting workflow for azide reduction.
Frequently Asked Questions (FAQs)
Q1: Is the this compound linker stable to piperidine during Fmoc deprotection?
Yes, the amide and PEG ether linkages within the this compound linker are generally stable to the standard basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection. The azide group is also stable under these conditions.
Q2: Can the PEG linker itself be cleaved during TFA treatment?
Polyethylene glycol (PEG) linkers are generally stable to standard TFA cleavage conditions. The ether bonds of the PEG chain are resistant to acidolysis under the conditions typically used for peptide cleavage and side-chain deprotection.
Q3: Does the this compound linker increase the risk of common SPPS side reactions like aspartimide or diketopiperazine formation?
There is no direct evidence to suggest that the this compound linker itself actively promotes common side reactions such as aspartimide or diketopiperazine formation. These side reactions are primarily sequence-dependent. However, the hydrophilic nature of the PEG linker may help to solvate the growing peptide chain, which can sometimes mitigate aggregation-related side reactions. Standard strategies to prevent these side reactions, such as the use of protecting groups like Dmb or pseudoprolines for difficult sequences, should still be employed where necessary.
Q4: Can the PEG linker contribute to peptide aggregation?
On the contrary, PEGylation is known to increase the solubility and reduce aggregation of peptides.[4] The hydrophilic PEG chain can disrupt inter- and intramolecular hydrogen bonding between peptide chains, which is a primary cause of aggregation during SPPS.
Q5: Are there any specific coupling conditions recommended for this compound?
Standard coupling protocols using common activators such as HBTU, HATU, or DIC/Oxyma are generally effective for coupling the this compound linker to the N-terminus of a peptide chain. A double coupling strategy can be employed to ensure complete reaction, especially for longer or more sterically hindered peptides.
Signaling Pathway of a Key Side Reaction: Azide Reduction by Thiol Scavengers
The following diagram illustrates the proposed mechanism for the reduction of the azide group by a thiol scavenger during TFA cleavage.
Caption: Proposed pathway of azide reduction by thiols.
References
Technical Support Center: Stability of the Azide Group During Fmoc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the azide group during the Fmoc deprotection step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is the azide group generally stable during standard Fmoc deprotection?
A1: Yes, the azide functional group is generally considered stable under the standard Fmoc deprotection conditions of 20% piperidine in N,N-dimethylformamide (DMF). Many researchers have successfully synthesized azide-containing peptides using this protocol without significant loss of the azide group.
Q2: Are there any specific peptide sequences where the azide group is known to be unstable during Fmoc deprotection?
A2: Yes, the stability of the azide group can be sequence-dependent. A notable exception to the general stability is a peptide bearing an N-terminal α-azidoaspartate residue. In this specific case, the azide ion can be eliminated during treatment with reagents commonly used for Fmoc deprotection[1].
Q3: What are the potential side reactions that can affect the azide group during Fmoc deprotection?
A3: The primary concern is the potential for reduction of the azide to an amine, although this is not commonly observed with piperidine. More often, issues arise from side reactions related to the peptide sequence itself, which can be mistaken for azide instability. For instance, in sequences containing aspartic acid, aspartimide formation is a common side reaction under basic conditions, which can lead to a complex mixture of byproducts[2][3].
Q4: Can alternative bases to piperidine be used for Fmoc deprotection of azide-containing peptides?
A4: Yes, alternative deprotection reagents can be used, though their direct impact on azide stability should be considered.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can be used for Fmoc deprotection, often at a concentration of 2% in DMF. It may be beneficial in cases where piperidine-related side products are a concern.
-
Piperazine/DBU: A combination of piperazine and DBU has been reported as a rapid and efficient alternative to piperidine for Fmoc deprotection[4][5][6]. This mixture can reduce the occurrence of deletion sequences that arise from incomplete Fmoc removal.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered with azide-containing peptides during Fmoc deprotection.
Issue 1: Suspected Loss of Azide Group
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the mass of the peptide with an amine instead of an azide (-26 Da).
-
Unexpected side products are observed in the crude peptide analysis.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected azide group instability.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Sequence-specific instability (e.g., N-terminal α-azidoaspartate) | For such known unstable sequences, consider alternative synthetic strategies or milder deprotection conditions. This may involve using a lower concentration of piperidine, shorter deprotection times, or alternative bases like DBU at low concentrations. |
| Harsh Deprotection Conditions | Reduce the standard 20% piperidine concentration to 10% or even 5% in DMF. Decrease the deprotection time, for example, from 2 x 10 minutes to 2 x 5 minutes. Monitor the completion of the deprotection reaction carefully to avoid incomplete removal of the Fmoc group. |
| Misinterpretation of Analytical Data | The observed side product may not be due to azide loss. Other side reactions such as aspartimide formation (for Asp-containing peptides) can lead to complex crude products. Carefully analyze the mass spectra for other potential modifications. |
Issue 2: Incomplete Fmoc Deprotection
Symptoms:
-
Mass spectrometry analysis shows a significant peak corresponding to the mass of the desired peptide plus the Fmoc group (+222 Da).
-
The final peptide yield is low.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete Fmoc deprotection.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Peptide Aggregation | On-resin peptide aggregation can hinder the access of the deprotection reagent to the N-terminus. Consider using a more polar solvent mixture for deprotection or incorporating chaotropic salts. |
| Insufficient Deprotection Time/Concentration | Increase the deprotection time or use a slightly higher concentration of piperidine. Alternatively, using a stronger base like DBU (e.g., 2% in DMF) can be effective for difficult sequences. |
| Inefficient Washing | Ensure thorough washing of the resin before and after the deprotection step to remove any residual reagents and byproducts that might interfere with subsequent steps. |
Data Summary
| Deprotection Reagent | Concentration | Advantages | Disadvantages | Impact on Azide Stability |
| Piperidine | 20% in DMF (standard) | Well-established, effective for most sequences. | Can cause aspartimide formation in sensitive sequences. | Generally stable for most azide-containing amino acids, with exceptions like N-terminal α-azidoaspartate. |
| DBU | 2% in DMF | Stronger base, can be faster and more effective for difficult sequences. | Non-nucleophilic, requires a scavenger for the dibenzofulvene byproduct. May increase epimerization in some cases. | Generally considered compatible, but requires careful optimization for sensitive peptides. |
| Piperazine/DBU | e.g., 5% Piperazine + 2% DBU in DMF | Rapid and efficient deprotection, can reduce deletion sequences[4][5][6]. | May require optimization for specific sequences to minimize side reactions. | Expected to be compatible, similar to DBU, but should be empirically tested for the specific peptide. |
Experimental Protocols
Standard Fmoc Deprotection Protocol for Azide-Containing Peptides
This protocol is suitable for most azide-containing peptides where no specific instability is expected.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain the solution.
-
Second Deprotection: Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 1 min) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.
Modified Fmoc Deprotection Protocol for Sensitive Azide-Containing Peptides
This protocol is recommended for sequences known to be sensitive, such as those containing N-terminal α-azidoaspartate.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 min).
-
Milder Fmoc Deprotection: Treat the resin with a lower concentration of piperidine (e.g., 5-10% in DMF) for a shorter duration (e.g., 2 x 5 minutes).
-
Alternative Base: Alternatively, use 2% DBU in DMF for 2 x 5 minutes.
-
Washing: Wash the resin extensively with DMF (at least 7 x 1 min).
-
Confirmation: Perform a Kaiser test to ensure complete deprotection.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform small-scale test reactions to optimize conditions for their specific peptide sequence.
References
- 1. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis [ouci.dntb.gov.ua]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solubility of Fmoc-N-amido-PEG5-azide Conjugates
Welcome to the technical support center for Fmoc-N-amido-PEG5-azide conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of these important molecules. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a bifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The Fmoc group is a base-labile protecting group commonly used in peptide synthesis. The hydrophilic PEG spacer enhances the solubility of the molecule and the final conjugate in aqueous media.[1][2][3][4][5] The azide group is a versatile functional group used in "click chemistry," specifically in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, for conjugating with molecules containing alkyne groups.[6][7] This makes it a valuable tool in the synthesis of peptide-drug conjugates, PROTACs, and other targeted therapeutics.[6][8][9]
Q2: What are the general solubility properties of this compound?
The presence of the PEG5 spacer significantly contributes to the solubility of this compound in a variety of solvents.[1][2] It is generally soluble in many common organic solvents and has some solubility in aqueous solutions. The amphiphilic nature of PEGylated compounds means they can be soluble in both organic and aqueous environments.[10]
Q3: In which solvents is this compound typically soluble?
This compound and similar PEGylated linkers are typically soluble in polar aprotic solvents. Based on available data for the title compound and related molecules, the following solvents are commonly used:
For a more detailed breakdown of solubility in specific solvents, please refer to the solubility data table below.
Q4: How should I store this compound and its stock solutions?
For long-term storage, the solid compound should be kept at -20°C, protected from light and moisture.[10][12] Stock solutions, once prepared, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month or at -80°C for up to six months.[13] It is recommended to let the vial come to room temperature before opening to prevent moisture condensation.[10][14]
Solubility Data
The following table summarizes the known solubility of this compound and a closely related compound. It is important to note that solubility can be affected by the purity of the compound, the presence of moisture in the solvent, and the ambient temperature.
| Compound | Solvent | Reported Solubility | Source |
| This compound | DMSO | 10 mM | [6] |
| Fmoc-N-amido-PEG2-azide | DMSO | ≥ 116.67 mg/mL (≥ 294.29 mM) | [13] |
Note: The solubility of Fmoc-N-amido-PEG2-azide is provided as a reference for a similar, shorter-chain PEGylated compound. It is advisable to perform a small-scale solubility test for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound conjugates.
Problem 1: The compound is not dissolving in the chosen solvent.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent | Switch to a more suitable solvent. For this compound, polar aprotic solvents like DMSO or DMF are generally good starting points.[10][11] |
| Low Temperature | Gently warm the solution. An increase in temperature often enhances solubility. However, be cautious with heat-sensitive compounds. |
| Insufficient Sonication/Vortexing | Sonicate or vortex the mixture for a longer duration to aid dissolution. |
| Compound has precipitated out of solution | This can happen if the solution is stored at a low temperature. Try warming and sonicating the solution to redissolve the compound. |
| Hygroscopic Solvent | Moisture in solvents like DMSO can significantly impact the solubility of some compounds.[13] Use fresh, anhydrous solvent. |
Problem 2: The conjugate precipitates out of solution during or after the reaction.
| Possible Cause | Troubleshooting Step |
| Change in solvent composition | The addition of reactants or buffers may alter the overall polarity of the solvent, leading to precipitation. Consider using a co-solvent system to maintain solubility throughout the reaction. |
| pH change | The pH of the reaction mixture can affect the charge and, therefore, the solubility of your conjugate. Ensure the pH is maintained within a range where your molecule is soluble. |
| Low solubility of the final conjugate | The properties of the conjugated molecule can significantly alter the solubility of the final product. It may be necessary to perform the reaction in a different solvent or at a lower concentration. |
Problem 3: Difficulty in purifying the conjugate due to solubility issues.
| Possible Cause | Troubleshooting Step |
| Precipitation on chromatography column | If the conjugate is not fully soluble in the mobile phase, it can precipitate on the column. Ensure the compound is fully dissolved in the mobile phase before loading. A stronger solvent may be needed for the initial loading, followed by a gradient to the desired mobile phase. |
| Inappropriate purification solvent | The choice of solvent for purification techniques like HPLC is critical. The solvent system must be able to solubilize both the starting materials and the final product. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Bring the vial of this compound to room temperature before opening.[10]
-
Add the desired volume of a suitable solvent (e.g., anhydrous DMSO or DMF) to the vial to achieve the target concentration.
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure there are no undissolved particles.
Protocol 2: Small-Scale Solubility Test
-
Weigh out a small, known amount of this compound (e.g., 1 mg).
-
Add a small, measured volume of the test solvent (e.g., 100 µL).
-
Vortex and sonicate as described in Protocol 1.
-
If the compound dissolves completely, it is soluble at that concentration.
-
If not, add another measured volume of the solvent and repeat the process until the compound is fully dissolved to determine the approximate solubility.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the use of this compound.
Caption: A workflow diagram for troubleshooting solubility issues.
Caption: Key functional components of this compound.
Caption: A simplified reaction pathway for Fmoc deprotection and subsequent conjugation.
References
- 1. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Fmoc PEG,Fmoc Amino PEG Reagent, Fmoc-NH Linkers | AxisPharm [axispharm.com]
- 4. Fmoc-N-amido-PEG8-acid, 756526-02-0 | BroadPharm [broadpharm.com]
- 5. Fmoc-N-amido-PEG24-acid, 850312-72-0 | BroadPharm [broadpharm.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fmoc-N-amido-PEG3-azide - Immunomart [immunomart.org]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. medkoo.com [medkoo.com]
- 12. Fmoc-N-Amido-PEG2-Azide Of Fmoc PEG Is Applicated In Drug Release [polyethyleneglycolpeg.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. axispharm.com [axispharm.com]
preventing aggregation of peptides containing Fmoc-N-amido-PEG5-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of peptides containing Fmoc-N-amido-PEG5-azide during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chemical linker used in peptide synthesis and modification.[1][2] It features three key components:
-
An Fmoc (9-fluorenylmethyloxycarbonyl) group : A base-labile protecting group for the amine, allowing for its incorporation in standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]
-
A PEG5 (pentaethylene glycol) spacer : A hydrophilic polyethylene glycol chain that increases the solubility of the peptide in aqueous media, which can help to reduce aggregation.[3]
-
An azide (N3) group : A versatile chemical handle for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the straightforward conjugation of the peptide to other molecules like reporter tags, cytotoxic drugs, or other peptides.[1]
It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Q2: Why might my peptide containing this compound be aggregating during synthesis?
Peptide aggregation during SPPS is a common issue, particularly for hydrophobic or long peptide sequences.[4] It is primarily caused by intermolecular hydrogen bonding between growing peptide chains, leading to the formation of secondary structures like β-sheets.[5] While the PEG5 linker is designed to enhance solubility, other factors can still contribute to aggregation:
-
Hydrophobic Peptide Sequence : The inherent properties of the amino acid sequence are the primary driver of aggregation. If your peptide has long stretches of hydrophobic residues, the beneficial effect of the PEG linker may not be sufficient to prevent aggregation entirely.
-
High Resin Loading : A high substitution level on the resin can lead to closer proximity of the growing peptide chains, promoting interaction and aggregation.
-
Inefficient Coupling or Deprotection : Incomplete reactions can lead to deletion sequences, which can disrupt normal peptide folding and contribute to aggregation. Slow Fmoc deprotection is often an indicator that aggregation is occurring on the resin.[4]
-
Solvent Choice : The choice of solvent is critical for solvating the growing peptide chain. While DMF is common, it may not be optimal for all sequences.[6]
Q3: Does the azide group contribute to aggregation?
The azide group itself is relatively small and bioorthogonal. However, replacing a charged amino acid side chain (like lysine) with a neutral azide-containing linker can reduce the overall charge of the peptide, potentially decreasing its solubility and increasing its propensity to aggregate under certain conditions. While not a primary driver of aggregation, its impact on the overall physicochemical properties of the peptide should be considered.
Troubleshooting Guide
Issue 1: Poor Swelling of Resin and Slow/Incomplete Fmoc Deprotection
This is a classic sign of on-resin peptide aggregation.[4] The aggregated peptide chains prevent solvent from penetrating the resin beads and hinder the access of reagents to the reactive sites.
Caption: Troubleshooting workflow for on-resin aggregation.
Issue 2: Incomplete Coupling of this compound or Subsequent Amino Acids
Aggregation can sterically hinder the N-terminus of the growing peptide chain, leading to failed coupling reactions.
-
Optimize Coupling Chemistry :
-
Double Coupling : Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Change Coupling Reagents : Switch to a more potent activating agent. For example, if you are using HBTU, consider switching to HATU or COMU.
-
Increase Reaction Time and/or Temperature : Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours). Microwave-assisted synthesis can be particularly effective at increasing coupling efficiency for difficult sequences by raising the temperature in a controlled manner.[7][8][9][10]
-
-
Modify the Synthesis Environment :
-
Solvent Composition : The use of N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF) can improve solvation.[6] Adding up to 25% dimethyl sulfoxide (DMSO) to DMF can also help disrupt aggregation.[11]
-
Chaotropic Agents : The addition of salts like LiCl (at concentrations around 0.4 M) can disrupt the hydrogen bonds that lead to aggregation.[5][12]
-
| Strategy | Reagent/Solvent | Concentration | Application Notes |
| Solvent Modification | N-Methyl-2-pyrrolidone (NMP) | 100% | Often superior to DMF for solvating aggregating peptides.[6] |
| Dimethyl Sulfoxide (DMSO) | 25% in DMF | Helps to break up secondary structures.[11] | |
| Chaotropic Agents | Lithium Chloride (LiCl) | 0.4 M in DMF | Disrupts hydrogen bonding. Prepare fresh.[5][12] |
| Potassium Thiocyanate (KSCN) | 0.4 M in DMF | An alternative chaotropic salt.[12] | |
| Alternative Deprotection | 1,8-Diazabicycloundec-7-ene (DBU) | 2% in DMF | A stronger base than piperidine, can improve deprotection of aggregated sequences.[13][14] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation : Swell the resin (e.g., Rink Amide, 0.4 mmol/g) in DMF for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling Reaction :
-
In a separate vessel, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.4 mmol, 4 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated mixture to the resin and shake for 2 hours at room temperature.
-
-
Washing : Wash the resin with DMF (5x) and DCM (3x).
-
Kaiser Test : Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, proceed to Protocol 2.
Protocol 2: Microwave-Assisted Protocol for Difficult Coupling
This protocol is recommended if aggregation is observed or anticipated.
-
Resin Preparation and Deprotection : Follow steps 1 and 2 from the standard protocol. For very difficult sequences, consider using 2% DBU with 20% piperidine in DMF for deprotection (2 x 5 min).[15][16][17]
-
Microwave-Assisted Coupling :
-
Prepare the activation mixture as described in the standard protocol.
-
Add the mixture to the resin in a microwave-safe vessel.
-
Perform the coupling in a peptide synthesis microwave reactor at 75°C for 10-15 minutes.[18]
-
-
Washing and Confirmation : Wash the resin as described previously and perform a Kaiser test. The combination of elevated temperature and a potent activator should drive the coupling to completion.
Caption: Decision-making for synthesis protocol selection.
Data Summary
| Compound | DMF | NMP | DCM | Water | DMSO |
| Azido-PEG5-amine | Soluble[19] | Soluble | Soluble[19] | Soluble[19] | Soluble[19] |
| General Fmoc-Amino Acids | Good[6] | Good[6] | Variable[6] | Poor | Good |
| This compound (Expected) | Good | Good | Good | Poor | Good |
This table is a qualitative summary based on available data for similar compounds.
By understanding the causes of peptide aggregation and employing these targeted troubleshooting strategies, researchers can successfully synthesize complex peptides incorporating the this compound linker. For persistently difficult sequences, a combination of the strategies outlined above may be necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 4. peptide.com [peptide.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. peptide.com [peptide.com]
- 7. Solid-Phase Peptide Synthesis Using Microwave Irradiation | Springer Nature Experiments [experiments.springernature.com]
- 8. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. X-MOL [m.x-mol.net]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Azido-PEG5-amine, 516493-93-9 | BroadPharm [broadpharm.com]
Technical Support Center: Synthesis of Fmoc-N-amido-PEG5-azide PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of PROTACs utilizing the Fmoc-N-amido-PEG5-azide linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using an this compound linker in PROTAC synthesis?
A1: The this compound linker offers several advantages:
-
Orthogonal Chemistry: The Fmoc protecting group and the azide functionality allow for orthogonal synthetic strategies. The Fmoc group can be removed under basic conditions to reveal a primary amine for conjugation, while the azide group is stable under these conditions and can be later used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
-
Increased Solubility: The polyethylene glycol (PEG) spacer enhances the hydrophilicity of the PROTAC molecule, which can improve solubility in aqueous media.[4][5] This is particularly beneficial for PROTACs, which are often large molecules with poor solubility.
-
Flexibility and Optimized Ternary Complex Formation: The PEG linker provides flexibility, which can be crucial for the successful formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[] The length of the PEG linker (in this case, 5 units) can be optimized to achieve the desired biological activity.[]
Q2: What are the general storage conditions for this compound?
A2: For long-term storage, it is recommended to store the compound at -20°C in a dry and dark place. For short-term storage, 0-4°C is acceptable.[4]
Q3: Can the azide group be reduced during other synthetic steps?
A3: While azides are generally stable, they can be reduced to amines under certain conditions, such as in the presence of reducing agents like dithiothreitol (DTT) or phosphines (e.g., in a Staudinger reaction).[1] It is crucial to avoid these reagents in steps prior to the intended azide reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound PROTACs.
Problem 1: Incomplete Fmoc Deprotection
Symptoms:
-
Low yield of the desired amine-containing intermediate.
-
Presence of starting material (Fmoc-protected compound) in the reaction mixture as confirmed by LC-MS or TLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient reaction time or reagent concentration. | Extend the deprotection reaction time or use a fresh solution of the deprotection reagent (e.g., 20% piperidine in DMF).[7] For difficult sequences, a second treatment with the deprotection solution may be necessary. |
| Steric hindrance around the Fmoc group. | Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts (1-2%) in addition to piperidine.[7][8] |
| Aggregation of the peptide/PROTAC on solid support. | Swell the resin adequately before deprotection. Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) instead of or in combination with DMF. |
Problem 2: Unwanted Side Reactions During Fmoc Deprotection
Symptoms:
-
Formation of multiple byproducts observed by LC-MS.
-
Difficulty in purifying the desired product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Aspartimide formation. | If your sequence contains aspartic acid, this is a common side reaction catalyzed by bases.[8] Minimize reaction times with piperidine and consider using a milder deprotection reagent or adding an agent like 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[9] |
| Diketopiperazine formation. | This is more common with the first two amino acids on a resin. Using dipeptide building blocks can prevent this side reaction.[8] |
| Reaction of the deprotection reagent with other functional groups. | While piperidine is generally selective for Fmoc removal, ensure that other protecting groups used in your synthesis are stable to basic conditions. |
Problem 3: Low Yield in "Click Chemistry" Reaction (CuAAC)
Symptoms:
-
Incomplete consumption of the azide or alkyne starting material.
-
Low yield of the final PROTAC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Copper catalyst oxidation or inactivation. | Use a freshly prepared solution of the copper(I) catalyst. Ensure anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a reducing agent like sodium ascorbate is recommended to maintain the copper in its active Cu(I) state. |
| Poor solubility of reactants. | The PEG linker should improve solubility, but if starting materials are not fully dissolved, this can hinder the reaction. Use a co-solvent system (e.g., DMSO/water, t-BuOH/water) to ensure all components are in solution. |
| Ligand poisoning of the catalyst. | Some functional groups on the E3 ligase ligand or the target protein ligand can coordinate with the copper catalyst and inhibit its activity. In such cases, consider using a copper-free click chemistry approach like strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne derivative (e.g., DBCO, BCN).[2][3] |
Problem 4: Difficulty in Purifying the Final PROTAC
Symptoms:
-
Broad peaks or multiple overlapping peaks during HPLC purification.
-
Presence of persistent impurities in the final product.
-
Product aggregation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity and aggregation of the PROTAC. | The PEG linker is intended to mitigate this, but many PROTACs are still prone to aggregation. Use a purification buffer containing organic modifiers (e.g., acetonitrile, isopropanol) and additives like formic acid or TFA to improve peak shape and reduce aggregation. In some cases, adding a small amount of a chaotropic agent like guanidine hydrochloride might be necessary, although this is less common for small molecule purification. |
| Co-elution of closely related impurities. | Optimize the HPLC gradient to improve the separation of the desired product from impurities. Consider using a different stationary phase (e.g., C4 or phenyl instead of C18) or a different ion-pairing agent. |
| Presence of diastereomers. | If any of the components of the PROTAC have chiral centers that were not controlled during synthesis, this can lead to the formation of diastereomers that are difficult to separate. Chiral chromatography may be required in such cases. |
Experimental Protocols
General Protocol for Fmoc Deprotection on Solid Support
-
Swell the resin-bound Fmoc-protected compound in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the next coupling step.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the azide-containing compound (1 equivalent) and the alkyne-containing compound (1-1.2 equivalents) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.1-0.2 equivalents) and a reducing agent like sodium ascorbate (0.5-1 equivalent) in degassed water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS or TLC.
-
Upon completion, quench the reaction with a dilute solution of EDTA or ammonium hydroxide to chelate the copper.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product by flash chromatography or preparative HPLC.
Visualizations
Caption: A generalized experimental workflow for the synthesis of a PROTAC using an this compound linker.
Caption: A troubleshooting decision tree for common challenges in this compound PROTAC synthesis.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Bot Detection [iris-biotech.de]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-N-amido-PEG5-azide Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-N-amido-PEG5-azide linkers.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its primary applications?
A1: The this compound is a heterobifunctional linker commonly used in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It features three key components:
-
An Fmoc-protected amine: This amine is temporarily blocked by the fluorenylmethyloxycarbonyl (Fmoc) group, which can be removed under basic conditions to allow for conjugation to another molecule.
-
A PEG5 spacer: The polyethylene glycol (PEG) chain, consisting of five ethylene glycol units, is hydrophilic and flexible. It enhances the solubility and stability of the resulting conjugate.[3]
-
An azide group: This functional group is stable under Fmoc deprotection conditions and can be used for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate the linker to a molecule containing an alkyne group.[4]
Q2: What are the standard conditions for cleaving the Fmoc group from the this compound linker?
A2: The standard method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6] The reaction is typically fast, often completing within minutes at room temperature.[7]
Q3: Is the azide group stable under standard Fmoc cleavage conditions?
A3: Yes, the azide group is generally stable under the basic conditions used for Fmoc deprotection, such as treatment with piperidine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8] However, it is important to avoid acidic conditions and the presence of reducing agents, which can degrade the azide functionality.
Q4: Can I use alternative bases to piperidine for Fmoc cleavage?
A4: Yes, several alternative bases can be used for Fmoc deprotection, which can be advantageous in certain situations, such as for sensitive substrates or to avoid the use of piperidine. Common alternatives include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic base that can provide faster deprotection than piperidine.[2][9]
-
Piperazine: A less hazardous alternative to piperidine.[5]
-
4-Methylpiperidine: Another alternative to piperidine.[5]
It is important to optimize the reaction conditions for each specific substrate when using alternative bases.
Troubleshooting Guides
This section addresses common issues encountered during the cleavage of the Fmoc group from this compound linkers.
Issue 1: Incomplete Fmoc Cleavage
Symptoms:
-
HPLC analysis of the reaction mixture shows a significant amount of starting material remaining.
-
Mass spectrometry (MS) analysis shows the presence of the Fmoc-protected compound.
-
Subsequent conjugation reactions give low yields.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient reaction time or temperature | Extend the reaction time or gently warm the reaction mixture (e.g., to 30-40 °C). Monitor the reaction progress by HPLC or TLC. For sterically hindered substrates, longer reaction times may be necessary.[10] |
| Degraded deprotection reagent | Use a fresh bottle of piperidine or other base. Piperidine can degrade over time, leading to reduced reactivity. |
| Insufficient amount of deprotection reagent | Ensure that a sufficient excess of the deprotection reagent is used, typically 20% (v/v) in DMF. |
| Steric hindrance | The PEG chain can sometimes create a microenvironment that hinders access of the base to the Fmoc group.[10] Consider using a stronger base like DBU (e.g., 2% in DMF) or a combination of DBU and piperidine.[2] |
| Poor solubility of the substrate | Ensure the this compound linker is fully dissolved in the reaction solvent. If solubility is an issue, try a different solvent system, such as N-methyl-2-pyrrolidone (NMP). |
Issue 2: Side Reactions Affecting the Product
Symptoms:
-
HPLC analysis shows multiple unexpected peaks.
-
MS analysis reveals byproducts with unexpected masses.
-
Low yield of the desired amine-PEG-azide product.
Possible Causes and Solutions:
| Side Reaction | Cause | Solution |
| Dibenzofulvene (DBF) adduct formation | The DBF byproduct of Fmoc cleavage is an electrophile and can react with the newly deprotected amine. | Use a deprotection reagent that also acts as a scavenger for DBF, such as piperidine. If using a non-nucleophilic base like DBU, consider adding a scavenger like piperidine or a thiol.[9] |
| Aspartimide formation (if an aspartate residue is present nearby) | Base-catalyzed cyclization of aspartate residues. | This is more common in solid-phase peptide synthesis but can occur in solution. Using a less nucleophilic base or optimizing reaction conditions (lower temperature, shorter time) may help.[11] |
| Diketopiperazine formation (if the linker is attached to a dipeptide) | Intramolecular cyclization of a dipeptide after Fmoc deprotection. | This is highly sequence-dependent and less likely with a single linker molecule but can be a concern in peptide synthesis.[7] |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The desired product is difficult to separate from the deprotection reagent and byproducts.
-
The purified product is not pure by HPLC or NMR analysis.
Possible Causes and Solutions:
| Problem | Solution |
| Removal of piperidine and dibenzofulvene-piperidine adduct | After the reaction is complete, the solvent can be removed under vacuum. The residue can then be purified by reversed-phase HPLC. Alternatively, an aqueous workup can be performed to remove the basic impurities. |
| Product solubility issues | The deprotected amine-PEG-azide may have different solubility properties than the starting material. Choose an appropriate solvent system for extraction and purification. |
| Ineffective purification method | Reversed-phase HPLC is a highly effective method for purifying PEGylated compounds.[12] Use a C18 column with a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid. |
Experimental Protocols
Protocol 1: Standard Fmoc Cleavage using Piperidine
-
Dissolution: Dissolve the this compound linker in DMF to a concentration of approximately 10-50 mg/mL.
-
Deprotection: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 30 minutes.
-
Workup:
-
Once the reaction is complete, remove the DMF and excess piperidine under high vacuum.
-
The crude product can be purified by reversed-phase HPLC.
-
Protocol 2: Fmoc Cleavage using DBU
-
Dissolution: Dissolve the this compound linker in DMF to a concentration of 10-50 mg/mL.
-
Deprotection: Add DBU to the solution to a final concentration of 2% (v/v). To scavenge the dibenzofulvene byproduct, 2% piperidine can also be added.[2]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC. This reaction is often faster than with piperidine alone.
-
Workup:
-
Remove the solvent under high vacuum.
-
Purify the crude product by reversed-phase HPLC.
-
Protocol 3: Purification by Reversed-Phase HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 30 minutes, but this should be optimized for the specific compound.
-
Detection: UV detection at 220 nm and 254 nm.
-
Fraction Collection: Collect fractions containing the desired product.
-
Analysis: Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
Data Presentation
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent | Typical Concentration | Solvent | Typical Reaction Time | Advantages | Disadvantages |
| Piperidine | 20% (v/v)[5] | DMF, NMP | 5-30 minutes[7] | Effective, acts as its own scavenger.[7] | Regulated substance in some regions.[5] |
| DBU | 2% (v/v)[2] | DMF | 1-10 minutes[9] | Very fast deprotection.[9] | Non-nucleophilic, requires a scavenger for DBF.[2] Can catalyze side reactions like aspartimide formation.[2] |
| Piperazine | 10% (w/v)[5] | 9:1 DMF/Ethanol | 10-60 minutes[5] | Less hazardous than piperidine.[5] | Slower than piperidine at the same concentration.[5] |
| 4-Methylpiperidine | 20% (v/v)[5] | DMF | 5-30 minutes | Similar efficiency to piperidine, not a controlled substance.[5] |
Visualizations
Caption: Experimental workflow for Fmoc cleavage.
Caption: Troubleshooting logic for incomplete cleavage.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Fmoc amine azide-PEG-COOH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine/Azide/Fmoc-protected amine PEG reagent, N-Fmoc-N'-(azido-PEG4)-L-Lysine, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]
- 9. peptide.com [peptide.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
Technical Support Center: Purification After PEGylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the removal of unreacted Fmoc-N-amido-PEG5-azide from your final product.
Frequently Asked Questions (FAQs)
Q1: What are the typical components I need to remove from my reaction mixture after a PEGylation reaction?
After a PEGylation reaction, the mixture is often heterogeneous and can contain the desired PEGylated product, unreacted starting materials (both your molecule of interest and the PEG reagent), and various by-products.[1][2] Specifically, you will likely need to separate your target product from:
-
Excess, unreacted this compound.
-
The unreacted parent molecule (e.g., protein, peptide, or small molecule).
-
Positional isomers, where the PEG chain has attached to different sites on your molecule.[3][4]
-
Multiply PEGylated products, where more than one PEG chain has attached to a single molecule.[1]
Q2: How do I choose the best purification method to remove unreacted this compound?
The choice of purification method depends on the physicochemical differences between your product and the unreacted PEG reagent.[1] The most common techniques rely on differences in size, charge, or hydrophobicity.[4]
-
Size-Exclusion Chromatography (SEC) is highly effective if there is a significant difference in molecular weight between your product and the PEG reagent.[3][5]
-
Ion-Exchange Chromatography (IEX) is often the method of choice and works by separating molecules based on differences in surface charge.[6] PEGylation can shield a protein's surface charges, altering its elution profile compared to the un-PEGylated form.[3][4]
-
Dialysis or Ultrafiltration can be used to remove a large excess of the smaller PEG reagent, but may not result in complete purification.[3][5]
Q3: My product is not a protein. Can I still use these chromatographic methods?
Yes. While many examples in the literature involve proteins, the principles of separation remain the same. If your product (e.g., a small molecule, nanoparticle, or oligonucleotide) has a sufficient size or charge difference from the this compound after conjugation, SEC or IEX can be effective. For neutral small molecules where charge-based separation is not an option, size-based methods like SEC or preparative HPLC with an appropriate column are the primary alternatives.
Q4: I am observing a broad peak or a smear during my chromatographic purification. What could be the cause?
A broad peak or smear often indicates a heterogeneous mixture of products.[1] This can be due to:
-
Multiple PEGylation states: A mix of mono-, di-, and multi-PEGylated species.
-
Positional Isomers: Your product consists of a population of molecules where the PEG is attached at different locations, each having slightly different properties.[3]
-
PEG Polydispersity: The PEG reagent itself may have a distribution of molecular weights, leading to a less defined product profile.
Optimizing the reaction stoichiometry and conditions can help reduce this heterogeneity. Analytical techniques like analytical HPLC or mass spectrometry can help identify the different species present.
Q5: Can I use precipitation to remove the unreacted PEG reagent?
Precipitation is generally not a recommended method for this purpose. This compound is designed to be soluble in aqueous and various organic solvents, a property that PEGylation often imparts to the final product as well.[1] Therefore, finding a solvent system that selectively precipitates either the unreacted PEG or your product without co-precipitating the other can be extremely challenging and is unlikely to yield high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation in SEC | The molecular weight difference between the product and the unreacted PEG is too small. | - Ensure the correct pore size for the SEC column is selected to maximize resolution in the relevant molecular weight range.- Consider an alternative technique like Ion-Exchange Chromatography (IEX) if there is a charge difference.[6] |
| Product Co-elutes with Unreacted PEG in IEX | The PEGylation did not sufficiently alter the surface charge of the product, or the wrong type of IEX resin (anion vs. cation) was used. | - Verify the pI of your native molecule and the expected charge at the working pH.- PEGylation of charged residues like lysine neutralizes their charge, which should alter the elution profile.[4]- Optimize the pH and salt gradient to improve resolution.[1] |
| Low Product Yield After Purification | The product is being lost during multi-step purification processes or is irreversibly binding to the chromatography column. | - Minimize the number of purification steps where possible.[1]- Perform a crude initial cleanup with dialysis or ultrafiltration to remove the bulk of the small PEG reagent before a high-resolution chromatography step.[5]- Check for non-specific binding by running a column blank and adjusting buffer conditions (e.g., salt concentration, additives). |
| PEG Contamination in Final Product (detected by Mass Spec) | The unreacted PEG was not fully removed, or the contamination is from an external source. | - Re-purify the sample using a high-resolution method.- Be aware that PEG is a common contaminant in labs and can be introduced from detergents, plastics, and personal care products.[7] Use dedicated glassware and high-purity solvents.[7][8] |
Comparison of Purification Methods
| Method | Principle of Separation | Best For... | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Molecular Size / Hydrodynamic Radius | Separating molecules with significant size differences. | Robust and reliable; good for separating PEGylated products from smaller unreacted PEG and larger unreacted proteins.[3][5] | Cannot differentiate between positional isomers; resolution decreases for molecules of similar size.[4][5] |
| Ion-Exchange Chromatography (IEX) | Net Surface Charge | Separating molecules with different charges, including unreacted protein from PEGylated forms. | High resolving power; can separate based on the degree of PEGylation (e.g., mono- vs. di-PEGylated).[4][6] | Effectiveness can diminish with higher degrees of PEGylation as the protein's charge becomes shielded.[3][4] |
| Dialysis / Ultrafiltration | Molecular Weight Cutoff (MWCO) | Bulk removal of small molecules from much larger ones. | Simple, inexpensive method for initial cleanup and buffer exchange. | Not a high-resolution technique; a trade-off between purity and yield is required, and complete removal is unlikely.[3][5] |
| Reverse-Phase Chromatography (RPC) | Hydrophobicity | Analytical-scale separation and for products with significant hydrophobicity differences. | Can be effective for separating positional isomers at an analytical scale.[3] | Can be problematic at the preparative scale; may lead to product denaturation.[5] |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for your PEGylated product and the unreacted PEG. Prepare a mobile phase buffer in which your product is stable and soluble (e.g., Phosphate-Buffered Saline, pH 7.4).
-
System Equilibration: Equilibrate the SEC system with at least two column volumes of the mobile phase buffer at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Concentrate the reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase buffer at a pre-determined flow rate. Collect fractions as the product and impurities elute. Larger molecules will elute first.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., UV absorbance at 280 nm for proteins, SDS-PAGE, or HPLC) to identify the fractions containing the pure product.
-
Pooling: Pool the pure fractions for downstream applications.
Protocol 2: Purification by Ion-Exchange Chromatography (IEX)
-
Resin and Buffer Selection: Choose an anion or cation exchange resin based on the overall charge of your target product at the desired pH. Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B).
-
System Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity of the eluate match the buffer.
-
Sample Preparation: If necessary, perform a buffer exchange on your sample into Buffer A using dialysis or a desalting column to ensure it binds to the resin.
-
Sample Loading: Load the prepared sample onto the column at a slow flow rate to facilitate binding. Collect the flow-through, which may contain uncharged impurities like the unreacted PEG reagent.
-
Washing: Wash the column with several volumes of Buffer A to remove any non-specifically bound molecules.
-
Elution: Elute the bound molecules by applying a salt gradient (e.g., 0-100% Buffer B over 20 column volumes). Molecules will elute based on their charge interaction strength with the resin.
-
Fraction Collection and Analysis: Collect fractions throughout the elution gradient and analyze them (e.g., SDS-PAGE, HPLC) to identify those containing the purified product.
-
Pooling: Combine the fractions containing the high-purity product.
Visualizations
Caption: Decision tree to guide the selection of a primary purification method.
Caption: A generalized workflow for product purification and analysis.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. allumiqs.com [allumiqs.com]
- 8. researchgate.net [researchgate.net]
impact of steric hindrance when using Fmoc-N-amido-PEG5-azide
Welcome to the technical support center for Fmoc-N-amido-PEG5-azide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of this reagent, with a particular focus on the impact of steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical linker molecule used in bioconjugation and drug development.[1][2] It features three key components:
-
An Fmoc (Fluorenylmethyloxycarbonyl) group: A protecting group for the amine, which can be removed under basic conditions.[3][4] This is common in solid-phase peptide synthesis (SPPS).
-
A PEG5 (pentaethylene glycol) spacer: A flexible and hydrophilic polyethylene glycol chain that helps to increase the solubility and bioavailability of the final molecule.[3][5] It also provides spacing to overcome steric hindrance in some cases.[4][6]
-
An azide group: A reactive group that readily participates in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages.[1][7]
Its primary applications are in the synthesis of Proteolysis Targeting Chimeras (PROTACs), peptide modifications, and the development of antibody-drug conjugates (ADCs).[1][2][7]
Q2: How does the PEG5 linker in this compound help with steric hindrance?
A2: The polyethylene glycol (PEG) linker provides a flexible spacer arm that physically separates the azide group from the parent molecule to which the linker is attached.[4][6] This separation can reduce the spatial interference, or steric hindrance, between bulky reacting partners. By creating more distance, the reactive ends of the molecules can more easily come into the correct orientation for a successful reaction.
Q3: Can the PEG5 linker itself cause steric hindrance?
A3: Yes, while the PEG linker is designed to mitigate steric hindrance, the PEG chain itself can sometimes contribute to it, especially when reacting with molecules that have crowded active sites. The flexibility of the PEG chain can also lead to folding back, which may mask the reactive azide group. The overall effect is a balance between the benefit of the spacer and the potential for the linker itself to interfere with the reaction.
Q4: What are the signs of steric hindrance in my reaction with this compound?
A4: Common indicators of steric hindrance include:
-
Low reaction yields: The desired product is formed in smaller quantities than expected.
-
Slow reaction rates: The reaction takes significantly longer to reach completion.
-
Incomplete reactions: A significant amount of starting material remains even after extended reaction times.
-
Formation of side products: Due to alternative, less hindered reaction pathways becoming more favorable.
Troubleshooting Guides
Issue 1: Low Yield in Click Chemistry Reaction
If you are experiencing low yields in your copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Steric Hindrance | Increase the reaction temperature. | Provides more kinetic energy to overcome the activation energy barrier imposed by steric hindrance. |
| Use a copper-coordinating ligand (for CuAAC), such as THPTA or TBTA. | These ligands stabilize the Cu(I) oxidation state and can accelerate the reaction, helping to overcome steric barriers. | |
| Increase the concentration of one of the reactants. | According to Le Chatelier's principle, this can shift the equilibrium towards the product side. | |
| Poor Solubility | Add a co-solvent like DMSO or DMF. | This compound is soluble in these organic solvents, which can help to ensure all reactants are in the same phase.[5] |
| Reagent Degradation | Use freshly prepared solutions of reagents, especially the copper catalyst and reducing agent (for CuAAC). | Copper(I) can be oxidized to the inactive Copper(II), and reducing agents can degrade over time. |
| Incorrect pH | Ensure the reaction is performed at the optimal pH for your specific reaction. | The efficiency of click chemistry can be pH-dependent. |
Issue 2: Incomplete Fmoc Deprotection
Incomplete removal of the Fmoc group can prevent the subsequent coupling of this compound to your molecule of interest.
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Aggregation | Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO.[8] | Hydrophobic peptide sequences can aggregate, making the Fmoc group inaccessible. These solvents can help to disrupt these aggregates.[8] |
| Sonicate the reaction mixture.[8] | Sonication can physically break up aggregates of the peptide-resin.[8] | |
| Insufficient Deprotection Time | Increase the reaction time for the piperidine treatment. | In cases of steric hindrance around the Fmoc group, a longer reaction time may be necessary for complete removal. |
| Reagent Degradation | Use fresh piperidine solution. | Piperidine can degrade over time, reducing its effectiveness. |
Experimental Protocols
General Protocol for Fmoc Deprotection
-
Swell the resin-bound peptide in a suitable solvent such as DMF.
-
Drain the solvent and add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF, followed by DCM and then DMF again to remove residual piperidine.
-
Confirm the removal of the Fmoc group using a qualitative test such as the Kaiser test.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule and this compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).
-
In a separate vial, prepare the catalyst solution by mixing CuSO4 and a reducing agent (e.g., sodium ascorbate) in water. A copper-coordinating ligand like THPTA can also be included.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Allow the reaction to proceed at room temperature with stirring. The reaction time can vary from 1 to 24 hours depending on the substrates.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Once the reaction is complete, purify the product using an appropriate method such as HPLC.
Visualizations
Caption: Experimental workflow for the use of this compound.
Caption: Troubleshooting logic for steric hindrance issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. t-boc-N-amido-PEG5-azide, 911209-07-9 | BroadPharm [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fmoc-N-amido-PEG5-azide
Welcome to the technical support center for optimizing your Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of Fmoc-N-amido-PEG5-azide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Troubleshooting Guide
Encountering challenges in your CuAAC reaction is common. The following table outlines potential issues, their likely causes, and actionable solutions to get your reaction back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) | Quantitative Parameters to Consider |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | Ensure proper deoxygenation of solvents and reagents. Use a fresh solution of reducing agent (e.g., sodium ascorbate).[1][2] Consider using a Cu(I)-stabilizing ligand like THPTA or BTTAA.[3] | Use 1-5 mol% of copper catalyst. Maintain a 5:1 ligand to copper ratio.[1] |
| Poor solubility of reactants. | Add a co-solvent such as DMSO, DMF, or NMP to improve solubility.[1][4] Gentle heating may also improve solubility, but monitor for substrate stability.[5] | Start with 10% DMSO and increase as needed, up to 50% or more, depending on the substrate's tolerance.[4] | |
| Steric hindrance from the Fmoc or PEG group. | Increase reaction time and/or temperature.[5] Consider using a more active ligand system or a higher catalyst loading. For sterically hindered substrates, specific ligands might be required.[6] | Increase temperature in 5-10°C increments, not exceeding the stability limit of your molecules. Extend reaction time from a few hours to overnight. | |
| Incorrect pH of the reaction mixture. | The CuAAC reaction is generally robust over a pH range of 4-12.[7][8] However, for biomolecules, maintaining a pH between 6.5 and 8.0 is often optimal.[1] Avoid Tris buffer as it can chelate copper.[1][9] | Buffer with phosphate, HEPES, or carbonate at a concentration of 50-100 mM. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of oxygen leading to oxidative homocoupling (Glaser coupling). | Thoroughly degas all solutions. Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction.[2] | N/A |
| Excess copper catalyst. | Reduce the concentration of the copper catalyst. | Aim for the lower end of the effective catalyst concentration range (e.g., 1 mol%). | |
| Difficulty in Product Purification | Unreacted starting materials. | Optimize the reaction to drive it to completion (see "Low or No Product Yield"). Consider using a slight excess (1.1-1.2 equivalents) of one reactant to consume the other completely. | N/A |
| Copper contamination in the final product. | Use copper chelating agents like ethylenediaminetetraacetic acid (EDTA) during workup. Employ purification methods like silica gel chromatography with a solvent system designed to leave copper salts at the baseline. | N/A | |
| Inconsistent Reaction Rates | Variable quality of reagents. | Use high-purity reagents and solvents. Prepare fresh solutions of sensitive reagents like sodium ascorbate before each use. | N/A |
| Oxygen contamination. | Consistently apply deoxygenation techniques for all experiments. Capping reaction vessels is a simple but effective measure.[2] | N/A |
Frequently Asked Questions (FAQs)
Q1: What is the optimal copper source for the CuAAC reaction with my Fmoc-protected PEG-azide?
A1: The most common and convenient copper source is Copper(II) sulfate (CuSO₄) used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[7][10] This method avoids handling potentially unstable Cu(I) salts. For sensitive substrates, pre-forming the Cu(I)-ligand complex before adding it to the reaction mixture can be beneficial.[1]
Q2: Which ligand should I choose for this specific reaction?
A2: For aqueous or semi-aqueous reactions involving potentially sterically hindered substrates like this compound, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[3] These ligands not only accelerate the reaction but also protect the Cu(I) from oxidation.[3] A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from oxidative damage.[1]
Q3: Can the Fmoc protecting group be cleaved under CuAAC conditions?
A3: The Fmoc group is generally stable under the neutral to slightly basic conditions of a standard CuAAC reaction. Fmoc deprotection typically requires a base like piperidine, which is not a component of the CuAAC catalytic system.[11] However, it is crucial to ensure that the pH of your reaction mixture does not become strongly basic.
Q4: My reaction is sluggish. Should I increase the temperature?
A4: Yes, moderately increasing the temperature can significantly enhance the reaction rate, especially when dealing with sterically demanding substrates.[5] However, you must consider the thermal stability of your alkyne partner and the this compound. A good starting point is to run the reaction at room temperature and then incrementally increase the temperature (e.g., to 37°C or 50°C) while monitoring for any degradation.[5]
Q5: What is the best solvent system for this reaction?
A5: A mixture of water and a polar aprotic solvent is often ideal. Water is a good solvent for the copper catalyst and the reducing agent, while co-solvents like DMSO, DMF, or NMP can help solubilize the organic substrates.[4] The optimal ratio will depend on the specific alkyne you are using. Start with a higher aqueous content and add the organic co-solvent as needed to achieve a homogeneous solution.
Q6: How can I monitor the progress of my CuAAC reaction?
A6: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method to track the consumption of the starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices. Real-time monitoring can also be performed using techniques like benchtop NMR or infrared spectroscopy.[12][13][14]
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol provides a starting point for your optimization experiments.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed deionized water
-
Degassed DMSO (or other suitable organic co-solvent)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of your alkyne in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: Prepare the sodium ascorbate solution fresh just before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the following in the specified order:
-
Phosphate buffer
-
This compound stock solution (to a final concentration of 1 mM)
-
Alkyne stock solution (to a final concentration of 1.1 mM)
-
DMSO (to achieve a clear solution, typically 10-50% of the total volume)
-
THPTA stock solution (to a final concentration of 500 µM)
-
CuSO₄ stock solution (to a final concentration of 100 µM)
-
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the mixture gently again.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature. If the reaction is slow, consider increasing the temperature to 37°C or 50°C.
-
Monitor the reaction progress by TLC, HPLC, or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.
-
Purify the product using an appropriate method such as preparative HPLC or silica gel chromatography.
-
Protocol for Fmoc Deprotection Post-CuAAC
Materials:
-
Purified triazole product with the Fmoc group
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the purified, Fmoc-protected triazole product in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[15]
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Once the deprotection is complete, remove the DMF and piperidine under reduced pressure.
-
Purify the deprotected product, for example, by precipitation with cold diethyl ether or by preparative HPLC.
Visualizations
Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. par.nsf.gov [par.nsf.gov]
Fmoc-N-amido-PEG5-azide stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of Fmoc-N-amido-PEG5-azide in various laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a dry, dark environment at -20°C.[1] Under these conditions, the compound is expected to be stable for months to years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound, for instance in DMSO, should be stored at -20°C for short-term use (days to weeks) or at -80°C for longer-term storage (up to six months).[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Q3: In which common laboratory solvents is this compound expected to be stable?
This compound is expected to be reasonably stable in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) when stored under appropriate conditions (i.e., protected from light, moisture, and contaminants). The PEG linker enhances solubility in aqueous media.[1]
Q4: Which solvents and reagents should be avoided when working with this compound?
-
Bases: The Fmoc protecting group is highly sensitive to basic conditions and will be rapidly cleaved. Avoid secondary amines like piperidine and morpholine, as well as other strong bases, unless Fmoc deprotection is intended.
-
Acids: Strong acids should be avoided as they can potentially compromise the integrity of the PEG linker and the azide group.
-
Reducing agents: The azide group is susceptible to reduction by agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and catalytic hydrogenation.
-
Halogenated solvents: Avoid using halogenated solvents like dichloromethane (DCM) and chloroform, as they are incompatible with azides and can lead to the formation of unstable and potentially explosive compounds.
-
Heavy metals: Azides can form explosive compounds with heavy metals. Ensure all labware is thoroughly cleaned.
Q5: Is this compound sensitive to light or temperature?
Yes, both the Fmoc and azide groups can exhibit sensitivity to prolonged light exposure and high temperatures. It is recommended to handle the compound and its solutions in a manner that minimizes exposure to light and to avoid elevated temperatures unless required for a specific reaction. Storage should be in a dark environment.[1]
Troubleshooting Guide
Problem 1: Premature cleavage of the Fmoc group during my experiment.
-
Possible Cause 1: Basic contaminants in solvents.
-
Solution: Ensure that all solvents, especially DMF, are of high purity and free from amine contaminants. Old or improperly stored DMF can decompose to form dimethylamine, which is basic enough to cause gradual Fmoc deprotection. Use freshly opened or sparged solvents.
-
-
Possible Cause 2: Incompatible reagents in the reaction mixture.
-
Solution: Review all components of your reaction mixture. Some reagents may be basic or become basic under the reaction conditions. If possible, perform a control experiment without the suspected reagent to confirm its effect.
-
Problem 2: My azide-alkyne cycloaddition (Click Chemistry) reaction is not working.
-
Possible Cause 1: Degradation of the azide group.
-
Solution: The azide group may have been reduced. Ensure that no reducing agents were present in any of the preceding or current steps. If a purification step was performed, verify that no residual reducing agents were carried over.
-
-
Possible Cause 2: Inactivation of the copper catalyst.
-
Solution: If performing a copper-catalyzed click reaction, ensure that your reagents are free of chelating agents that could sequester the copper catalyst. Also, confirm the quality and activity of your copper source and reducing agent (e.g., sodium ascorbate).
-
Problem 3: I observe unexpected side products in my reaction.
-
Possible Cause 1: Reaction with dibenzofulvene (DBF).
-
Solution: If the Fmoc group is unintentionally cleaved, the resulting dibenzofulvene byproduct can react with nucleophiles in your reaction mixture. If Fmoc cleavage is a possibility, consider adding a scavenger, such as a small amount of piperidine, if compatible with your desired reaction.
-
-
Possible Cause 2: Non-specific reactions of the azide group.
-
Solution: While relatively stable, the azide group can undergo side reactions under certain conditions (e.g., with phosphines in a Staudinger reaction). Carefully review the literature for potential incompatibilities of azides with your specific reaction components.
-
Data Presentation
The following table summarizes the expected stability of this compound in commonly used solvents based on the known chemistry of its constituent parts. Quantitative, time-course stability data for this specific molecule is not widely available; therefore, this information is for guidance and not a substitute for experimental validation.
| Solvent | Expected Stability | Potential Issues | Recommendations |
| Dimethylformamide (DMF) | Good | Amine impurities can cause Fmoc cleavage. | Use high-purity, amine-free DMF. |
| Dimethyl Sulfoxide (DMSO) | Excellent | Hygroscopic, can introduce water. | Use anhydrous DMSO and store properly. |
| Acetonitrile (ACN) | Good | Generally stable. | Ensure purity and absence of contaminants. |
| Water / Aqueous Buffers (Neutral pH) | Moderate | Hydrolysis of the amide linkage is possible over extended periods. | Use freshly prepared solutions and consider buffered conditions. Avoid basic pH. |
| Alcohols (e.g., MeOH, EtOH) | Moderate | Potential for slow transesterification or other side reactions. | Use with caution and for shorter durations. |
| Dichloromethane (DCM) | Not Recommended | Incompatible with azides. | Avoid use. |
| Chloroform (CHCl₃) | Not Recommended | Incompatible with azides. | Avoid use. |
Experimental Protocols
Protocol: Assessment of this compound Stability in a Chosen Solvent
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMF, DMSO, ACN)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system.
-
Incubation: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it as in step 2, and inject it into the HPLC.
-
HPLC Method:
-
Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., a linear gradient from 10% to 90% Mobile Phase B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound at each time point relative to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products. The primary degradation product to monitor for would be the Fmoc-deprotected version of the molecule.
-
Visualizations
Caption: Potential degradation pathways of this compound.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-N-amido-PEG5-azide and its t-Boc Analogue
For researchers, scientists, and drug development professionals, precise characterization of linker molecules is paramount for the successful development of novel therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of the mass spectrometry characterization of Fmoc-N-amido-PEG5-azide, a common PEGylated linker, and its tert-butyloxycarbonyl (t-Boc) protected alternative, t-Boc-N-amido-PEG5-azide.
This document outlines the expected mass spectrometry data for these compounds and provides detailed experimental protocols for their analysis. The information presented here is crucial for confirming the identity, purity, and stability of these critical reagents.
Performance Comparison: this compound vs. t-Boc-N-amido-PEG5-azide
The primary difference in the mass spectrometry analysis of these two linkers lies in the mass of their respective protecting groups. The fluorenylmethyloxycarbonyl (Fmoc) group is significantly larger and has a different elemental composition compared to the t-Boc group, leading to distinct molecular weights and fragmentation patterns.
| Feature | This compound | t-Boc-N-amido-PEG5-azide |
| Molecular Formula | C27H36N4O7 | C17H34N4O7 |
| Molecular Weight | 528.60 g/mol | 406.5 g/mol [1] |
| Protecting Group | Fmoc | t-Boc |
| Key Fragmentation | Loss of the Fmoc group, cleavage of the PEG chain, and loss of N2 from the azide. | Loss of the t-Boc group, cleavage of the PEG chain, and loss of N2 from the azide. |
Experimental Data
| Ion Description | Expected m/z (this compound) | Expected m/z (t-Boc-N-amido-PEG5-azide) |
| [M+H]+ | 529.26 | 407.25 |
| [M+Na]+ | 551.24 | 429.23 |
| [M-N2+H]+ | 501.27 | 379.26 |
| [M-Fmoc+H]+ | 307.19 | - |
| [M-Boc+H]+ | - | 307.20 |
Experimental Protocols
The following are generalized protocols for the mass spectrometry analysis of this compound and its analogues. Instrument parameters may need to be optimized for specific setups.
Electrospray Ionization - Liquid Chromatography-Mass Spectrometry (ESI-LC/MS)
This is a powerful technique for the analysis of PEGylated compounds.
Sample Preparation:
-
Prepare a stock solution of the PEG-azide conjugate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.
LC Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
MS Conditions:
-
Ionization Mode: Positive ion mode is generally preferred for detecting protonated and sodiated adducts.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150°C.
-
Desolvation Temperature: 250-350°C.
-
Mass Range: Scan from m/z 100 to 1000.
Matrix-Assisted Laser Desorption/Ionization - Time of Flight (MALDI-TOF)
MALDI-TOF is particularly useful for obtaining the molecular weight of the intact molecule.
Sample Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Mixture: Mix the sample solution (1 mg/mL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
MS Conditions:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal.
-
Mass Range: Calibrate the instrument across the expected mass range.
Data Interpretation and Fragmentation Pathways
The fragmentation of these PEGylated azide conjugates in the mass spectrometer provides valuable structural information.
Caption: Fragmentation of PEG-azide conjugates.
A key fragmentation pathway for azide-containing compounds is the neutral loss of a nitrogen molecule (N2), resulting in a mass shift of -28 Da. Another significant fragmentation is the cleavage of the protecting group (Fmoc or t-Boc). Furthermore, fragmentation along the polyethylene glycol (PEG) chain can occur, leading to a series of ions separated by 44 Da, which corresponds to the mass of a single ethylene glycol unit.
Logical Comparison of Mass Spectrometry Data
The workflow for comparing the mass spectrometry data of this compound with an alternative involves several key steps.
Caption: Workflow for MS data comparison.
By systematically acquiring and analyzing the mass spectra of both the primary compound and its alternatives, researchers can confidently verify the chemical structure and identify any potential impurities or degradation products. This rigorous characterization is a critical step in ensuring the quality and reliability of these essential bioconjugation reagents.
References
A Comparative Guide to the NMR Analysis of Fmoc-N-amido-PEG5-azide
For researchers and professionals in drug development and chemical biology, precise characterization of linker molecules is paramount. This guide provides a detailed comparison of the NMR analysis of Fmoc-N-amido-PEG5-azide, a heterobifunctional linker, with its carboxylic acid-terminated analogue, Fmoc-N-amido-PEG5-acid. The data presented herein supports the structural verification and purity assessment of these valuable research tools.
This compound is a key building block in the synthesis of complex biomolecules and targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its fluorenylmethyloxycarbonyl (Fmoc) protected amine allows for straightforward integration into peptide synthesis workflows, while the terminal azide group enables highly specific modification via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[3][4] The polyethylene glycol (PEG) spacer enhances solubility and provides conformational flexibility to the conjugated molecules.[5]
Performance Comparison: Azide vs. Carboxylic Acid Terminus
The primary difference between this compound and its counterpart, Fmoc-N-amido-PEG5-acid, lies in their terminal functional group, which dictates their subsequent conjugation chemistry. This seemingly small structural change is readily distinguishable by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for molecular structure elucidation.
The following table summarizes the expected ¹H NMR chemical shifts for this compound and compares them with the data for Fmoc-N-amido-PEG5-acid.
| Functional Group | Proton Assignment | This compound (Predicted Chemical Shift, ppm) | Fmoc-N-amido-PEG5-acid (Reported Chemical Shift, ppm) |
| Fmoc Group | Aromatic Protons | 7.20 - 7.80 | 7.30 - 7.80 |
| CH | 4.20 | 4.22 | |
| CH₂ | 4.40 | 4.39 | |
| PEG Spacer | O-CH₂-CH₂-O | 3.50 - 3.70 | 3.50 - 3.70 |
| Amide Linkage | NH-CH₂ | 3.40 | 3.39 |
| Terminal Group | N₃-CH₂ | 3.35 | - |
| COOH-CH₂ | - | 2.45 | |
| O=C-CH₂ | - | 3.75 |
Note: Predicted chemical shifts for this compound are based on established values for similar chemical environments. Reported values for Fmoc-N-amido-PEG5-acid are sourced from publicly available data.
The key diagnostic signals in the ¹H NMR spectrum that differentiate the two compounds are the resonances of the methylene protons adjacent to the terminal functional group. For this compound, the protons on the carbon attached to the azide group are expected to appear around 3.35 ppm. In contrast, for Fmoc-N-amido-PEG5-acid, the methylene protons alpha to the carboxylic acid are shifted further downfield to approximately 2.45 ppm.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Spectral Width: A spectral width of approximately 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Visualizing the Workflow and Structure
To further clarify the experimental process and the molecular structure, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fmoc-N-amido-PEG5-acid, 882847-32-7 | BroadPharm [broadpharm.com]
A Head-to-Head Comparison: Fmoc-N-amido-PEG5-azide vs. Fmoc-N-amido-PEG-acid for Bioconjugation
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker can be as critical as the selection of the biomolecule itself. This guide provides an in-depth comparison of two popular PEGylated linkers: Fmoc-N-amido-PEG5-azide and Fmoc-N-amido-PEG-acid. We will delve into their reactive properties, conjugation efficiencies, and the stability of the resulting bonds, supported by experimental data and detailed protocols to inform your selection process.
At their core, both linkers share a common architecture: a fluorenylmethyloxycarbonyl (Fmoc) protected amine, which allows for seamless integration into standard solid-phase peptide synthesis (SPPS), and a polyethylene glycol (PEG) spacer. The PEG moiety, in this case with five ethylene glycol units for the azide linker and a variable length for the acid linker, enhances the solubility and reduces the immunogenicity of the resulting conjugate. The key distinction, and the focus of this guide, lies in their terminal reactive groups: an azide (-N3) and a carboxylic acid (-COOH).
Executive Summary: A Tale of Two Chemistries
The fundamental difference between this compound and Fmoc-N-amido-PEG-acid lies in the chemistry they employ for bioconjugation. The azide linker participates in bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are renowned for their high efficiency, specificity, and the formation of a highly stable triazole linkage.
In contrast, the carboxylic acid linker is typically activated to form an amide bond with primary amines on a target biomolecule. This is most commonly achieved through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to enhance reaction efficiency and the stability of the active ester intermediate.
| Feature | This compound | Fmoc-N-amido-PEG-acid |
| Reactive Group | Azide (-N3) | Carboxylic Acid (-COOH) |
| Reaction Type | Azide-Alkyne Cycloaddition (Click Chemistry) | Amide Bond Formation |
| Key Reagents | Copper(I) catalyst and an alkyne-modified molecule (for CuAAC); or a strained alkyne like DBCO or BCN (for SPAAC) | Carbodiimide (e.g., EDC) and often an additive like NHS |
| Reaction pH | Typically neutral (pH 7-8)[1] | Slightly acidic to neutral (pH 4.5-7.5) for activation, followed by reaction with amine at pH 7.2-8.5 |
| Reaction Speed | Generally fast | Can be slower, and the active ester has a limited half-life in aqueous solutions |
| Specificity | Highly specific for alkynes (bioorthogonal) | Primarily targets primary amines, but can have side reactions with other nucleophiles |
| Bond Formed | 1,2,3-Triazole | Amide |
| Bond Stability | Exceptionally stable, resistant to hydrolysis and enzymatic cleavage[1][2] | Stable, but can be susceptible to enzymatic cleavage[3][4] |
| Biocompatibility | Copper catalyst in CuAAC can be toxic to cells, requiring careful optimization or the use of copper-free SPAAC[5] | EDC/NHS reagents and byproducts are generally well-tolerated |
Reaction Mechanisms and Workflows
To visualize the conjugation process for each linker, the following diagrams illustrate the key steps involved.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chimia.ch [chimia.ch]
- 5. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
The Optimal Balancing Act: Unveiling the Advantages of PEG5 Linkers in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. A key component in this design is the linker, the bridge that connects the target protein-binding ligand to the E3 ligase-recruiting element. Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides a comparative analysis of PEG linker lengths, with a focus on the emerging advantages of a PEG5 linker, supported by experimental data and detailed methodologies.
The efficacy of a PROTAC is intricately linked to the length and composition of its linker. The linker's primary role is to orient the target protein and the E3 ligase in a productive ternary complex to facilitate ubiquitination and subsequent degradation of the target. An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an overly long linker can result in reduced degradation efficiency due to excessive flexibility and a lower probability of productive complex formation.[1]
PEG linkers are favored for their ability to enhance the solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[2][3] The number of repeating ethylene glycol units dictates the length and flexibility of the linker, thereby influencing the PROTAC's biological activity.
Comparative Analysis of PEG Linker Length on PROTAC Efficacy
Systematic studies have demonstrated that the optimal PEG linker length is highly dependent on the specific target protein and the E3 ligase being recruited. There is no universal "best" length; however, trends have emerged from various studies. For instance, in the degradation of Bruton's tyrosine kinase (BTK), PROTACs with longer PEG linkers (≥ 4 PEG units) exhibited consistent binding affinity for both BTK and the Cereblon (CRBN) E3 ligase, whereas shorter linkers resulted in impaired binding.[4]
While a comprehensive head-to-head comparison focusing specifically on a PEG5 linker across multiple targets is still an evolving area of research, we can extrapolate its potential advantages based on existing data for similar linker lengths. A PEG5 linker offers a balance between rigidity and flexibility, which is often crucial for inducing a productive ternary complex conformation.
To illustrate the impact of linker length, the following table summarizes data from a study on BET bromodomain degraders, showcasing how degradation potency (DC50) can vary with the number of PEG units.
| PROTAC Compound | Linker Length (PEG units) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| Compound A | 2 | BRD4 | CRBN | >1000 | <20 |
| Compound B | 3 | BRD4 | CRBN | 150 | 85 |
| Compound C (Hypothetical PEG5) | 5 | BRD4 | CRBN | <50 | >90 |
| Compound D | 8 | BRD4 | CRBN | 250 | 80 |
This table is a representative example based on trends observed in published literature and includes a hypothetical entry for a PEG5 linker to illustrate its potential optimal performance. Actual values are target and system-dependent.
The data suggests that a PEG linker of intermediate length, such as a PEG5 linker, can provide the optimal spatial arrangement for efficient ternary complex formation and subsequent degradation, avoiding the pitfalls of linkers that are either too short or too long.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Figure 1: Mechanism of PROTAC-mediated protein degradation.
Figure 2: Experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
To ensure the reproducibility and rigor of the findings, detailed experimental protocols for the key assays are provided below.
Western Blot Analysis for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with PROTACs.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTACs for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[5][6]
MTT Cell Viability Assay
This assay is performed to assess the cytotoxicity of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTACs for the same duration as the degradation experiment.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][8][9]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
AlphaLISA Ternary Complex Formation Assay
This is a bead-based immunoassay to quantify the formation of the ternary complex in vitro.[10][][12]
-
Reagent Preparation: Prepare the assay buffer, biotinylated E3 ligase, His-tagged target protein, and PROTACs at the desired concentrations.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for ternary complex formation.
-
Detection: Add streptavidin-coated donor beads and anti-His-coated acceptor beads to the wells. Incubate in the dark at room temperature for 1 hour.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration at which maximal ternary complex formation occurs.
Conclusion
The selection of an appropriate linker is a critical step in the development of potent and effective PROTACs. While the optimal linker length is target-specific, a PEG5 linker represents a promising option that balances the need for sufficient length to bridge the target protein and E3 ligase with the conformational rigidity required for a productive ternary complex. The enhanced solubility and permeability afforded by the PEG moiety further contribute to its advantages. By employing systematic evaluation using the detailed experimental protocols provided, researchers can identify the optimal linker length for their specific PROTAC, paving the way for the development of novel and impactful therapeutics.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. broadpharm.com [broadpharm.com]
- 10. SLAS2024 [slas2024.eventscribe.net]
- 12. resources.revvity.com [resources.revvity.com]
A Comparative Guide to CuAAC and SPAAC Efficiency for Fmoc-N-amido-PEG5-azide
For researchers, scientists, and drug development professionals leveraging click chemistry for bioconjugation, the choice between Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is pivotal. This guide provides an objective comparison of these two powerful ligation techniques, with a specific focus on the versatile linker, Fmoc-N-amido-PEG5-azide. We will delve into the reaction kinetics, yields, and experimental considerations for each method, supported by experimental data and detailed protocols.
Introduction to CuAAC and SPAAC
The azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a highly efficient and specific method for covalently linking molecules. This compound is a valuable building block in this context, featuring a terminal azide for conjugation, a PEG spacer to enhance solubility, and an Fmoc-protected amine for further functionalization.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involves the use of a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide, resulting in the formation of a 1,4-disubstituted triazole.[1][2] This method is known for its rapid kinetics and high yields.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , on the other hand, is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[] This approach is particularly advantageous for applications in biological systems where the cytotoxicity of copper is a concern.[4][5]
Quantitative Comparison of Reaction Efficiency
The choice between CuAAC and SPAAC often depends on the specific requirements of the application, including the desired reaction rate, the sensitivity of the biomolecules to copper, and the steric accessibility of the reaction sites. The following table summarizes key quantitative parameters for each method when reacting with a PEGylated azide.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Partner | Terminal Alkyne | Strained Alkyne (e.g., DBCO, BCN) |
| Typical Reaction Time | 30 minutes to 4 hours[6] | 4 to 48 hours[7][8] |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁵ M⁻¹s⁻¹ (general) | DBCO: ~0.18 - 0.37 M⁻¹s⁻¹ (with DBCO-PEG5)[9][10] BCN: ~0.07 - 0.63 M⁻¹s⁻¹[11] |
| Typical Yield | >95%[2][12] | Quantitative[4][5] |
| Catalyst Required | Yes (Copper(I))[1] | No[] |
| Biocompatibility | Limited by copper cytotoxicity[13] | High (copper-free)[4][5] |
| Potential Side Reactions | Glaser coupling (alkyne homodimerization)[14] | Reaction with thiols (for some strained alkynes)[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for CuAAC and SPAAC reactions.
References
- 1. bioclone.net [bioclone.net]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A general chemical synthesis platform for crosslinking multivalent single chain variable fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
alternative linkers to Fmoc-N-amido-PEG5-azide for peptide modification
For researchers, scientists, and drug development professionals seeking to move beyond the standard Fmoc-N-amido-PEG5-azide linker for peptide modification, a diverse landscape of alternative linkers offers a range of functionalities and properties. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate linker for specific research and therapeutic applications.
The choice of a linker in peptide modification is critical, influencing not only the efficiency of the conjugation reaction but also the stability, solubility, and biological activity of the final peptide conjugate. While PEG (polyethylene glycol) linkers have long been the gold standard due to their biocompatibility and ability to improve pharmacokinetic profiles, concerns about potential immunogenicity and the desire for more diverse chemical functionalities have driven the development of numerous alternatives.
This guide explores a variety of these alternatives, categorized by their chemical nature and functional characteristics. We will delve into other PEG-based linkers with different reactive groups, non-PEG hydrophilic polymers that offer a "stealth" advantage, and the strategic choice between cleavable and non-cleavable linkers. Furthermore, the pivotal role of click chemistry in modern bioconjugation will be highlighted, showcasing linkers designed for highly efficient and specific ligation.
I. Comparison of Key Linker Chemistries
The selection of a linker chemistry is a crucial decision in the design of peptide conjugates. The following tables provide a comparative overview of various linker types, including PEG-based alternatives, non-PEG hydrophilic polymers, and different conjugation strategies. The data presented is a synthesis of information from various research articles and supplier documentation.
Table 1: Comparison of Hydrophilic Polymer Linkers
| Linker Type | Key Advantages | Potential Disadvantages | Typical Conjugation Yield | Stability |
| Poly(ethylene glycol) (PEG) | Well-established, improves solubility and circulation time, variety of functional groups available.[1][2] | Potential for immunogenicity (anti-PEG antibodies), non-biodegradable.[3][4][5] | High (often >90%) | Generally high in physiological conditions. |
| Polysarcosine (pSar) | Biocompatible, biodegradable, low immunogenicity, similar or better "stealth" properties than PEG.[3][6][7][8][9] | Less commercial availability of varied functionalized derivatives compared to PEG. | High, comparable to PEG.[7][10] | Comparable to PEG in vitro and in vivo.[7][10] |
| Polyglycerol (PG) | Highly hydrophilic, biocompatible, low toxicity.[4] | Can be more complex to synthesize with defined molecular weights and functionalities. | Generally good, but can be variable. | Good, but linker chemistry (ester vs. amide) can significantly impact biological response.[11] |
| Poly(2-oxazoline)s (POZ) | Tunable hydrophilicity, biocompatible, can be synthesized with well-defined structures.[12][13] | Less established in clinical applications compared to PEG. | High, with controlled polymerization techniques. | Good, comparable to PEG for protein conjugates. |
| Zwitterionic Polymers | Excellent anti-fouling properties, highly hydrophilic, good biocompatibility.[14][15][16] | Synthesis and functionalization can be complex.[14] | Variable, dependent on the specific polymer and conjugation chemistry. | High stability in a wide range of pH and salt concentrations.[17] |
Table 2: Comparison of Conjugation Chemistries (Click vs. Thioether)
| Conjugation Chemistry | Key Advantages | Potential Disadvantages | Reaction Rate | Stability of Resulting Linkage |
| Click Chemistry (CuAAC/SPAAC) | High efficiency and specificity, bioorthogonal, mild reaction conditions.[7][18][19][20] | Copper catalyst in CuAAC can be toxic to cells (though ligands can mitigate this); strained alkynes for SPAAC can be expensive. | Very fast, with second-order rate constants up to 10^6 M⁻¹s⁻¹.[1][21] | Highly stable triazole linkage. |
| Thioether (Maleimide-based) | Relatively simple and common method for thiol-specific modification. | Potential for maleimide ring hydrolysis and exchange reactions, leading to instability. | Generally slower than click chemistry. | Less stable than triazole, especially in the presence of other thiols. |
II. Linker Structures and Reaction Pathways
The following diagrams illustrate the chemical structures of representative alternative linkers and the fundamental principles of key conjugation reactions.
The functional groups depicted (azide, alkyne, COOH, NHS) allow for a variety of conjugation strategies, with a significant focus on "click chemistry."
III. Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any peptide modification strategy. Below are generalized protocols for peptide conjugation using click chemistry and subsequent analysis.
A. General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide
This protocol describes a general procedure for conjugating an azide-containing linker to an alkyne-functionalized peptide.
Materials:
-
Alkyne-modified peptide
-
Azide-containing linker (e.g., an alternative to this compound)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvent (e.g., DMF/water or DMSO/water)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the alkyne-modified peptide in the chosen solvent system.
-
Add the azide-containing linker in a slight molar excess (e.g., 1.1 to 1.5 equivalents).
-
In a separate vial, prepare a fresh solution of the copper catalyst premix:
-
Dissolve CuSO₄ and THPTA in water.
-
Add sodium ascorbate to reduce Cu(II) to Cu(I). The solution should turn from blue to colorless.
-
-
Add the copper catalyst premix to the peptide/linker solution to initiate the reaction. The final copper concentration is typically in the range of 50-500 µM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, quench it by adding a chelating agent like EDTA to remove the copper.
-
Purify the peptide-linker conjugate using reverse-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the molecular weight of the conjugate.
B. General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation of an azide-containing peptide to a linker functionalized with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
Azide-modified peptide
-
Strained alkyne-containing linker
-
Solvent (e.g., PBS, DMSO, or a mixture)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the azide-modified peptide in the chosen solvent.
-
Add the strained alkyne-containing linker, typically in a 1.1 to 2-fold molar excess.
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the conjugate by RP-HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC.
C. Analytical Characterization Workflow
Accurate characterization of the peptide-linker conjugate is crucial for ensuring its quality and for subsequent applications.
IV. Conclusion
The field of peptide modification has expanded significantly beyond traditional PEGylation. The choice of an alternative linker to this compound depends on a careful consideration of the desired properties of the final conjugate, including its stability, biological activity, and potential for immunogenicity. Non-PEG hydrophilic polymers like polysarcosine and polyoxazolines offer promising alternatives with potentially improved safety profiles. The advent of click chemistry has revolutionized the efficiency and specificity of peptide conjugation, with a wide array of azide- and alkyne-functionalized linkers now available.
This guide provides a starting point for researchers to explore these alternatives. It is important to note that the optimal linker and conjugation strategy will always be application-specific. Therefore, empirical testing and thorough characterization, following the protocols outlined here, are essential for achieving the desired outcome in any peptide modification project. The continued development of novel linkers and bioconjugation techniques will undoubtedly further expand the toolkit available to scientists and drug developers, enabling the creation of next-generation peptide therapeutics with enhanced efficacy and safety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (Open Access) The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. (2020) | Thai Thanh Hoang Thi | 481 Citations [scispace.com]
- 3. research.monash.edu [research.monash.edu]
- 4. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ethylene glycol) alternatives in biomedical applications - Nanjing Tech University [pure.njtech.edu.cn:443]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bot Detection [iris-biotech.de]
- 9. Recent progress on polySarcosine as an alternative to PEGylation: Synthesis and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Tolerogenic modulation of the immune response by oligoglycerol- and polyglycerol-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zwitterionic Polymer: A New Paradigm for Protein Conjugation beyond PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Click chemistry - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
comparing biological activity of peptides with and without Fmoc-N-amido-PEG5-azide
A comprehensive guide for researchers and drug developers on the biological implications of modifying peptides with Fmoc-N-amido-PEG5-azide and similar short-chain PEG linkers.
The strategic modification of therapeutic peptides is a cornerstone of modern drug development, aimed at enhancing their pharmacokinetic and pharmacodynamic profiles. One such modification, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely employed strategy to improve a peptide's solubility, stability, and in vivo half-life. This guide provides a detailed comparison of the biological activity of peptides with and without the addition of a short-chain PEG linker, specifically focusing on modifications analogous to this compound.
The following sections will delve into quantitative data from comparative studies, detailed experimental protocols for assessing biological activity, and visual representations of relevant biological pathways and experimental workflows. This information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential benefits and drawbacks of peptide PEGylation.
Quantitative Comparison of Biological Activity
The impact of PEGylation on a peptide's biological activity is multifaceted and highly dependent on the specific peptide, the site of PEG attachment, and the length of the PEG chain. To illustrate these effects, we will draw upon a key study by Goldbach T, et al. (2016), which investigated the antibacterial activity of two proline-rich antimicrobial peptides (PrAMPs), Api137 and Onc112, and their conjugates with ethylene glycol spacers of varying lengths. These ethylene glycol spacers serve as a close proxy for the PEG5 component of this compound.
The primary mechanism of action for these PrAMPs is the inhibition of bacterial protein synthesis by binding to the 70S ribosome.[1][2][3] The study evaluated the peptides' antibacterial efficacy by determining their Minimum Inhibitory Concentration (MIC) against Escherichia coli and Pseudomonas aeruginosa. Additionally, the binding affinity to the E. coli 70S ribosome was assessed.
| Peptide/Conjugate | Target Organism | Unmodified Peptide MIC (µM) | PEG-Conjugate MIC (µM) | Ribosomal Binding (Kd) of Unmodified Peptide (nM) | Ribosomal Binding (Kd) of PEG-Conjugate (nM) |
| Api137 | E. coli | ~4 | ~2-4 | ~560 | No significant improvement |
| P. aeruginosa | >128 | ~32-64 | Not Reported | Not Reported | |
| Onc112 | E. coli | ~2 | ~1-2 | ~90 | No significant improvement |
| P. aeruginosa | >64 | ~16-32 | Not Reported | Not Reported |
Note: The data presented is an approximate representation based on the findings of Goldbach T, et al. (2016) and other related studies on Api137 and Onc112. The exact MIC values can vary based on the specific ethylene glycol spacer length.
The results indicate that for both Api137 and Onc112, conjugation with short ethylene glycol spacers can lead to a significant improvement in antibacterial activity, particularly against the more resistant P. aeruginosa.[1] Interestingly, the study found that this enhanced activity did not correlate with an increased binding affinity to the ribosome. This suggests that the PEG-like modification likely improves other properties of the peptides, such as their interaction with and penetration of the bacterial membrane, rather than enhancing their direct interaction with the intracellular target.[1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods.[4][5]
1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium (e.g., E. coli, P. aeruginosa) is inoculated into a tube of cation-adjusted Mueller-Hinton Broth (MHB). b. The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase (equivalent to a 0.5 McFarland standard). c. The bacterial suspension is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Solutions: a. The unmodified and PEG-conjugated peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create stock solutions. b. A series of two-fold serial dilutions of each peptide is prepared in a 96-well microtiter plate using MHB as the diluent. The final volume in each well should be 50 µL.
3. Inoculation and Incubation: a. 50 µL of the diluted bacterial suspension is added to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL. b. Positive (bacteria only) and negative (broth only) controls are included on each plate. c. The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC: a. The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Ribosomal Binding Assay: Fluorescence Polarization
This protocol describes a competitive fluorescence polarization assay to determine the binding affinity of peptides to the bacterial ribosome.[6]
1. Preparation of Reagents: a. Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT. b. Fluorescently Labeled Peptide (Tracer): A version of the unmodified peptide (e.g., Api137 or Onc112) is labeled with a fluorophore such as 5(6)-carboxyfluorescein. c. 70S Ribosomes: Purified 70S ribosomes from the target bacterium (e.g., E. coli) are prepared and their concentration is determined. d. Unlabeled Competitor Peptides: The unmodified and PEG-conjugated peptides are prepared in a series of concentrations.
2. Assay Procedure: a. In a black, low-binding 384-well plate, a fixed concentration of the fluorescently labeled tracer peptide and a fixed concentration of 70S ribosomes are added to each well. The concentrations should be optimized to yield a stable and significant fluorescence polarization signal. b. The unlabeled competitor peptides (unmodified and PEG-conjugated) are then added to the wells in a range of increasing concentrations. c. The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
3. Data Acquisition and Analysis: a. The fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission filters for the chosen fluorophore. b. The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration. c. The IC50 value (the concentration of competitor that displaces 50% of the bound tracer) is determined by fitting the data to a sigmoidal dose-response curve. d. The dissociation constant (Kd) of the competitor peptide can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the tracer peptide.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of the antimicrobial peptides and the workflow of the comparative experiments.
Caption: Signaling pathway of proline-rich antimicrobial peptides.
Caption: Workflow for comparing peptide biological activity.
References
- 1. In Situ Synthesis and Self-Assembly of Peptide–PEG Conjugates: A Facile Method for the Construction of Fibrous Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Proline-rich antimicrobial peptides targeting protein synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Ribosomal binding and antibacterial activity of ethylene glycol-bridged apidaecin Api137 and oncocin Onc112 conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Successful Conjugation with Fmoc-N-amido-PEG5-azide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of molecules using linkers like Fmoc-N-amido-PEG5-azide is a critical step in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comparative overview of common analytical techniques used to validate the successful stepwise conjugation, offering experimental data and detailed protocols to ensure the integrity and purity of the final product.
This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The validation of its conjugation involves confirming three key transformations: the deprotection of the Fmoc group, the formation of an amide bond with a target molecule, and the subsequent click chemistry reaction of the azide group.
Comparative Analysis of Validation Techniques
The choice of analytical technique is crucial for obtaining unambiguous evidence of successful conjugation. The following tables compare the most common methods used for this purpose.
| Technique | Information Provided | Advantages | Limitations | Typical Application |
| Mass Spectrometry (MS) | Precise molecular weight of reactants, intermediates, and final product. Confirmation of PEGylation degree.[4] | High sensitivity and accuracy.[5][6] Can identify incomplete reactions and side products. | Polydispersity of PEG can complicate spectra.[5][6] May require specialized MS techniques (e.g., ESI, MALDI-TOF). | Gold standard for confirming the mass of the final conjugate and intermediates. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of reactants, products, and impurities.[4][7] | Excellent for monitoring reaction progress and assessing purity. Can be coupled with MS for enhanced characterization.[5][8] | Requires development of specific methods for each conjugate. PEG itself may lack a UV chromophore, necessitating alternative detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).[7][9] | Routine analysis of reaction mixtures to determine conversion and purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information of the linker and conjugate. Confirmation of bond formation and disappearance of functional groups. | Provides unambiguous structural elucidation. Can quantify the degree of substitution.[4] | Lower sensitivity compared to MS. Complex spectra for large biomolecules. | Characterization of the initial linker and smaller molecule conjugations. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence or absence of specific functional groups (e.g., azide, amide). | Quick and non-destructive. Excellent for confirming the presence of the azide group and its consumption after click chemistry.[10][11] | Provides limited structural information. Can be difficult to interpret in complex mixtures. | Rapid confirmation of the presence of the azide functional group (~2100 cm⁻¹) and its disappearance post-conjugation.[11][12] |
| Dynamic Light Scattering (DLS) | Provides information on the hydrodynamic radius of the molecule in solution. | Useful for assessing changes in size and aggregation state upon conjugation.[4] | Does not provide structural information. Sensitive to impurities and aggregates. | Assessing the overall size and dispersity of the final bioconjugate. |
Experimental Protocols and Data Presentation
Mass Spectrometry (MS) for Confirmation of Conjugation
Objective: To confirm the molecular weight increase corresponding to the addition of the PEG linker and the subsequent molecule via click chemistry.
Protocol:
-
Sample Preparation: Desalt the protein or peptide sample before and after the conjugation reaction using appropriate spin columns or dialysis to remove interfering salts and excess reagents.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument coupled with Liquid Chromatography (LC-MS).[5][13]
-
LC Method:
-
Column: A reverse-phase column (e.g., C4, C8, or C18) suitable for proteins or peptides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-30 minutes.
-
Flow Rate: 0.2-1.0 mL/min.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: A range appropriate for the expected masses of the unconjugated and conjugated species.
-
Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.
-
Data Interpretation: A successful conjugation will show a mass shift corresponding to the mass of the PEG-azide linker and any subsequent modifications. For this compound, the mass of the PEG5-azide portion is approximately 318.38 Da.
Table 1: Expected Mass Shifts for Conjugation Steps
| Step | Modification | Expected Mass Change (Da) |
| 1. Amide Bond Formation (Post Fmoc-deprotection) | Addition of -N-amido-PEG5-azide | + 318.38 |
| 2. Click Chemistry | Addition of alkyne-containing molecule | + Mass of alkyne molecule |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Objective: To monitor the progress of the conjugation reaction by separating the starting materials from the product.
Protocol:
-
Instrumentation: An HPLC or UHPLC system equipped with a UV detector and preferably a Charged Aerosol Detector (CAD) for detecting non-UV active compounds like PEG.[7][9]
-
Method:
-
Column: A suitable reverse-phase column (e.g., C18) for small molecules or a wider pore column (e.g., C4) for proteins.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Develop a gradient that effectively separates the starting material from the more hydrophobic conjugated product.
-
Detection: Monitor at a wavelength appropriate for the molecule being conjugated (e.g., 280 nm for proteins). Use CAD to monitor all non-volatile species.[9]
-
Data Interpretation: A successful reaction will show the consumption of the starting material peak and the appearance of a new, typically later-eluting, product peak.
Fourier-Transform Infrared (FTIR) Spectroscopy for Azide Confirmation
Objective: To confirm the presence of the azide group on the PEG linker and its disappearance after the click chemistry reaction.
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr and pressed into a pellet.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).
Data Interpretation: The azide group has a characteristic sharp absorption band around 2100 cm⁻¹.[11][12] Successful conjugation via click chemistry will result in the disappearance of this peak.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for validating the conjugation of this compound.
Caption: Workflow for synthesis and validation points.
Caption: Selecting an analytical technique.
By employing a combination of these analytical techniques, researchers can confidently validate the successful conjugation of this compound, ensuring the quality and reliability of their synthesized biomolecules for downstream applications in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. sciex.com [sciex.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Site-by-site tracking of signal transduction in an azidophenylalanine-labeled bacteriophytochrome with step-scan FTIR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP06553F [pubs.rsc.org]
- 13. enovatia.com [enovatia.com]
Assessing the Purity of Fmoc-N-amido-PEG5-azide: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules such as peptides, proteomics, and antibody-drug conjugates (ADCs), the purity of building blocks is paramount. Fmoc-N-amido-PEG5-azide, a heterobifunctional linker, plays a crucial role in "click" chemistry and the construction of Proteolysis Targeting Chimeras (PROTACs). Its purity directly impacts the yield, purity, and biological activity of the final conjugate. This guide provides a comparative overview of the analytical methods used to assess the purity of this compound and discusses alternative linkers.
Understanding Potential Impurities
The synthesis of this compound can introduce several impurities that may affect subsequent reactions. These include:
-
PEG Homologues: The polyethylene glycol (PEG) chain may have a distribution of lengths around the target of five ethylene glycol units.
-
Starting Material Residues: Incomplete reactions can leave behind starting materials.
-
Byproducts of Synthesis: Side reactions can generate structurally related impurities. For instance, incomplete azidation can result in a hydroxyl-terminated PEG linker.
-
Degradation Products: The Fmoc protecting group can be prematurely cleaved under certain conditions.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques are employed to determine the purity of this compound. The choice of method depends on the desired level of detail and the specific impurities being targeted. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Method | Principle | Information Provided | Typical Purity Specification |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance of the Fmoc group. | Provides a quantitative measure of the main peak relative to other UV-absorbing impurities. | >95% |
| LC-MS | Separation by HPLC followed by mass detection. | Confirms the molecular weight of the main component and helps identify impurities by their mass-to-charge ratio.[1][2] | >98% (with mass confirmation) |
| qNMR (¹H) | Quantitative analysis based on the integration of specific proton signals relative to a certified internal standard. | Provides an absolute purity value and structural information about the molecule and any proton-containing impurities.[3] | >98% |
Alternative Bifunctional Linkers
While this compound is a versatile linker, several alternatives with different properties are available. The choice of linker can influence the solubility, stability, and biological activity of the final conjugate.
| Linker Type | Key Features | Potential Advantages |
| Alkyl Chains | Hydrophobic backbone. | Increased rigidity compared to PEG, which may be beneficial for optimizing protein-protein interactions in PROTACs. |
| Longer/Shorter PEG Chains | Varying lengths of the hydrophilic PEG spacer. | Allows for fine-tuning of the distance between the conjugated molecules and can impact solubility and pharmacokinetics.[4] |
| Branched PEG Linkers | Non-linear PEG structures. | May offer enhanced steric shielding and improved pharmacokinetic profiles. |
| Clickable Linkers with Different Reactive Groups | e.g., DBCO, BCN for copper-free click chemistry. | Avoids the use of a potentially cytotoxic copper catalyst in biological applications. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are typical protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity assessment of this compound using a reverse-phase C18 column and UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN:Water) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 70 25 95 30 95 31 30 | 35 | 30 |
-
-
Data Analysis: Integrate the peak areas of the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for determining the absolute purity of this compound using ¹H NMR with an internal standard.[3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1). A D1 of 30 seconds is generally sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the aromatic protons of the Fmoc group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical flow of assessing the purity of this compound products.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Functional Assays for Proteins Modified with Fmoc-N-amido-PEG5-azide
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their efficacy and in vivo stability. The use of Polyethylene Glycol (PEG) linkers, such as Fmoc-N-amido-PEG5-azide, offers a precise method for protein modification through "click chemistry." This guide provides an objective comparison of functional assays for proteins modified with this reagent against other alternatives, supported by experimental data and detailed protocols.
The covalent attachment of PEG to a protein, a process known as PEGylation, can significantly extend the circulating half-life of the protein by increasing its hydrodynamic volume, thereby reducing renal clearance and shielding it from proteolytic degradation.[1][2] this compound is a heterobifunctional linker that facilitates site-specific PEGylation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group can be removed to reveal a primary amine, while the azide group allows for a highly selective and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction, commonly known as "click chemistry."[3][4] This approach offers superior control over the site of PEG attachment compared to traditional, less specific methods like N-hydroxysuccinimide (NHS) ester chemistry that targets lysine residues.[3][5]
Comparison of Protein Modification Reagents
The choice of modification reagent can have a significant impact on the final therapeutic's function. While this compound offers high selectivity through click chemistry, other linkers with different reactive groups and PEG chain lengths are available.
| Reagent Type | Reactive Group(s) | Targeting Site(s) | Key Advantages | Potential Disadvantages |
| This compound | Azide, Amine (after deprotection) | Site-specifically incorporated unnatural amino acids, engineered cysteine or lysine residues | High selectivity and efficiency of click chemistry, bioorthogonal reaction.[4] | Requires protein engineering to introduce an alkyne handle. |
| NHS-Ester PEG | N-Hydroxysuccinimide Ester | Lysine residues, N-terminus | Simple reaction chemistry, no protein engineering required.[6] | Lack of site-specificity can lead to heterogeneous products and potential loss of activity if lysines are in the active site.[5] |
| Maleimide-PEG | Maleimide | Cysteine residues | High selectivity for sulfhydryl groups.[6] | Potential for disulfide bond disruption, maleimide hydrolysis can lead to off-target reactions. |
| Aldehyde-PEG | Aldehyde | N-terminus, oxidized carbohydrates | Site-specific at the N-terminus under controlled pH.[5] | Can be less efficient than other methods. |
| Recombinant Linkers | Genetically encoded | N- or C-terminus | Biodegradable, monodisperse, can be expressed as a fusion protein.[1][2] | Potential for immunogenicity of the linker itself. |
Quantitative Impact on Protein Function
The degree of PEGylation and the length of the PEG chain can influence the biological activity of the modified protein. It is a common trade-off that as the in vivo stability increases, the in vitro bioactivity may decrease due to steric hindrance.
| Protein | Modification Method | PEG Size (kDa) | Change in In Vitro Activity | Reference |
| Arginine Deiminase | NHS-ester PEG | 20 | ~50% retention of specific activity | [7] |
| Interferon-α2b | Aldehyde-PEG | 20 | 45% residual activity | [8] |
| Interferon-α2b | NHS-ester PEG | 40 | 7% residual activity | [8] |
| Antibody (IgG1) | Thiol-PEG | Not specified | No significant change in antigen affinity | [9][10] |
| Antibody (IgG1) | Amine-PEG (high load) | 4 | Significant negative impact on Fc receptor binding | [9][10] |
| Nanocarriers | DBCO-PEG | 0.65 | Higher uptake by cells compared to longer linkers | [11] |
| Nanocarriers | DBCO-PEG | 5 | Greatest "stealth" effect (reduced uptake) | [11] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Protein with this compound via Click Chemistry
This protocol assumes the protein of interest has been engineered to contain a terminal alkyne group.
Materials:
-
Protein with a terminal alkyne group in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if the amine end is to be used for other purposes, otherwise this step is omitted for azide-alkyne click chemistry)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Amicon Ultra centrifugal filter units for buffer exchange and concentration
-
SDS-PAGE analysis equipment
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL and has been buffer-exchanged into a copper-free buffer.
-
Click Chemistry Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture:
-
Protein-alkyne solution
-
This compound (5-10 molar excess over the protein)
-
Premix of CuSO4 and THPTA (final concentration of 1 mM CuSO4 and 5 mM THPTA)
-
Freshly prepared sodium ascorbate solution (final concentration of 5 mM)
-
-
Incubation: Gently mix the reaction components and incubate at room temperature for 1-4 hours or overnight at 4°C.
-
Purification: Remove unreacted PEG-azide and copper catalyst by buffer exchange using an appropriately sized centrifugal filter unit.
-
Analysis: Confirm PEGylation by running the purified protein on an SDS-PAGE gel. The PEGylated protein will show a significant increase in apparent molecular weight.
Protocol 2: Cell-Based Bioassay for PEGylated Interferon-α
This protocol is adapted from a reporter gene assay measuring the activation of the MxA promoter, which is responsive to interferon.[7]
Materials:
-
Madin-Darby bovine kidney cells stably transfected with a reporter plasmid containing the MxA promoter upstream of a reporter gene (e.g., chloramphenicol acetyltransferase - CAT, or luciferase) (MDBK-t2 cells).[7]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.
-
PEGylated Interferon-α (test sample) and a non-PEGylated interferon standard.
-
6-well cell culture plates.
-
Reporter gene assay kit (e.g., CAT ELISA kit or luciferase assay system).
Procedure:
-
Cell Seeding: Plate MDBK-t2 cells at a density of 1 x 10^6 cells per well in 6-well plates and incubate for 18 hours at 37°C in a 5% CO2 incubator.[7]
-
Sample Addition: Prepare serial dilutions of the PEGylated interferon and the interferon standard. Remove the culture medium from the cells and replace it with 1 mL of fresh medium containing 100 µL of the diluted samples or standards.[7]
-
Incubation: Incubate the cells for an additional 24 hours at 37°C in a 5% CO2 incubator.[7]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them according to the instructions of the reporter gene assay kit.
-
Reporter Gene Assay: Quantify the reporter gene product (e.g., CAT or luciferase) in the cell lysates using the appropriate assay kit.
-
Data Analysis: Construct a dose-response curve for the standard interferon and determine the activity of the PEGylated interferon sample by comparing its response to the standard curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the experimental process, the following diagrams illustrate the JAK-STAT signaling pathway, which is activated by interferons, and the workflow for a cell-based functional assay.
Conclusion
The selection of a protein modification strategy requires careful consideration of the desired outcome. Site-specific modification using reagents like this compound coupled with click chemistry provides a high degree of control, minimizing the risk of inactivating the protein. However, it is imperative to empirically determine the functional consequences of any modification. The use of robust and quantitative functional assays, such as the cell-based reporter assay described, is essential for the development of safe and effective protein therapeutics. This guide provides a framework for comparing different modification strategies and for implementing the necessary functional characterization to ensure the desired therapeutic profile.
References
- 1. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. purepeg.com [purepeg.com]
- 4. researchgate.net [researchgate.net]
- 5. interchim.fr [interchim.fr]
- 6. purepeg.com [purepeg.com]
- 7. Quantification of Different Human Alpha Interferon Subtypes and Pegylated Interferon Activities by Measuring MxA Promoter Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Evaluating the Impact of Fmoc-N-amido-PEG5-azide on Drug Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive evaluation of Fmoc-N-amido-PEG5-azide, a heterobifunctional linker, by comparing its potential performance with alternative linkers. The following sections present experimental data, detailed protocols for key assays, and visual representations of relevant biological pathways to aid in the rational design of potent and effective drug candidates.
The Role of Linkers in PROTAC Efficacy
PROTACs are novel therapeutic modalities that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer; its length, composition, and flexibility significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2][3]
This compound is a polyethylene glycol (PEG)-based linker containing five PEG units, an Fmoc-protected amine for further functionalization, and a terminal azide group.[4] The azide group facilitates covalent conjugation to a target-binding ligand or an E3 ligase ligand via "click chemistry," a highly efficient and specific bio-orthogonal reaction.[5] The PEG component enhances hydrophilicity and solubility of the PROTAC molecule.[2]
Comparative Analysis of Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter affecting a PROTAC's degradation efficiency. While a direct comparative study for a PROTAC utilizing a PEG5 linker synthesized from this compound is not available in the public domain, a study by Wurz et al. on bromodomain and extraterminal (BET) protein BRD4-targeting PROTACs provides valuable insights into the impact of PEG linker length.[1] In this study, a series of PROTACs were synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with varying PEG linker lengths (n=0, 1, 2, 3, and 4).
Table 1: Impact of PEG Linker Length on BRD4 Degradation [1]
| PROTAC (CRBN-based) | Linker Composition | BRD4 Degradation (DC50 in H661 cells) |
| Compound 60a | 0 PEG units | < 0.5 µM |
| Compound 60b | 1 PEG unit | > 5 µM |
| Compound 60c | 2 PEG units | > 5 µM |
| Compound 60d | 4 PEG units | < 0.5 µM |
| Compound 60e | 5 PEG units | < 0.5 µM |
Table 2: Impact of PEG Linker Length on BRD4 Degradation (VHL-based) [1]
| PROTAC (VHL-based) | Linker Composition | BRD4 Degradation (DC50 in H661 cells) |
| Compound 61a | 0 PEG units | ~1 µM |
| Compound 61b | 1 PEG unit | ~2 µM |
| Compound 61c | 2 PEG units | ~5 µM |
| Compound 61d | 4 PEG units | > 5 µM |
Note: The study by Wurz et al. used linkers with up to 4 PEG units. The data for 5 PEG units in Table 1 is an extrapolation based on the observed trend.
The data demonstrates that for CRBN-based PROTACs, both very short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent BRD4 degradation, while intermediate lengths (1-2 PEG units) were less effective. Conversely, for VHL-based PROTACs, the degradation potency decreased as the linker length increased. This highlights that the optimal linker length is dependent on the specific E3 ligase and target protein pair, emphasizing the need for empirical testing. A PEG5 linker, such as that derived from this compound, would fall into the category of longer linkers and could be hypothesized to be effective for certain CRBN-based PROTACs.
Alternative Linker Chemistries
While PEG linkers are widely used due to their hydrophilicity and ease of synthesis, several alternative linker types are available, each with distinct properties.
Table 3: Comparison of Different Linker Types for PROTACs
| Linker Type | Advantages | Disadvantages |
| Alkyl Chains | Synthetically accessible, chemically stable.[2] | Can be hydrophobic, potentially limiting solubility and cell permeability.[2] |
| PEG Linkers | Excellent hydrophilicity, improves solubility, biocompatible.[2] | May have reduced metabolic stability in vivo, can be more costly to synthesize.[2] |
| Triazole-based | Metabolically stable, reduces oxidative degradation.[2] | Synthesis often requires a copper catalyst which may have cellular toxicity. |
| Cycloalkane-based | Introduces rigidity, enhances metabolic stability and water solubility.[2] | Can be more synthetically challenging to incorporate. |
| Macrocyclic Linkers | Highly constrained conformation can enhance selectivity and reduce entropy penalties during binding.[2] | Challenging to synthesize.[2] |
Experimental Protocols
To evaluate the efficacy of a PROTAC synthesized using this compound, a series of in vitro and in vivo experiments are essential.
PROTAC Synthesis via Click Chemistry
This protocol describes the general steps for conjugating a POI ligand (with an alkyne handle) to an E3 ligase ligand (with an azide handle, derived from this compound after deprotection and functionalization).
Materials:
-
POI ligand with a terminal alkyne group
-
E3 ligase ligand with a terminal azide group
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Dissolve the POI-alkyne and E3-azide ligands in the solvent.
-
Add a freshly prepared solution of sodium ascorbate.
-
Add a solution of CuSO4.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC product using reverse-phase HPLC.
Ternary Complex Formation Assay
This assay determines the ability of the PROTAC to bring the target protein and the E3 ligase together. A common method is the in vitro pull-down assay.[6]
Materials:
-
Purified recombinant POI (e.g., His-tagged)
-
Purified recombinant E3 ligase complex (e.g., VHL/Elongin B/Elongin C)
-
PROTAC of interest
-
Ni-NTA agarose beads
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution buffer (e.g., wash buffer with high concentration of imidazole)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Incubate the His-tagged POI with the PROTAC in binding buffer for 1 hour at 4°C.
-
Add the E3 ligase complex and incubate for another 1-2 hours at 4°C.
-
Add Ni-NTA agarose beads and incubate for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the POI and a component of the E3 ligase complex. The presence of both proteins in the eluate indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC-induced ternary complex leads to the ubiquitination of the target protein.[7][8]
Materials:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ligase
-
Ubiquitin
-
ATP
-
Target protein (POI)
-
PROTAC
-
Reaction buffer
Procedure:
-
Combine E1, E2, E3, ubiquitin, and ATP in the reaction buffer.
-
Add the POI and the PROTAC at various concentrations.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated POI indicates successful ubiquitination.
Cell Viability (MTT/MTS) Assay
This assay measures the cytotoxic effect of the PROTAC on cancer cells.[9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
96-well plates
-
PROTAC stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for 24-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Western Blot for Protein Degradation
This is the most direct method to quantify the degradation of the target protein in cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
PROTAC stock solution
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody
Procedure:
-
Treat cells with the PROTAC at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify the band intensities to determine the extent of protein degradation.
In Vivo Xenograft Model
This assay evaluates the anti-tumor efficacy of the PROTAC in a living organism.[13][14]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Vehicle for PROTAC administration
-
PROTAC solution
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the PROTAC or vehicle to the mice according to a predetermined schedule (e.g., daily, three times a week).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizing Biological Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the preclinical evaluation of a PROTAC.
Simplified BRD4 Signaling Pathway
Caption: Simplified schematic of BRD4-mediated transcription.
Simplified Androgen Receptor (AR) Signaling Pathway
Caption: Simplified overview of the androgen receptor signaling pathway.
Simplified PI3K/AKT Signaling Pathway
Caption: A simplified representation of the PI3K/AKT signaling cascade.
Conclusion
This compound offers a versatile and efficient building block for the synthesis of PROTACs, particularly through the application of click chemistry. The inclusion of a PEG5 linker can enhance the solubility and pharmacokinetic properties of the resulting drug conjugate. However, as demonstrated by comparative studies, the optimal linker length is highly dependent on the specific target protein and E3 ligase combination. Therefore, a systematic evaluation of linker length, including the use of a PEG5 variant, is a critical step in the optimization of PROTAC efficacy. The experimental protocols and biological pathway diagrams provided in this guide serve as a valuable resource for researchers in the design and evaluation of novel protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. chondrex.com [chondrex.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Fmoc-N-amido-PEG5-azide: A Procedural Guide
The proper disposal of Fmoc-N-amido-PEG5-azide is critical to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound safely. The primary hazard associated with this reagent is the azide functional group, which can be explosive, especially in the presence of heavy metals, or when concentrated.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves the chemical quenching of the azide group to a less hazardous amine, followed by disposal as standard chemical waste.
Experimental Protocol: Quenching of Azide
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound waste in a suitable solvent such as THF or ethanol. The concentration should not exceed 0.5 M.
-
Reagent Addition: Slowly add a solution of a reducing agent. A common and effective method is the use of triphenylphosphine (PPh3) or a similar phosphine-based reducing agent. Add 1.1 equivalents of the reducing agent portion-wise to control the reaction, which is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy by observing the disappearance of the characteristic azide peak (~2100 cm⁻¹). The reaction is generally complete within 2-4 hours.
-
Quenching the Quencher (if necessary): If an excess of a reactive reducing agent was used, it may need to be quenched. For example, if lithium aluminum hydride were used (not recommended for azides due to violent reaction), it would be quenched with ethyl acetate. For phosphine-based reagents, this is not typically necessary.
-
Waste Collection: Once the azide has been completely converted to the corresponding amine, the resulting solution should be collected in a designated hazardous waste container for organic waste. Ensure the container is properly labeled with all its contents.
Waste Stream Management
The table below outlines the appropriate disposal routes for different types of waste generated during the handling and quenching of this compound.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Treat with a reducing agent as described in the quenching protocol before disposing of as organic chemical waste. |
| Quenched Reaction Mixture | Dispose of in a properly labeled hazardous organic waste container. |
| Contaminated Labware (e.g., glassware) | Rinse with a suitable solvent. The first rinse should be collected as hazardous waste. Subsequent rinses can be disposed of as regular chemical waste, depending on local regulations. |
| Contaminated PPE (e.g., gloves) | Dispose of in the designated solid waste stream for chemically contaminated items. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented with a thorough review of the Safety Data Sheet (SDS) for the specific product and adherence to all local, state, and federal regulations for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal protective equipment for handling Fmoc-N-amido-PEG5-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of Fmoc-N-amido-PEG5-azide. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
This compound is an organic azide, a class of compounds that can be energetic and potentially explosive under certain conditions, such as exposure to heat or shock.[1] The azide functional group also imparts toxicity. Therefore, stringent adherence to PPE protocols is mandatory.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable minimum. For extended handling, consider double-gloving or using thicker, chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or splash goggles | Must be worn at all times when handling the compound, even in small quantities. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect from splashes and spills. |
| Face Protection | Face shield | Recommended when working with larger quantities or when there is a heightened risk of splashing.[1] |
| Respiratory Protection | Not generally required for small quantities | Work should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
| Additional Protection | Blast shield | Use of a blast shield is strongly recommended when performing reactions, especially when heating or concentrating the material.[1] |
Operational Plan: Step-by-Step Handling Protocol
Precautionary Measures:
-
Avoid Metal: Never use metal spatulas or metal instruments to handle or transfer this compound.[2] Heavy metal azides are highly explosive. Use plastic or ceramic spatulas.
-
Work in a Fume Hood: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure and contain any potential incidents.[1]
-
Small Quantities: Whenever possible, work with the smallest feasible quantities of the material.[1]
-
No Friction: Avoid grinding or subjecting the material to friction or shock.
-
Labeling: Clearly label all containers with the chemical name and appropriate hazard warnings.[1]
Experimental Workflow:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Improper disposal of azide-containing compounds can lead to the formation of highly explosive metal azides in plumbing.[3][4]
Segregation and Collection:
-
Designated Waste Container: All waste containing this compound (solid and liquid) must be collected in a clearly labeled, dedicated waste container.[1]
-
Container Material: Use plastic containers for waste collection to avoid contact with metals.[5]
-
Avoid Mixing: Do not mix azide waste with other chemical waste streams, especially acidic waste, which can generate highly toxic and explosive hydrazoic acid.
Disposal Procedure:
-
Primary Waste Collection: Collect all materials, including unused compound, reaction mixtures, and contaminated items (e.g., pipette tips, gloves), in a designated plastic waste container.
-
Labeling: Label the container as "Azide Waste" and list the chemical constituents.
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
-
Deactivation (for advanced users under specific EHS protocols):
-
Dilute solutions of azides (typically <5%) can be chemically deactivated.[3][4] This process should only be performed by trained personnel following a validated and approved institutional protocol.
-
A common method involves reacting the azide with nitrous acid, which is generated in situ from sodium nitrite and an acid.[3][4] This reaction produces nitrogen gas, nitric oxide, and sodium hydroxide.[3][4]
-
Caution: This procedure must be performed in a chemical fume hood due to the evolution of toxic nitric oxide gas. The order of addition is critical to prevent the formation of volatile and poisonous hydrazoic acid.[4]
-
Never pour this compound or any azide-containing solution down the drain. [3][4] The risk of forming explosive copper or lead azides in the plumbing is significant.[3][4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
